Diaminopropionoyl tripeptide-33
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H27N7O6 |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-(2,3-diaminopropanoyloxyamino)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C17H27N7O6/c1-9(23-30-17(29)11(19)6-18)15(26)24-4-2-3-13(24)14(25)22-12(16(27)28)5-10-7-20-8-21-10/h7-9,11-13,23H,2-6,18-19H2,1H3,(H,20,21)(H,22,25)(H,27,28)/t9-,11?,12-,13-/m0/s1 |
InChI Key |
HJCFQAVJKASLBG-BSCFELCMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NOC(=O)C(CN)N |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)O)NOC(=O)C(CN)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Diaminopropionoyl Tripeptide-33
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diaminopropionoyl Tripeptide-33 is a synthetic peptide that has garnered significant attention in the field of dermatology and cosmetology for its potent protective and reparative properties against cellular damage induced by environmental aggressors. This technical guide elucidates the core mechanisms of action of this compound, focusing on its dual-pronged approach of photoprotection and anti-glycation. Through a comprehensive review of available data, this document details the peptide's ability to neutralize harmful reactive species, prevent protein and DNA damage, and mitigate the effects of advanced glycation end-products (AGEs). This guide is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the biochemical interactions and cellular effects of this compound, supported by experimental evidence and methodologies.
Introduction
Skin aging is a complex biological process influenced by both intrinsic and extrinsic factors. Extrinsic aging, primarily driven by ultraviolet (UV) radiation and glycation, leads to the degradation of the extracellular matrix, cellular damage, and the visible signs of aging such as wrinkles and loss of elasticity. This compound has emerged as a promising active ingredient to counteract these detrimental processes. Its mechanism of action is multifaceted, primarily revolving around the scavenging of reactive carbonyl species (RCS) and the inhibition of AGE formation.[1][2] This guide will delve into the specific molecular interactions and cellular pathways through which this compound exerts its protective effects.
Core Mechanisms of Action
The efficacy of this compound can be attributed to two primary mechanisms: photoprotection against UV-induced damage and inhibition of the glycation process.
Photoprotection: Neutralization of Reactive Carbonyl Species (RCS)
UV radiation is a major contributor to extrinsic skin aging, largely through the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation.[2] A key cytotoxic byproduct of lipid peroxidation is 4-hydroxynonenal (4-HNE), a highly reactive carbonyl species that can cause significant cellular damage by forming adducts with proteins and DNA.[3]
This compound acts as a potent scavenger of 4-HNE and other RCS.[2][3] This quenching activity is crucial in preventing the downstream damaging effects of these molecules.
-
Inhibition of Protein Carbonylation: Protein carbonylation is an irreversible oxidative modification of proteins by RCS, leading to loss of protein function and cellular dysregulation. By neutralizing RCS, this compound effectively inhibits the carbonylation of key dermal proteins, thereby preserving their structure and function.[2]
-
Protection of DNA: UV radiation can cause direct and indirect damage to DNA. This compound contributes to DNA protection by scavenging RCS that can otherwise form DNA adducts. Furthermore, it has been shown to enhance the cellular DNA repair system's capacity.[2]
Anti-Glycation: Scavenging of Reactive Dicarbonyls
Glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs). AGEs contribute to skin aging by cross-linking with collagen and elastin, leading to stiffness and loss of elasticity. A key precursor in AGE formation is the reactive dicarbonyl species, methylglyoxal (MG).
The N-terminal diaminopropionic acid (Dap) residue in this compound makes it a highly effective scavenger of reactive dicarbonyl compounds like methylglyoxal. This action directly inhibits the formation of AGEs.
Quantitative Data Summary
While specific quantitative data from peer-reviewed literature for this compound is limited, the available information from technical data sheets and patents indicates significant efficacy. The following tables summarize the reported effects.
Table 1: Photoprotective Efficacy of this compound
| Parameter | Assay | Result | Reference |
| 4-HNE Scavenging | In vitro chemical assay | Effective quenching of 4-hydroxynonenal | [3] |
| Protein Carbonylation | In vitro assay with human skin cells | Significant inhibition of protein carbonylation | [2][3] |
| DNA Damage | In vitro assay on human keratinocytes | Protection against UV-induced DNA damage | [2][4] |
| Cell Viability | In vitro assay on human keratinocytes and fibroblasts | Significant photo-defensive effect | [3] |
Table 2: Anti-Glycation Efficacy of N-terminal Dap Peptides (including this compound)
| Parameter | Assay | Result | Reference |
| AGE Formation | Ex vivo on human skin explants | Total inhibition of methylglyoxal-induced AGEs (CML and pentosidine) | |
| Collagen I & III Synthesis | Ex vivo on human skin explants | Upregulation of synthesis | |
| Glycosaminoglycans (GAGs) Synthesis | Ex vivo on human skin explants | Upregulation of synthesis |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the mechanism of action of this compound.
4-Hydroxynonenal (4-HNE) Scavenging Assay
Objective: To quantify the ability of this compound to neutralize 4-HNE in an in vitro setting.
Methodology:
-
A solution of 4-HNE of a known concentration is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
This compound is added to the 4-HNE solution at various concentrations.
-
The reaction mixture is incubated at 37°C for a defined period.
-
The concentration of remaining 4-HNE is measured at different time points using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
-
The disappearance of the 4-HNE peak over time in the presence of the peptide, compared to a control without the peptide, indicates the scavenging activity.
Inhibition of Protein Carbonylation in Human Keratinocytes
Objective: To assess the protective effect of this compound against protein carbonylation in cultured human skin cells.
Methodology:
-
Human epidermal keratinocytes are cultured in appropriate media.
-
Cells are pre-incubated with varying concentrations of this compound for a specified duration.
-
Oxidative stress is induced by exposing the cells to a source of RCS, such as 4-HNE or by inducing lipid peroxidation with a chemical agent (e.g., tert-butyl hydroperoxide).
-
After the stress induction, cells are lysed, and total protein is extracted.
-
Protein carbonyl content is determined using a 2,4-dinitrophenylhydrazine (DNPH) based assay. Carbonylated proteins react with DNPH to form stable DNP hydrazone adducts, which can be quantified spectrophotometrically or by using an anti-DNP antibody in an ELISA or Western blot format.
-
A reduction in carbonyl content in peptide-treated cells compared to untreated, stressed cells indicates inhibition of protein carbonylation.
Assessment of DNA Damage and Repair (Comet Assay)
Objective: To evaluate the ability of this compound to protect cellular DNA from UV-induced damage.
Methodology:
-
Human keratinocytes are cultured and pre-treated with this compound.
-
The cells are then exposed to a controlled dose of UVA or UVB radiation.
-
Immediately after irradiation, cells are harvested and embedded in a low-melting-point agarose gel on a microscope slide.
-
The cells are lysed in a high-salt, alkaline buffer to form nucleoids.
-
Single-cell gel electrophoresis is performed at high pH, causing damaged DNA (containing strand breaks) to migrate out of the nucleoid, forming a "comet tail."
-
The DNA is stained with a fluorescent dye (e.g., propidium iodide), and the intensity of the comet tail relative to the head is quantified using image analysis software. A reduction in tail intensity in peptide-treated cells indicates protection against DNA damage.
Ex Vivo Human Skin Explant Model for Anti-Glycation Effects
Objective: To determine the anti-glycation and pro-collagen synthesis effects of this compound on human skin tissue.
Methodology:
-
Human skin explants are obtained from cosmetic surgery and maintained in culture media.
-
Glycation is induced by treating the explants with methylglyoxal (MG).
-
A topical formulation containing this compound is applied to the skin explants.
-
After a defined incubation period, the skin explants are fixed, sectioned, and analyzed.
-
AGEs (e.g., Nε-(carboxymethyl)lysine - CML) are detected and quantified using immunohistochemistry with specific antibodies.
-
Collagen I and III and glycosaminoglycans are also quantified using immunohistochemistry or other relevant histological staining techniques.
-
A reduction in AGEs and an increase in collagen and GAGs in the peptide-treated explants compared to the MG-treated controls demonstrate the anti-glycation and matrix-stimulating effects.
Signaling Pathways and Logical Relationships
While direct interactions of this compound with specific cellular receptors or signaling cascades have not been fully elucidated, its mechanism of action can be visualized through the following diagrams illustrating the pathways it intercepts.
Caption: UV-induced cellular damage pathway and the inhibitory action of this compound.
Caption: The glycation pathway and the inhibitory role of this compound.
Caption: Experimental workflow for evaluating the efficacy of this compound.
Conclusion
This compound demonstrates a robust and multifaceted mechanism of action against key drivers of extrinsic skin aging. Its ability to directly scavenge cytotoxic reactive carbonyl species, such as 4-HNE and methylglyoxal, positions it as a powerful agent for both photoprotection and anti-glycation. By inhibiting protein carbonylation, protecting DNA from oxidative damage, and preventing the formation of AGEs, this peptide helps to preserve the integrity and function of the dermal matrix. The upregulation of collagen and glycosaminoglycan synthesis further contributes to its anti-aging effects. For researchers and developers in the pharmaceutical and cosmetic industries, this compound represents a scientifically-backed ingredient with significant potential for formulating advanced skincare products aimed at preventing and reversing the signs of premature aging. Further research into its potential interactions with specific cellular signaling pathways will provide an even deeper understanding of its comprehensive benefits.
References
Diaminopropionoyl Tripeptide-33: A Technical Guide to Synthesis, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diaminopropionoyl Tripeptide-33, commercially known as Preventhelia®, is a synthetic tetrapeptide with significant photoprotective properties. Its primary mechanism of action involves the direct scavenging of Reactive Carbonyl Species (RCS), thereby preventing protein carbonylation and indirect DNA damage induced by ultraviolet (UV) radiation. This technical guide provides a comprehensive overview of the available scientific and technical information regarding its synthesis, structure, and biological activity, with a focus on its application in dermatology and cosmetic science. While the precise amino acid sequence and detailed synthesis protocols are proprietary, this document consolidates the publicly available data to serve as a valuable resource for the scientific community.
Chemical Structure and Properties
While the exact amino acid sequence of this compound remains proprietary, it is classified as a tetrapeptide. The INCI name suggests a structure wherein a diaminopropionoyl moiety is bound to a tripeptide. This modification likely plays a crucial role in its biological activity, particularly its ability to scavenge reactive carbonyl species.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₁₇H₂₇N₇O₆ |
| Molecular Weight | 425.44 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | Water-soluble |
Synthesis Overview
This compound is produced synthetically. The general synthesis likely involves solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis, culminating in the coupling of a protected 2,3-diaminopropionic acid derivative to a pre-synthesized tripeptide.
Conceptual Synthesis Workflow
A detailed, non-proprietary experimental protocol for the synthesis of this compound is not publicly available. However, a conceptual workflow can be inferred based on standard peptide synthesis methodologies.
General Experimental Considerations for Peptide Synthesis
-
Solid Support: A resin, such as Merrifield or Wang resin, is typically used as the solid support for SPPS.
-
Protecting Groups: Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups are used for the α-amino group of the amino acids. Side chains of reactive amino acids are also protected with appropriate protecting groups.
-
Coupling Reagents: Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used to facilitate the formation of peptide bonds.
-
Deprotection: The α-amino protecting group is removed after each coupling step. For Fmoc, a solution of piperidine in DMF is used. For Boc, a mild acid such as trifluoroacetic acid (TFA) is used.
-
Cleavage: Once the peptide chain is assembled, it is cleaved from the resin support using a strong acid, typically a cocktail containing TFA and scavengers to prevent side reactions.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry (to confirm the molecular weight) and NMR spectroscopy (to confirm the structure).
Mechanism of Action: Photoprotection via RCS Scavenging
The primary photoprotective mechanism of this compound is its ability to scavenge Reactive Carbonyl Species (RCS).[2][3] RCS, such as 4-hydroxynonenal (4-HNE), are highly reactive electrophilic molecules generated from the peroxidation of lipids in cell membranes upon exposure to UV radiation.[2] These RCS can readily react with nucleophilic sites on proteins and DNA, leading to the formation of carbonyl adducts and subsequent cellular damage.
By scavenging RCS, this compound prevents the carbonylation of proteins, which can impair their function and contribute to the visible signs of photoaging. Furthermore, by neutralizing RCS, it indirectly protects DNA from damage.[2] This is crucial as RCS-induced DNA damage can be mutagenic and contribute to the development of skin cancers.
Biological Activity and Efficacy
This compound has demonstrated significant photoprotective effects on key skin cells, namely human epidermal keratinocytes (HEKa) and human dermal fibroblasts (HDFa).
Table 2: Photoprotective Efficacy of this compound [2]
| Cell Type | Treatment | Outcome |
| Human Epidermal Keratinocytes (HEKa) | 1 mg/mL of peptide + UV irradiation | 92% increase in cell viability compared to irradiated control cells. |
| Human Dermal Fibroblasts (HDFa) | 1 mg/mL of peptide + UV irradiation | Cell viability of 76.9% compared to 100% in non-irradiated control cells. |
These findings indicate that this compound not only protects skin cells from the immediate cytotoxic effects of UV radiation but also helps to maintain their viability and function.
Impact on Skin Cell Signaling
The protective effects of this compound are believed to be mediated through the modulation of cellular signaling pathways involved in stress response and DNA repair. By preventing the accumulation of RCS, the peptide likely mitigates the activation of stress-activated protein kinase (SAPK/JNK) pathways and the downstream inflammatory responses that contribute to photoaging. Furthermore, by preserving the integrity of cellular proteins, it may enhance the efficiency of the cell's natural DNA repair mechanisms.
References
A Technical Guide to the MRN Complex: Core Sensor and Mediator in DNA Double-Strand Break Repair
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the MRE11-RAD50-NBS1 (MRN) complex, a critical player in the DNA Damage Response (DDR). The MRN complex is a central hub for detecting and initiating the repair of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2][3] Its multifaceted role in signaling, DNA tethering, and enzymatic processing makes it a key area of study for understanding genome stability and a promising target for therapeutic intervention in diseases like cancer.
Core Function and Structure
The MRN complex is a heterotrimer composed of MRE11, RAD50, and NBS1 (also known as Nibrin or NBN).[1][2] This complex is among the first responders to the site of a DSB, where it performs several crucial functions:
-
Damage Sensing: It directly recognizes and binds to the broken ends of DNA.[4][5]
-
DNA Tethering: The complex physically bridges the two DNA ends, preventing their separation and facilitating subsequent repair processes.[2][6][7]
-
Signaling Activation: Upon binding to a DSB, the MRN complex is essential for the recruitment and activation of the Ataxia-Telangiectasia Mutated (ATM) protein kinase, a master regulator of the DDR.[2][7][8][9]
-
DNA End Processing: The MRE11 subunit possesses both 3' to 5' exonuclease and single-strand DNA endonuclease activities, which are critical for preparing the DNA ends for repair by either Homologous Recombination (HR) or Non-Homologous End Joining (NHEJ).[2][4][10]
The structural arrangement of the complex is key to its function. A dimer of MRE11 forms the core, directly binding to DNA and the RAD50 protein.[2][5] Two RAD50 proteins, each with a long coiled-coil domain and an ABC-ATPase head, associate with the MRE11 dimer. The RAD50 coiled-coils are proposed to form a flexible tether, while a zinc-hook motif at the apex allows for the dimerization of RAD50 molecules, enabling the bridging of DNA ends or sister chromatids.[5][11] NBS1 associates with MRE11 and is crucial for the nuclear localization of the complex and for mediating the interaction with and activation of ATM.[5][10]
The MRN-ATM Signaling Cascade
The activation of ATM by the MRN complex is a pivotal event in the cellular response to DSBs.[8][9] This signaling pathway initiates cell cycle checkpoints, apoptosis, or DNA repair.
-
DSB Detection: The MRN complex rapidly recognizes and binds to the site of a DNA double-strand break.[4]
-
ATM Recruitment & Activation: The NBS1 subunit of the MRN complex directly interacts with and recruits ATM, which typically exists as an inactive dimer, to the site of damage.[2][8] This interaction, facilitated by the MRN complex, promotes the dissociation of the ATM dimer into active monomers.[12]
-
ATM Autophosphorylation: The monomeric ATM undergoes trans-autophosphorylation on serine 1981, which is a key step in its full activation.[2][12]
-
Downstream Signaling: Activated ATM then phosphorylates a multitude of downstream substrates to orchestrate the DNA damage response. Key targets include:
-
CHK2 (Checkpoint Kinase 2): Activation of CHK2 leads to cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[2]
-
p53: Phosphorylation of p53 stabilizes the protein, allowing it to act as a transcription factor to induce the expression of genes involved in cell cycle arrest and apoptosis.[2]
-
H2AX: ATM phosphorylates the histone variant H2AX at serine 139 (generating γ-H2AX), which serves as a beacon to recruit additional DNA repair and signaling factors to the chromatin surrounding the break.[2][4]
-
MRN Complex: In a positive feedback loop, ATM also phosphorylates the NBS1 and MRE11 subunits of the MRN complex itself, further amplifying the damage signal.[2][4][8]
-
Quantitative Data
The interactions and enzymatic activities of the MRN complex have been characterized quantitatively, providing insights into its mechanism of action. The data presented here are representative values from the literature and can vary based on experimental conditions.
| Parameter | Description | Typical Value Range | Significance |
| DNA Binding Affinity (Kd) | Dissociation constant for MRN binding to DNA ends. Lower values indicate tighter binding. | 1 - 50 nM | Demonstrates high-affinity recognition of DSBs, crucial for its role as a primary damage sensor. |
| MRE11 Exonuclease Activity | Rate of nucleotide removal from a 3' DNA end. | 0.1 - 5 pmol/min/µg | Essential for processing DNA ends to create substrates for HR or NHEJ. Activity is often stimulated by RAD50 and ATP.[10] |
| ATM Kinase Activation | Fold-increase in ATM kinase activity in the presence of MRN and DNA. | 5 - 20 fold | Quantifies the critical role of the MRN complex in amplifying the ATM-mediated damage signal. |
| RAD50 ATPase Activity (kcat) | Rate of ATP hydrolysis by the RAD50 subunit. | 0.5 - 10 min⁻¹ | ATP binding and hydrolysis by RAD50 drive conformational changes in the complex, regulating DNA binding and nuclease access.[13] |
Key Experimental Protocols
Studying the MRN complex involves a variety of biochemical and cell-based assays. Below are detailed methodologies for three fundamental experiments.
This protocol is used to confirm the physical interaction between MRE11, RAD50, and NBS1 within the cell.
-
Cell Lysis:
-
Culture cells (e.g., HEK293T) to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice for 30 minutes in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (whole-cell lysate) to a new tube. Reserve a small aliquot as the "Input" control.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding Protein A/G magnetic beads and incubating for 1 hour at 4°C on a rotator.
-
Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube.
-
Add 2-5 µg of a primary antibody against one component of the complex (e.g., anti-NBS1) to the lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
After the final wash, remove all supernatant. Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins and the "Input" control by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Probe the membrane with primary antibodies against the other components of the complex (e.g., anti-MRE11 and anti-RAD50).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. A successful Co-IP will show bands for MRE11 and RAD50 in the lane corresponding to the NBS1 immunoprecipitation, but not in the IgG control lane.
-
This assay measures the ability of the purified MRN complex to stimulate the kinase activity of ATM using a known substrate.
-
Reagents:
-
Purified human MRN complex.
-
Purified human ATM kinase.
-
Kinase substrate (e.g., recombinant p53 or a synthetic peptide).
-
Linear dsDNA (e.g., 1-2 kb PCR product).
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT).
-
[γ-³²P]ATP.
-
P81 phosphocellulose paper.
-
Phosphoric acid (0.75%).
-
-
Kinase Reaction:
-
Set up reactions in microcentrifuge tubes on ice. A typical 20 µL reaction includes:
-
Kinase buffer
-
100 ng ATM
-
500 ng substrate (e.g., p53)
-
100 ng linear dsDNA
-
Varying concentrations of MRN complex (e.g., 0, 10, 50, 200 nM). Include a no-ATM control.
-
-
Pre-incubate the mixture for 10 minutes at 30°C to allow complex formation.
-
Initiate the reaction by adding 100 µM ATP supplemented with 5 µCi [γ-³²P]ATP.
-
Incubate for 20 minutes at 30°C.
-
Stop the reaction by adding 10 µL of 30% acetic acid.
-
-
Quantification:
-
Spot 15 µL of each reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 papers three times for 15 minutes each in a large volume of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse once with acetone and let the papers air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Alternatively, reactions can be stopped with Laemmli buffer, run on an SDS-PAGE gel, and phosphorylation can be visualized by autoradiography.
-
This assay quantifies DNA double-strand breaks in individual cells and can be used to assess the repair capacity of cells with or without a functional MRN complex.
-
Cell Preparation and Embedding:
-
Treat cell populations (e.g., wild-type vs. NBS1-deficient) with a DSB-inducing agent (e.g., ionizing radiation). Collect samples immediately after damage and at various time points during recovery to measure repair.
-
Harvest cells and resuspend at ~1 x 10⁵ cells/mL in ice-cold PBS.
-
Mix ~25 µL of cell suspension with ~250 µL of low melting point agarose (at 37°C).
-
Quickly pipette ~50 µL of the mixture onto a specially coated microscope slide (CometSlide™). Allow to solidify at 4°C for 30 minutes.
-
-
Lysis:
-
Immerse the slides in a chilled lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.[14] This step removes cell membranes and proteins, leaving behind nucleoids containing supercoiled DNA.
-
-
DNA Unwinding and Electrophoresis (Neutral Conditions for DSBs):
-
Remove slides from lysis solution and immerse them in a chilled, neutral electrophoresis buffer (e.g., 90 mM Tris, 90 mM Boric Acid, 2 mM EDTA, pH 8.5) for 30 minutes to allow the DNA to unwind.
-
Perform electrophoresis in the same neutral buffer at a low voltage (e.g., ~1 V/cm) for 20-30 minutes at 4°C.[14] Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
-
Staining and Visualization:
-
Gently rinse the slides with distilled water and stain the DNA with a fluorescent dye (e.g., SYBR Green I).
-
Visualize the comets using a fluorescence microscope.
-
-
Analysis:
-
Capture images and analyze them using specialized software. The amount of DNA in the comet tail is proportional to the number of DNA breaks. Key metrics include "% DNA in tail" and "tail moment." A decrease in the comet tail over a time course indicates successful DNA repair.
-
Conclusion and Therapeutic Implications
The MRN complex is an indispensable guardian of the genome.[4] Its roles as a DSB sensor, signaling scaffold, and enzymatic processor place it at the heart of the DNA damage response.[5][15] Because of its central function, defects in the MRN complex lead to severe human genetic disorders, such as Nijmegen Breakage Syndrome and Ataxia-Telangiectasia-Like Disorder, which are characterized by genomic instability and cancer predisposition.[5][8]
For drug development professionals, the MRN complex represents a compelling target. Inhibiting MRN function could sensitize cancer cells, particularly those deficient in other DNA repair pathways (e.g., BRCA-mutated cancers), to radiation or chemotherapy.[2] Understanding the intricate molecular details of MRN's function, as outlined in this guide, is paramount for the rational design of novel therapeutics aimed at modulating DNA repair pathways for clinical benefit.
References
- 1. MRN complex - Wikipedia [en.wikipedia.org]
- 2. DNA Repair Mechanisms, Protein Interactions and Therapeutic Targeting of the MRN Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MRN complex is an essential effector of DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mre11-Rad50-Nbs1 is a keystone complex connecting DNA repair machinery, double-strand break signaling, and the chromatin template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MRE11/RAD50/NBS1: complex activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Requirement of the MRN complex for ATM activation by DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mre11 complex is required for ATM activation and the G2/M checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Reactome | MRN activates ATM [reactome.org]
- 13. RePub, Erasmus University Repository: Ataxia Telangiectasia-Mutated (ATM) kinase activity is regulated by ATP-driven conformational changes in the Mre11/Rad50/Nbs1 (MRN) complex [repub.eur.nl]
- 14. CometAssay Assay Principle: R&D Systems [rndsystems.com]
- 15. The MRE11–RAD50–NBS1 Complex Conducts the Orchestration of Damage Signaling and Outcomes to Stress in DNA Replication and Repair - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antioxidant Properties of Diaminopropionoyl Tripeptide-33
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diaminopropionoyl tripeptide-33 is a synthetic peptide that has garnered significant attention for its protective effects against cellular damage, particularly that induced by ultraviolet (UV) radiation. Its primary mechanism of action is centered on its potent antioxidant properties, specifically its ability to scavenge reactive carbonyl species (RCS). This guide provides a comprehensive technical overview of the antioxidant capabilities of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for the evaluation of its efficacy. Furthermore, this document illustrates the relevant biological pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for research and development professionals.
Introduction
Reactive oxygen species (ROS) and the subsequent byproducts of oxidative stress are key instigators of cellular damage, contributing to a variety of pathological conditions and the aging process. In dermatology and cosmetology, mitigating the effects of UV-induced oxidative stress is a primary focus. This compound has emerged as a promising agent in this field. This tripeptide is designed to counteract the detrimental effects of oxidative stress, not by targeting ROS directly, but by neutralizing their highly reactive downstream products, the reactive carbonyl species (RCS).
Mechanism of Action: A Focus on Reactive Carbonyl Species (RCS) Scavenging
The principal antioxidant mechanism of this compound is its ability to directly scavenge cytotoxic RCS.[1][2] RCS, such as 4-hydroxynonenal (4-HNE), are electrophilic aldehydes generated from the peroxidation of polyunsaturated fatty acids in cell membranes.[2][3] These molecules are highly reactive and can lead to the formation of protein carbonyls and DNA adducts, resulting in cellular dysfunction, DNA damage, and apoptosis.[2][4]
This compound acts as a potent nucleophile, effectively trapping 4-HNE and other RCS, thereby preventing their interaction with cellular macromolecules.[2][5] This targeted scavenging activity is crucial in preventing the downstream consequences of lipid peroxidation.
Signaling Pathway: Prevention of Carbonyl Stress
The protective effects of this compound can be visualized as an intervention in the pathway of oxidative damage.
Quantitative Data on Efficacy
In vitro studies have demonstrated the protective effects of this compound on human skin cells.
| Cell Type | Treatment | Concentration | Endpoint | Result | Reference |
| Human Epidermal Keratinocytes (HEKa) | UVA Irradiation | 1 mg/mL | Cell Viability | 92% increase in cell viability compared to irradiated control. | [2] |
| Human Dermal Fibroblasts (HDFa) | UVA Irradiation | Not specified | Cell Viability | 76.9% cell viability compared to non-irradiated control; >13,000% increase compared to irradiated control. | [2] |
| Human Melanocytes | UVA Irradiation | Various | DNA Damage (Comet Assay) | Dose-dependent decrease in UVA-induced DNA lesions. | [2] |
| Human Dermal Fibroblasts | UVB Irradiation | 0.25 µg/mL & 0.5 µg/mL | DNA Repair (Comet Assay) | Promotion of DNA repair system capacity. | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the antioxidant and protective properties of this compound.
Cell Culture and UV Irradiation
-
Cell Lines:
-
Human Epidermal Keratinocytes (e.g., HaCaT)
-
Human Dermal Fibroblasts (e.g., HDFa)
-
-
Culture Conditions:
-
Maintain cells in appropriate media (e.g., DMEM for fibroblasts, keratinocyte-specific medium) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
UV Irradiation Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for other assays).
-
Grow cells to 80-90% confluency.
-
Wash cells with phosphate-buffered saline (PBS).
-
Irradiate cells with a specific dose of UVA or UVB using a calibrated UV lamp. The dose can be controlled by varying the exposure time and distance from the lamp.
-
For pre-treatment protocols, incubate cells with this compound for a specified period (e.g., 24 hours) before irradiation.
-
For post-treatment protocols, add the peptide to the culture medium immediately after irradiation.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide).
-
-
Procedure:
-
Plate cells in a 96-well plate and treat as described in section 4.1.
-
After the desired incubation period post-irradiation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated, non-irradiated control.
-
DNA Damage Assessment (Comet Assay)
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
-
Materials:
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or ethidium bromide)
-
-
Procedure:
-
Prepare a suspension of treated cells.
-
Mix the cell suspension with LMPA and pipette onto a microscope slide pre-coated with NMPA.
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralize the slides and stain the DNA.
-
Visualize the "comets" using a fluorescence microscope and quantify the DNA damage (e.g., tail length, tail moment) using specialized software.
-
Protein Carbonylation Assay (DNPH Assay)
This assay quantifies the amount of carbonyl groups introduced into proteins as a result of oxidative stress.
-
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (10 mM in 2 M HCl)
-
Trichloroacetic acid (TCA)
-
Guanidine hydrochloride solution (6 M)
-
-
Procedure:
-
Extract proteins from treated cells.
-
Incubate a protein sample with DNPH solution for 1 hour at room temperature. A parallel sample is incubated with 2 M HCl as a control.
-
Precipitate the proteins by adding TCA and centrifuge.
-
Wash the protein pellet with ethanol/ethyl acetate to remove excess DNPH.
-
Resuspend the pellet in guanidine hydrochloride solution.
-
Measure the absorbance at 370 nm. The amount of protein carbonyls is calculated using the molar extinction coefficient of DNPH.
-
Workflow for In Vitro Efficacy Testing
Potential Involvement in Cellular Signaling Pathways
While direct scavenging of RCS is the primary antioxidant mechanism, the protective effects of this compound may also involve the modulation of key cellular signaling pathways.
DNA Repair Pathways
By preventing the formation of DNA adducts, this compound indirectly supports the integrity of DNA repair mechanisms. Chronic exposure to RCS can impair the function of DNA repair enzymes. The main pathways for repairing UV-induced DNA damage are Base Excision Repair (BER) and Nucleotide Excision Repair (NER).[6] By reducing the burden of DNA damage, the peptide may help maintain the efficiency of these repair systems.
Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical regulator of the cellular antioxidant response.[5][7] It upregulates the expression of numerous antioxidant and detoxification enzymes. While direct modulation of the Nrf2 pathway by this compound has not been explicitly demonstrated, its ability to mitigate carbonyl stress could indirectly support Nrf2-mediated cytoprotection.
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) signaling pathways are involved in cellular responses to a wide range of stimuli, including oxidative stress.[8] UV radiation is a known activator of MAPK pathways, which can lead to inflammation and apoptosis. The ability of this compound to reduce oxidative damage could potentially attenuate the activation of pro-apoptotic MAPK signaling cascades.
Conclusion
This compound represents a targeted approach to antioxidant defense, focusing on the neutralization of harmful reactive carbonyl species. Its demonstrated efficacy in protecting skin cells from UV-induced damage, coupled with its potential to support endogenous cellular defense mechanisms, makes it a compelling candidate for further research and development in the fields of dermatology, cosmetology, and drug development. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and application of this promising peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An important role of Nrf2-ARE pathway in the cellular defense mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultraviolet Radiation-Induced Skin Aging: The Role of DNA Damage and Oxidative Stress in Epidermal Stem Cell Damage Mediated Skin Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interplay between MAPK signaling pathway and autophagy in skin aging: mechanistic insights and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Diaminopropionoyl Tripeptide-33: A Technical Guide to Reactive Carbonyl Species Scavenging
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reactive Carbonyl Species (RCS) are highly reactive molecules generated during cellular oxidative stress, implicated in a range of pathologies including skin aging, neurodegenerative diseases, and diabetes. This document provides an in-depth technical overview of Diaminopropionoyl Tripeptide-33, a synthetic peptide that has demonstrated significant efficacy in scavenging RCS. This guide details the peptide's mechanism of action, presents available quantitative data on its protective effects, outlines relevant experimental protocols for its evaluation, and explores its potential applications in therapeutic and cosmeceutical development.
Introduction: The Threat of Reactive Carbonyl Species
Reactive Carbonyl Species (RCS) are a class of highly reactive electrophilic molecules produced endogenously through the oxidation of lipids, carbohydrates, and amino acids.[1] Key examples of cytotoxic RCS include α,β-unsaturated aldehydes like 4-hydroxynonenal (4-HNE), acrolein, and malondialdehyde (MDA), as well as dicarbonyls such as glyoxal and methylglyoxal.[2][3]
The accumulation of RCS within cells leads to a condition known as "carbonyl stress," which is a major contributor to cellular damage and the progression of numerous diseases.[4] RCS readily form adducts with nucleophilic sites on biomolecules, including proteins, DNA, and lipids, leading to:
-
Protein Carbonylation: This irreversible modification alters protein structure and function, leading to enzyme inactivation, impaired cellular signaling, and the formation of protein aggregates.[5]
-
DNA Damage: RCS can react with DNA bases, forming adducts that can lead to mutations and genomic instability.[6]
-
Lipid Peroxidation: The reaction of RCS with lipids can propagate a chain reaction of lipid peroxidation, further increasing oxidative stress and damaging cellular membranes.[7]
Given their detrimental effects, the development of effective RCS scavengers is a significant area of research for the prevention and treatment of a wide range of pathological conditions.
This compound: A Novel RCS Scavenger
This compound, commercially known as Preventhelia®, is a synthetic tetrapeptide designed to counteract the damaging effects of RCS.[6][8] It is produced through the reaction of 2,3-diaminopropionic acid and tripeptide-33.[8] This peptide has demonstrated significant photoprotective and anti-aging properties, primarily attributed to its ability to directly scavenge RCS and protect cellular components from carbonyl stress.[2][8]
Mechanism of Action
The primary mechanism of action of this compound is its ability to directly neutralize RCS. The peptide contains nucleophilic sites that readily react with the electrophilic carbonyl groups of RCS, forming stable, non-toxic adducts. This scavenging activity prevents the interaction of RCS with cellular macromolecules, thereby mitigating their damaging effects.
In vitro studies have shown that this compound is particularly effective at quenching 4-HNE, one of the most cytotoxic products of lipid peroxidation.[6] By neutralizing 4-HNE, the peptide inhibits the formation of carbonylated proteins and prevents DNA damage.[6] Furthermore, it has been suggested that this compound enhances the cellular DNA repair system, although the precise molecular pathways are still under investigation.[8][9]
Quantitative Data on the Efficacy of this compound
While comprehensive quantitative data such as IC50 values for the scavenging of various RCS by this compound are not widely published in peer-reviewed literature, existing studies from manufacturers and cosmetic ingredient suppliers provide valuable insights into its protective effects on skin cells.
Table 1: Photoprotective Effects of this compound on Human Skin Cells
| Cell Type | Treatment | Endpoint | Result | Reference |
| Human Epidermal Keratinocytes (HEKa) | 1 mg/mL this compound + UV Irradiation | Cell Viability | 92% increase in cell viability compared to irradiated control cells. | [6] |
| Human Dermal Fibroblasts (HDFa) | This compound + UV Irradiation | Cell Viability | 76.9% cell viability compared to 100% in non-irradiated control cells; >13,000% increase in cell viability compared to irradiated control cells. | [6] |
Table 2: Comparative Efficacy of RCS Scavengers
| Scavenger | Target RCS | Efficacy | Reference |
| This compound | 4-HNE | Effective quenching demonstrated in in-vitro studies. | [6] |
| Carnosine | 4-HNE, Acrolein, Methylglyoxal, MDA | Most effective at scavenging 4-HNE. Acrolein-carnosine adducts detected in human urine. | [2][10] |
| MESNA (2-mercaptoethanesulfonate) | Acrolein | Highly effective thiol-based scavenger. | [2] |
| Hydralazine | MDA, 4-HNE | Effective at trapping both MDA and 4-HNE. | [11] |
| Aminoguanidine | MDA | Effective at trapping MDA. | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the RCS scavenging and protective effects of this compound. These protocols are based on established methods in the field.
In Vitro 4-HNE Scavenging Assay
Objective: To quantify the direct scavenging activity of this compound against 4-HNE.
Materials:
-
This compound
-
4-Hydroxynonenal (4-HNE)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a UV detector
Protocol:
-
Prepare stock solutions of this compound and 4-HNE in PBS.
-
In a reaction vessel, mix a defined concentration of 4-HNE with varying concentrations of this compound (e.g., in molar excess ratios of 1:1, 1:5, 1:10, 1:20). A control sample containing only 4-HNE in PBS should be prepared.
-
Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, stop the reaction by adding a quenching agent or by immediate analysis.
-
Analyze the remaining concentration of free 4-HNE in each sample using reverse-phase HPLC with UV detection at approximately 222 nm.
-
Calculate the percentage of 4-HNE scavenged by this compound at each concentration and time point.
Inhibition of Protein Carbonylation in Human Keratinocytes
Objective: To assess the ability of this compound to prevent protein carbonylation in cultured human keratinocytes exposed to an oxidative stressor.
Materials:
-
Human epidermal keratinocytes (HEKa)
-
Keratinocyte growth medium
-
This compound
-
Oxidative stressor (e.g., H₂O₂, UVA/UVB radiation)
-
Protein extraction buffer
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Trichloroacetic acid (TCA)
-
Guanidine hydrochloride
-
Spectrophotometer or Western blot apparatus and anti-DNP antibody
Protocol:
-
Culture HEKa cells to approximately 80% confluency.
-
Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Induce oxidative stress by exposing the cells to the chosen stressor (e.g., a sub-lethal dose of H₂O₂ or UV radiation). Control groups should include untreated cells and cells exposed to the stressor without peptide pre-treatment.
-
After the stress induction, wash the cells with PBS and lyse them to extract total protein.
-
Determine the protein concentration of each lysate.
-
Derivatize the protein carbonyls by incubating the protein extracts with DNPH solution.
-
Precipitate the proteins using TCA and wash the pellet to remove excess DNPH.
-
Resuspend the protein pellet in guanidine hydrochloride solution.
-
Measure the absorbance of the derivatized proteins at ~370 nm using a spectrophotometer. Alternatively, perform a Western blot using an anti-DNP antibody to visualize carbonylated proteins.
-
Quantify the level of protein carbonylation and determine the percentage of inhibition by this compound.
Assessment of DNA Damage Prevention (Comet Assay)
Objective: To evaluate the protective effect of this compound against DNA damage in fibroblasts following UV irradiation.
Materials:
-
Human dermal fibroblasts (HDFa)
-
Fibroblast growth medium
-
This compound
-
UVA/UVB light source
-
Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)
-
Fluorescence microscope
Protocol:
-
Culture HDFa cells on slides or in appropriate culture plates.
-
Pre-treat the cells with this compound at various concentrations for 24 hours.
-
Expose the cells to a dose of UVA/UVB radiation known to induce detectable DNA strand breaks. Include non-irradiated and irradiated control groups.
-
Immediately after irradiation, harvest the cells and embed them in low-melting-point agarose on a microscope slide.
-
Lyse the cells using the provided lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Subject the slides to alkaline electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).
-
Visualize the comets using a fluorescence microscope and capture images.
-
Analyze the images using specialized software to quantify the extent of DNA damage (e.g., by measuring the tail length and intensity).
-
Calculate the reduction in DNA damage in the peptide-treated groups compared to the irradiated control.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed mechanisms of action and experimental workflows related to this compound.
References
- 1. Lipid Peroxidation (4-HNE) Assay Kit. Quantification. (ab238538) | Abcam [abcam.com]
- 2. Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.cn [abcam.cn]
- 4. Dipeptide repeat proteins inhibit homology-directed DNA double strand break repair in C9ORF72 ALS/FTD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simplified Method to Assay Protein Carbonylation by Spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. personalcaremagazine.com [personalcaremagazine.com]
- 7. The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Preventhelia® | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 9. This compound - Creative Biogene [microbialtec.com]
- 10. researchgate.net [researchgate.net]
- 11. Traditional reactive carbonyl scavengers do not prevent the carbonylation of brain proteins induced by acute glutathione depletion - PMC [pmc.ncbi.nlm.nih.gov]
Diaminopropionoyl Tripeptide-33: A Technical Guide to the Inhibition of Protein Carbonylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein carbonylation, an irreversible oxidative modification of proteins, is a key biomarker of cellular damage mediated by oxidative stress. This process is implicated in the pathogenesis of numerous age-related diseases and skin photoaging. Diaminopropionoyl Tripeptide-33 has emerged as a potent inhibitor of protein carbonylation, primarily through its ability to scavenge reactive carbonyl species (RCS). This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by experimental data and detailed protocols. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of dermatology, pharmacology, and drug development.
Introduction to Protein Carbonylation
Protein carbonylation is a type of protein oxidation that results in the formation of carbonyl groups (aldehydes and ketones) on the side chains of amino acid residues, particularly proline, arginine, lysine, and threonine.[1] This modification is often promoted by reactive oxygen species (ROS) and leads to a loss of protein function.[1] The accumulation of carbonylated proteins is a hallmark of oxidative stress and is associated with cellular aging and various disease states.[1]
One of the primary mechanisms of protein carbonylation involves the adduction of reactive carbonyl species (RCS), such as 4-hydroxynonenal (4-HNE), to proteins.[2] 4-HNE is a major byproduct of the peroxidation of ω-6 polyunsaturated fatty acids in cellular membranes.[3] Due to its high reactivity, 4-HNE can readily form adducts with nucleophilic amino acid residues (cysteine, histidine, and lysine), leading to protein dysfunction and cellular damage.[3]
This compound: A Novel Anti-Carbonylation Agent
This compound is a synthetic peptide designed to counteract the detrimental effects of protein carbonylation.[4] Its primary mechanism of action involves the direct scavenging of RCS, thereby preventing their interaction with cellular proteins and DNA.[4][5] This protective action mitigates cellular damage, particularly that induced by environmental stressors such as ultraviolet (UV) radiation.[4]
Mechanism of Action
This compound functions as a potent antioxidant and a direct quencher of cytotoxic aldehydes like 4-HNE.[5] By neutralizing these reactive species, the tripeptide prevents the formation of protein carbonyls and subsequent cellular damage. This mechanism confers significant photoprotective effects on skin cells, including keratinocytes and fibroblasts.[4]
dot graph TD; node [shape=box, style=filled, fontname="Arial", fontsize=10]; subgraph "Oxidative Stress Cascade" UV_Radiation [label="UV Radiation", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Reactive Oxygen Species (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lipid_Peroxidation [label="Lipid Peroxidation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RCS [label="Reactive Carbonyl Species (e.g., 4-HNE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end
end Caption: Mechanism of Action of this compound.
Quantitative Data on Efficacy
While specific quantitative data from peer-reviewed publications on this compound is limited, the available information from technical datasheets and cosmetic science literature indicates significant protective effects. The following tables summarize the expected outcomes based on these sources.
Table 1: Inhibition of Protein Carbonylation (Illustrative data based on qualitative descriptions)
| Treatment | 4-HNE Induced Protein Carbonyls (% of control) |
| Control (UV exposed) | 100% |
| This compound (0.5%) | 45% |
| This compound (1.0%) | 25% |
Table 2: Photoprotective Effect on Human Keratinocytes (Illustrative data based on qualitative descriptions)
| Treatment | Cell Viability (% of non-irradiated control) |
| UV Irradiated Control | 40% |
| UV + this compound (0.5%) | 75% |
| UV + this compound (1.0%) | 88% |
Table 3: Protection Against UV-Induced DNA Damage (Illustrative data based on qualitative descriptions)
| Treatment | DNA Damage Marker (e.g., 8-OHdG levels) |
| UV Irradiated Control | High |
| UV + this compound (0.5%) | Moderate |
| UV + this compound (1.0%) | Low |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's efficacy in inhibiting protein carbonylation and protecting against cellular damage.
Protein Carbonylation Assay (DNPH-Based Spectrophotometry)
This protocol is adapted from standard methods for the detection of protein carbonyls.
dot graph G { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#4285F4"];
} Caption: Protein Carbonylation Assay Workflow.
Methodology:
-
Sample Preparation: Prepare cell or tissue lysates containing the protein of interest. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Derivatization: To 200 µL of protein sample (1-10 mg/mL), add 800 µL of 10 mM 2,4-dinitrophenylhydrazine (DNPH) in 2.5 M HCl. A blank for each sample is prepared by adding 800 µL of 2.5 M HCl without DNPH. Incubate all samples in the dark at room temperature for 1 hour, with vortexing every 15 minutes.
-
Protein Precipitation: Add 1 mL of 20% (w/v) trichloroacetic acid (TCA) to each tube. Incubate on ice for 10 minutes and then centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.
-
Washing: Discard the supernatant. Wash the protein pellet three times with 1 mL of ethanol:ethyl acetate (1:1, v/v) to remove free DNPH. Vortex and centrifuge at 10,000 x g for 10 minutes for each wash.
-
Solubilization: After the final wash, dissolve the protein pellet in 500 µL of 6 M guanidine hydrochloride in 20 mM potassium phosphate buffer (pH 2.3).
-
Measurement: Measure the absorbance of the samples at the wavelength of maximum absorption (approximately 375 nm) against the corresponding blank.
-
Calculation: The carbonyl content can be calculated using the molar absorption coefficient of DNPH (22,000 M⁻¹cm⁻¹).
Cell Viability Assay (MTT Assay) for Photoprotection
This protocol assesses the protective effect of this compound on cells exposed to UV radiation.
Methodology:
-
Cell Culture: Seed human keratinocytes or fibroblasts in 96-well plates and culture until they reach approximately 80% confluency.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound in a serum-free medium for 24 hours.
-
UVB Irradiation: Wash the cells with phosphate-buffered saline (PBS) and then expose them to a specific dose of UVB radiation. A non-irradiated control group should be included.
-
Post-incubation: After irradiation, replace the PBS with a fresh culture medium (with or without the tripeptide) and incubate for a further 24-48 hours.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the cell viability as a percentage of the non-irradiated control.
DNA Damage Protection Assay (Comet Assay)
This assay evaluates the ability of this compound to prevent DNA strand breaks induced by oxidative stress.
Methodology:
-
Cell Treatment and Damage Induction: Treat cells with this compound before exposing them to a DNA damaging agent (e.g., H₂O₂ or UV radiation).
-
Cell Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells in a high-salt solution to remove membranes and proteins, leaving the DNA as a nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Then, perform electrophoresis to allow the fragmented DNA (from damaged cells) to migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize the comets using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software. A reduction in tail length and intensity in treated cells compared to the damaged control indicates DNA protection.
Signaling Pathways
This compound intervenes in the oxidative stress signaling pathway that leads to protein carbonylation and cellular damage.
Conclusion
This compound represents a promising strategy for mitigating the deleterious effects of protein carbonylation. Its ability to directly scavenge reactive carbonyl species provides a targeted approach to preventing oxidative damage to cellular macromolecules. The evidence, though primarily from technical and in-vitro sources, strongly suggests its potential in protecting skin cells from environmental stressors like UV radiation. Further research, particularly quantitative in vivo studies, will be invaluable in fully elucidating its therapeutic and cosmetic applications. This guide provides a foundational understanding for scientists and researchers to explore the potential of this novel tripeptide in the development of advanced skincare and therapeutic agents.
References
- 1. U-101033E (2,4-diaminopyrrolopyrimidine), a potent inhibitor of membrane lipid peroxidation as assessed by the production of 4-hydroxynonenal, malondialdehyde, and 4-hydroxynonenal--protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intervention strategies to inhibit protein carbonylation by lipoxidation-derived reactive carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactions of 4-hydroxynonenal with proteins and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Preventhelia® | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 5. research.unipd.it [research.unipd.it]
The Biological Frontier of Synthetic Tetrapeptides: A Technical Guide for Researchers
Introduction
Synthetic tetrapeptides, short chains of four amino acids, are emerging as a powerful class of molecules in drug discovery and biomedical research. Their small size offers advantages in synthesis and modification, while their diverse sequences allow for a wide range of biological activities. This technical guide provides an in-depth overview of the core biological functions of select synthetic tetrapeptides, complete with quantitative data, detailed experimental protocols, and visualizations of their signaling pathways to support researchers, scientists, and drug development professionals in this exciting field.
Neuroprotective Tetrapeptides
Oxidative stress and neuronal apoptosis are key pathological features of neurodegenerative diseases. Certain synthetic tetrapeptides have demonstrated significant neuroprotective effects by modulating cellular signaling pathways involved in stress response and cell survival.
The Neuroprotective Tetrapeptide SGGY
The tetrapeptide SGGY (Ser-Gly-Gly-Tyr), identified from walnut protein hydrolysate, has shown potent neuroprotective activity against oxidative stress-induced cell death in neuronal cell lines.
Quantitative Data: Neuroprotective Activity of SGGY
| Compound | Cell Line | Inducing Agent | Assay | Endpoint | Result | Reference |
| SGGY | SH-SY5Y | H₂O₂ (900 µM) | MTT Assay | Cell Viability | Significant protection in a dose-dependent manner (0.1-1 mg/mL) | [1][2] |
| SGGY | SH-SY5Y | H₂O₂ (900 µM) | Flow Cytometry | Apoptosis | Reduction in total apoptosis from ~30% to ~14% at 1 mg/mL | [2] |
Signaling Pathway of SGGY
SGGY exerts its neuroprotective effects by modulating the JNK/p38 MAPK and Nrf2 signaling pathways. It suppresses the phosphorylation of JNK and p38, which are activated by oxidative stress and promote apoptosis. Concurrently, SGGY promotes the nuclear translocation of Nrf2, a key transcription factor for antioxidant gene expression.[1][2]
References
- 1. [PDF] Neuroprotective Effects of a Novel Tetrapeptide SGGY from Walnut against H2O2-Stimulated Oxidative Stress in SH-SY5Y Cells: Possible Involved JNK, p38 and Nrf2 Signaling Pathways | Semantic Scholar [semanticscholar.org]
- 2. Neuroprotective Effects of a Novel Tetrapeptide SGGY from Walnut against H2O2-Stimulated Oxidative Stress in SH-SY5Y Cells: Possible Involved JNK, p38 and Nrf2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Photoprotective Peptides: A Technical Guide to Discovery, Mechanisms, and Development
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of effective photoprotection has pivoted towards bioactive peptides, a class of molecules offering a multi-pronged defense against the deleterious effects of ultraviolet (UV) radiation. Unlike traditional sunscreens that physically or chemically block UV rays, photoprotective peptides work at a cellular level to mitigate UV-induced damage, offering a sophisticated approach to skin health and anti-aging. This technical guide delves into the core aspects of their discovery, mechanisms of action, and the experimental frameworks used for their validation.
Discovery and Screening of Photoprotective Peptides
The identification of novel photoprotective peptides is a systematic process that begins with a source protein and funnels down to a single, validated bioactive sequence. The general workflow involves enzymatic hydrolysis of proteins from natural sources (e.g., marine organisms, plants) or the screening of synthetic peptide libraries. This is followed by a multi-step process of fractionation, bio-assay screening, and sequencing.
Core Mechanisms of Photoprotection
Peptides exert their photoprotective effects not by blocking UV radiation, but by interrupting the damaging signaling cascades initiated by UV exposure. Key mechanisms include antioxidant activity, inhibition of matrix metalloproteinases (MMPs), and modulation of inflammatory pathways.
Antioxidant Activity and ROS Scavenging
UV radiation generates excessive Reactive Oxygen Species (ROS) in skin cells, leading to oxidative stress, DNA damage, and lipid peroxidation. Many photoprotective peptides are potent antioxidants that can directly scavenge these free radicals, thereby neutralizing their harmful effects and protecting cellular integrity.
Inhibition of Matrix Metalloproteinases (MMPs)
UV exposure activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which culminates in the upregulation of transcription factor AP-1. AP-1, in turn, promotes the expression of MMPs (e.g., MMP-1, MMP-3, MMP-9), enzymes that degrade collagen and elastin, leading to wrinkle formation and loss of skin elasticity. Photoprotective peptides can inhibit this cascade at various points, preserving the structural integrity of the extracellular matrix.
Modulation of Inflammatory Pathways
UV radiation also triggers an inflammatory response in the skin, mediated by pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[1][2] This leads to the release of pro-inflammatory cytokines like TNF-α and various interleukins, contributing to the "sunburn" reaction and chronic inflammation.[3][4] Certain peptides can downregulate the activation of NF-κB, thereby exerting an anti-inflammatory effect and reducing UV-induced erythema and cellular stress.[3]
Quantitative Data on Photoprotective Peptides
The efficacy of photoprotective peptides is quantified through various in vitro assays. It is important to note that isolated peptides typically do not possess an intrinsic Sun Protection Factor (SPF) as they do not function as UV filters. Instead, their value is measured by their ability to mitigate cellular damage. They can, however, act as "SPF boosters" in formulations.
| Table 1: In Vitro Sun Protection Factor (SPF) of Peptides and Peptide-Containing Formulations | | :--- | :--- | :--- | :--- | | Peptide / Formulation | Concentration | In Vitro SPF | Reference | | Note | Isolated peptides do not have a direct SPF value. They act as cellular protectants and can boost the SPF of a formulation. | Data not available for isolated peptides. | | | Peptide-based Sunscreen | 0.01% to 10% | Dependent on formulation |[1][5] |
| Table 2: Antioxidant Activity of Photoprotective Peptides | | :--- | :--- | :--- | :--- | | Peptide Sequence | Assay | IC₅₀ or EC₅₀ (mg/mL) | Source / Reference | | GADIVA | DPPH | 0.57 | Bonito Bone Gelatin[6] | | GAEGFIF | DPPH | 0.30 | Bonito Bone Gelatin[6] | | GADIVA | ABTS | 0.41 | Bonito Bone Gelatin[6] | | GAEGFIF | ABTS | 0.21 | Bonito Bone Gelatin[6] | | WPPD | DPPH | 0.36 | Tegillarca granosa[7] | | MDLFTE | DPPH | 0.53 | Tegillarca granosa[7] | | WPPD | ABTS | 0.54 | Tegillarca granosa[7] | | MDLFTE | ABTS | 0.96 | Tegillarca granosa[7] | | <1000 Da Fraction | DPPH | 2.31 | Acipenser sinensis[4] | | <1000 Da Fraction | ABTS | 1.36 | Acipenser sinensis[4] |
| Table 3: MMP Inhibition by Photoprotective Peptides | | :--- | :--- | :--- | :--- | | Peptide Sequence / Name | MMP Target | IC₅₀ or % Inhibition | Reference | | Arg-Cys-D-Bip-D-Arg | MMP-9 | IC₅₀ = 0.75 µM | | | Peptide G | MT1-MMP | IC₅₀ = 150 µM | | | CTT (CTX...C) | MMP-2 | IC₅₀ = 10 µM | | | GHK-Cu | MMP-1, MMP-2 | Modulates Expression |[3] | | Regasepin1 | MMP-1 | IC₅₀ = 100 µM | |
Key Experimental Protocols
Validation of photoprotective peptides relies on a suite of standardized in vitro assays. Below are detailed methodologies for three critical experiments.
Protocol 1: In Vitro SPF Determination
This protocol determines the Sun Protection Factor of a final formulation by measuring its UV absorbance.
-
Objective: To measure the absorbance of a peptide-containing formulation across the UV spectrum (290-400 nm) and calculate the SPF value.
-
Materials: UV-Vis spectrophotometer with an integrating sphere, quartz plates, polymethylmethacrylate (PMMA) plates, positive control sunscreen of known SPF.
-
Methodology:
-
Substrate Preparation: Use a roughened PMMA plate to mimic the skin's surface.
-
Sample Application: Accurately apply 1.0 to 1.3 mg/cm² of the test formulation onto the PMMA plate. Spread the sample evenly across the surface using a gloved finger or an automated spreading robot.
-
Equilibration: Allow the film to dry and stabilize by leaving it in the dark at room temperature for at least 15 minutes.
-
Spectrophotometric Measurement: Place the sample plate in the spectrophotometer. Measure the UV transmittance at 1 nm intervals from 290 to 400 nm. At least three different spots on the plate should be measured.
-
SPF Calculation: The SPF is calculated using the following equation, which integrates the erythemal action spectrum (E(λ)) and the solar simulator irradiance spectrum (I(λ)) over the UV range:
SPF = ∫ E(λ)I(λ)dλ / ∫ E(λ)I(λ)T(λ)dλ
Where T(λ) is the spectral transmittance of the sample.
-
Protocol 2: Cellular Antioxidant Assay (DCFH-DA)
This assay measures the ability of a peptide to reduce intracellular ROS levels in cells exposed to UV radiation.
-
Objective: To quantify the intracellular ROS scavenging activity of a peptide in human dermal fibroblasts (HDFs) or keratinocytes (HaCaTs) after UV irradiation.
-
Materials: Human fibroblasts or keratinocytes, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe, cell culture medium, phosphate-buffered saline (PBS), UV source (UVA or UVB), fluorescence microplate reader or fluorescence microscope.
-
Methodology:
-
Cell Culture: Seed adherent cells (e.g., HDFs) in a 96-well black, clear-bottom plate and culture until they reach 80-90% confluency.
-
Peptide Pre-treatment: Remove the culture medium and incubate the cells with various concentrations of the test peptide dissolved in serum-free medium for 1 to 24 hours.
-
UVB Irradiation: Wash the cells with PBS. Add a thin layer of PBS to the wells and expose the plate to a controlled dose of UVB radiation (e.g., 30 mJ/cm²).
-
Probe Loading: After irradiation, wash the cells again and add a working solution of 10-20 µM DCFH-DA in serum-free medium. Incubate for 30-45 minutes at 37°C in the dark. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Fluorescence Measurement: Wash the cells twice with PBS to remove the extracellular probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: The reduction in fluorescence intensity in peptide-treated cells compared to the UV-only control indicates antioxidant activity.
-
Protocol 3: MMP-1 Activity Assay (Fluorometric)
This protocol measures the direct inhibitory effect of a peptide on the activity of MMP-1, a key collagenase.
-
Objective: To determine the IC₅₀ or percent inhibition of a peptide against purified, active MMP-1 enzyme.
-
Materials: Recombinant human MMP-1 enzyme, MMP-1 fluorogenic substrate (e.g., a FRET-based peptide), assay buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂), a known MMP inhibitor (e.g., GM6001) as a positive control, black 96-well microplate, fluorescence microplate reader.
-
Methodology:
-
Enzyme Activation: If the MMP-1 is in its pro-form (pro-MMP-1), activate it according to the manufacturer's instructions, typically using APMA (4-aminophenylmercuric acetate).
-
Inhibitor Preparation: Prepare serial dilutions of the test peptide in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to triplicate wells:
-
Enzyme Control: Active MMP-1 enzyme + Assay Buffer.
-
Inhibitor Wells: Active MMP-1 enzyme + serial dilutions of the test peptide.
-
Inhibitor Control: Active MMP-1 enzyme + positive control inhibitor.
-
Blank: Assay Buffer only (no enzyme).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-15 minutes to allow the peptide inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the MMP-1 fluorogenic substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence (e.g., Ex/Em = 490/520 nm) every 1-2 minutes for 30-60 minutes. The cleavage of the FRET substrate by MMP-1 separates a fluorophore and a quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the reaction rate (slope of the linear phase of fluorescence vs. time). The percent inhibition is calculated as:
% Inhibition = [1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)] x 100
Plot the percent inhibition against the logarithm of the peptide concentration to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
Photoprotective peptides represent a paradigm shift in skincare, moving from passive barrier protection to active cellular defense. Their ability to counteract oxidative stress, inhibit collagen degradation, and reduce inflammation provides a comprehensive strategy against photoaging. While challenges in stability and skin penetration remain, ongoing research into novel delivery systems and peptide design continues to unlock their full potential. The integration of these bioactive molecules into daily skincare and sun protection formulations promises a more advanced and biologically harmonious approach to preserving skin health in the face of environmental aggressors.
References
- 1. US20070110686A1 - Peptide-based organic sunscreens - Google Patents [patents.google.com]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. aseircustom.com [aseircustom.com]
- 4. letsmakebeauty.com [letsmakebeauty.com]
- 5. US8318659B2 - Peptide-based organic sunscreens - Google Patents [patents.google.com]
- 6. ahb-lab.com [ahb-lab.com]
- 7. In vitro approaches to evaluation of Sun Protection Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Diaminopropionoyl Tripeptide-33 (CAS: 1199495-15-2): A Technical Guide to its Photoprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diaminopropionoyl Tripeptide-33 is a synthetic tetrapeptide, identified by the CAS number 1199495-15-2, that has demonstrated significant efficacy in protecting skin cells from the detrimental effects of ultraviolet (UV) radiation. Marketed under the trade name Preventhelia®, this peptide operates through a primary mechanism of scavenging Reactive Carbonyl Species (RCS), which are cytotoxic byproducts of lipid peroxidation induced by UV exposure. By neutralizing these harmful carbonyl compounds, particularly 4-hydroxynonenal (4-HNE), this compound inhibits the carbonylation of proteins and prevents DNA damage, thereby mitigating the key drivers of photoaging. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, mechanism of action, quantitative efficacy data from in vitro studies, and detailed experimental protocols for relevant assays.
Core Chemical and Physical Properties
This compound is a synthetically derived peptide with the following properties:
| Property | Value | Source |
| CAS Number | 1199495-15-2 | [1] |
| Molecular Formula | C17H27N7O6 | [1] |
| Molecular Weight | 425.44 g/mol | [1] |
| INCI Name | This compound | |
| Appearance | White to off-white powder or clear, colorless liquid in solution | [2] |
| Solubility | Water-soluble | [2][3] |
| Purity | ≥98% (for solid form) | [1] |
| Stability | Stable at pH 4.0-7.0 | [4] |
| Storage | Store at 2-8°C, protected from light and moisture | [4] |
Mechanism of Action: A Dual-Protective Role
The primary mechanism of action of this compound is its ability to counteract the damaging effects of UV radiation at a molecular level. This is achieved through a two-pronged approach: direct scavenging of Reactive Carbonyl Species (RCS) and the subsequent prevention of protein and DNA damage.
UV radiation, particularly UVA, penetrates the dermis and induces oxidative stress, leading to the peroxidation of polyunsaturated fatty acids in cell membranes. This process generates highly reactive and cytotoxic aldehydes and ketones, collectively known as RCS. One of the most cytotoxic of these is 4-hydroxynonenal (4-HNE).[5] 4-HNE can readily form adducts with proteins, leading to protein carbonylation, loss of function, and cellular damage. Furthermore, 4-HNE can impair the DNA repair capacity of cells, exacerbating the genotoxic effects of UV radiation.[5]
This compound acts as a potent scavenger of these RCS, directly neutralizing them before they can interact with cellular components.[5][6] This quenching of RCS, particularly 4-HNE, effectively inhibits the formation of carbonylated proteins and protects the integrity of the cellular DNA repair machinery.[5][7] The result is a significant photoprotective effect on skin cells, including keratinocytes and fibroblasts, and an enhanced ability of the DNA repair system to correct any UV-induced lesions.[5][8]
Quantitative Efficacy Data (In Vitro)
The following tables summarize the quantitative data from in vitro studies on this compound. It is important to note that this data is sourced from a non-peer-reviewed trade publication but provides valuable insights into the peptide's efficacy.
Table 1: Photoprotective Effect on Cell Viability [5]
| Cell Type | Peptide Concentration | Treatment Condition | Result |
| Human Epidermal Keratinocytes (HEKa) | 1 mg/mL | Post-UVB Irradiation | 92% increase in cell viability compared to irradiated control. |
| Human Dermal Fibroblasts (HDFa) | 1 mg/mL | Post-UVB Irradiation | Cell viability reached 76.9% of non-irradiated control levels. |
Table 2: DNA Protection and Repair Enhancement [5]
| Cell Type | Peptide Concentration | Treatment Condition | Result |
| Melanocytes | 3 different concentrations (not specified) | Pre-treatment before UVA irradiation | Dose-dependent decrease in UVA-induced DNA lesions (p<0.001). |
| Human Dermal Fibroblasts (HDFa) | 0.25 µg/mL and 0.5 µg/mL | Post-UVB Irradiation (0.04 J/cm²) | 1.7-fold (69%) promotion of the normal DNA repair system capacity (p=0.002). |
Table 3: RCS Scavenging Activity [5]
| Assay | Peptide Concentration | Comparison | Result |
| 4-Hydroxynonenal (4-HNE) Quenching | 20-fold excess solution relative to 4-HNE | Compared to Carnosine | Superior quenching ability compared to carnosine under the same experimental conditions. |
Experimental Protocols
The following are representative, detailed protocols for the key assays used to evaluate the efficacy of this compound. These are based on standard laboratory methods and incorporate the specific parameters where available from existing documentation.
Cell Viability Assessment: Neutral Red Uptake (NRU) Assay
This assay assesses cell viability based on the ability of living cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.
Methodology:
-
Cell Seeding: Seed human epidermal keratinocytes (HEKa) or human dermal fibroblasts (HDFa) in 96-well plates at a density of 5-50 x 10⁴ cells/mL and incubate overnight to allow for cell attachment.
-
UVB Irradiation: Wash cells with phosphate-buffered saline (PBS) and irradiate with a single dose of UVB radiation (e.g., 0.04 J/cm²). Non-irradiated control plates should be handled in parallel but shielded from the UV source.
-
Peptide Treatment: Immediately after irradiation, replace the PBS with a culture medium containing this compound at the desired concentration (e.g., 1 mg/mL). Include irradiated and non-irradiated control wells with a vehicle-only medium.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of a pre-warmed medium containing 50 µg/mL neutral red to each well. Incubate for 2-3 hours.
-
Dye Extraction: Remove the neutral red medium, wash the cells with PBS, and add 150 µL of destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well.
-
Quantification: Shake the plate for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at 540 nm using a microplate reader. Cell viability is expressed as a percentage of the non-irradiated control.
DNA Damage and Repair Assessment: Alkaline Comet Assay
This assay measures DNA strand breaks in individual cells. A decrease in the "comet tail" length over time indicates DNA repair.
Methodology:
-
Cell Treatment: Culture human dermal fibroblasts and treat them with or without this compound (e.g., 0.25 µg/mL and 0.5 µg/mL) before or after UVB irradiation (e.g., 0.04 J/cm²), depending on the experimental design (protection vs. repair).
-
Cell Harvesting: At designated time points post-irradiation, harvest the cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose (0.5% in PBS) at 37°C. Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C.
-
Lysis: Remove the coverslip and immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at ~0.7 V/cm for 20-30 minutes at 4°C.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using appropriate image analysis software. A decrease in the comet tail moment over time indicates DNA repair.
Protein Carbonylation Assessment
This assay quantifies the level of carbonyl groups introduced into proteins as a result of oxidative stress. The most common method involves derivatization with 2,4-dinitrophenylhydrazine (DNPH).
Methodology:
-
Sample Preparation: Culture skin cells (e.g., keratinocytes or fibroblasts) and expose them to UV radiation in the presence or absence of this compound.
-
Protein Extraction: Lyse the cells and determine the protein concentration of the resulting lysate using a standard protein assay (e.g., BCA assay).
-
DNPH Derivatization: Incubate a protein sample (e.g., 1-10 mg/mL) with a DNPH solution (typically 10 mM in 2 M HCl) for 1 hour at room temperature in the dark. A blank is prepared for each sample using 2 M HCl without DNPH.
-
Protein Precipitation: Precipitate the proteins by adding trichloroacetic acid (TCA) to a final concentration of 20%. Incubate on ice for 10 minutes and centrifuge to pellet the proteins.
-
Washing: Wash the protein pellet multiple times with an ethanol/ethyl acetate (1:1) solution to remove any free DNPH.
-
Solubilization: Resuspend the final protein pellet in a solubilization buffer (e.g., 6 M guanidine hydrochloride).
-
Quantification: Measure the absorbance of the derivatized protein solution at 375 nm. The carbonyl content is calculated using the molar extinction coefficient of DNPH (22,000 M⁻¹cm⁻¹) and normalized to the protein concentration.
Conclusion
This compound is a bioactive peptide with a well-defined mechanism centered on the neutralization of harmful Reactive Carbonyl Species generated by UV-induced lipid peroxidation. In vitro studies demonstrate its capacity to protect skin cells from UV damage, maintain cell viability, and enhance the natural DNA repair processes. These properties make it a compound of significant interest for the development of photoprotective and anti-aging therapies. The provided experimental protocols offer a framework for researchers to further investigate and quantify the efficacy of this and similar peptides in a laboratory setting. While the currently available data is promising, further studies published in peer-reviewed journals would be beneficial to fully elucidate its therapeutic potential for a scientific audience.
References
- 1. Targeting Reactive Carbonyl Species with Natural Sequestering Agents [mdpi.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. This compound - Creative Biogene [microbialtec.com]
- 4. This compound (with Product List) [incidecoder.com]
- 5. New anti-RNS and -RCS products for cosmetic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Photoprotection of normal human hematopoietic progenitors by the tetrapeptide N-AcSDKP - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Photoprotection Assays of Diaminopropionoyl Tripeptide-33
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro assays used to evaluate the photoprotective effects of Diaminopropionoyl tripeptide-33. Detailed protocols are provided to enable researchers to assess its efficacy in protecting skin cells from UV-induced damage.
Introduction
This compound, commercially known as Preventhelia®, is a synthetic peptide designed to protect the skin from the detrimental effects of photoaging. In vitro studies have demonstrated its efficacy in mitigating UV-induced cellular damage. The primary mechanisms of action include the scavenging of reactive carbonyl species (RCS), prevention of protein carbonylation, and protection against DNA damage, ultimately leading to enhanced cell viability and the maintenance of skin integrity.[1][2]
Mechanism of Action
UV radiation leads to the generation of reactive oxygen species (ROS) and reactive carbonyl species (RCS) in the skin. These highly reactive molecules can cause significant damage to cellular components, including lipids, proteins, and DNA. This compound is proposed to exert its photoprotective effects by directly scavenging RCS, thereby preventing the carbonylation of proteins and subsequent cellular dysfunction. By mitigating this oxidative stress, the peptide helps to preserve the integrity of DNA and the cellular machinery responsible for DNA repair.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data on the photoprotective effects of this compound from in vitro studies.
Table 1: Cell Viability Assays
| Cell Line | Treatment | UV Exposure | Result |
| Human Epidermal Keratinocytes (HEKa) | 1 mg/mL this compound | UVA | 92% increase in cell viability compared to irradiated control cells.[2] |
| Human Dermal Fibroblasts (HDFa) | 1 mg/mL this compound | UVA | 76.9% cell viability compared to 100% in non-irradiated control cells.[2] |
Experimental Protocols
Assessment of Photoprotection on Cell Viability (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the viability of skin cells after UV irradiation and treatment with this compound.
a. Materials
-
Human Epidermal Keratinocytes (HEKa) or Human Dermal Fibroblasts (HDFa)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., isopropanol with 4 mM HCl and 0.1% NP40)
-
96-well plates
-
UVA/UVB light source
b. Protocol
-
Seed HEKa or HDFa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh culture medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1 mg/mL) to the designated wells. Include a vehicle control (medium without the peptide).
-
Incubate for 24 hours.
-
Remove the medium and wash the cells with PBS.
-
Add a thin layer of PBS to the wells and expose the cells to a specific dose of UVA (e.g., 5 J/cm²) or UVB (e.g., 50 mJ/cm²) radiation. A non-irradiated control group should be included.
-
After irradiation, replace the PBS with fresh culture medium (with or without the peptide as per the experimental design) and incubate for another 24 hours.
-
Remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3-4 hours.
-
Add 150 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
DNA Damage Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
a. Materials
-
Treated and control cells from the photoprotection experiment
-
Low melting point agarose (LMA)
-
Normal melting point agarose (NMA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralizing buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or ethidium bromide)
-
Microscope slides
b. Protocol
-
Prepare a suspension of cells treated with this compound and exposed to UV radiation, along with control groups.
-
Mix the cell suspension with LMA at 37°C.
-
Pipette the cell/agarose mixture onto a microscope slide pre-coated with NMA.
-
Allow the agarose to solidify at 4°C.
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and leave for 20-40 minutes to allow for DNA unwinding.
-
Perform electrophoresis at ~25 V and 300 mA for 20-30 minutes.
-
After electrophoresis, neutralize the slides with the neutralizing buffer.
-
Stain the DNA with a suitable fluorescent dye.
-
Visualize the slides using a fluorescence microscope and capture images.
-
Analyze the images using comet scoring software to quantify the extent of DNA damage (e.g., percentage of DNA in the tail, tail length, and olive tail moment).
Reactive Carbonyl Species (RCS) Scavenging Assay
This assay evaluates the ability of this compound to scavenge a common RCS, 4-hydroxynonenal (4-HNE).
a. Materials
-
This compound
-
4-hydroxynonenal (4-HNE)
-
Phosphate buffer (pH 7.4)
-
High-performance liquid chromatography (HPLC) system with a UV detector
b. Protocol
-
Prepare solutions of this compound at various concentrations in phosphate buffer.
-
Add a known concentration of 4-HNE to each peptide solution.
-
Incubate the mixtures at 37°C for a defined period (e.g., 1-2 hours).
-
Analyze the samples by HPLC to measure the remaining concentration of 4-HNE.
-
The scavenging activity can be calculated as the percentage decrease in the 4-HNE concentration in the presence of the peptide compared to the control (4-HNE in buffer alone).
Inhibition of Protein Carbonylation Assay
This protocol determines the effect of this compound on the formation of protein carbonyls in cell lysates after oxidative stress.
a. Materials
-
Cell lysates from treated and control cells
-
2,4-dinitrophenylhydrazine (DNPH) solution (10 mM in 2 M HCl)
-
Trichloroacetic acid (TCA)
-
Ethanol/ethyl acetate mixture
-
Guanidine hydrochloride
-
Spectrophotometer
b. Protocol
-
Lyse the cells from the different treatment groups (as described in the cell viability assay) and determine the protein concentration of each lysate.
-
To a sample of cell lysate, add an equal volume of DNPH solution. A parallel sample should be treated with 2 M HCl alone as a control.
-
Incubate the samples in the dark at room temperature for 1 hour, with vortexing every 15 minutes.
-
Precipitate the proteins by adding TCA to a final concentration of 10-20%.
-
Centrifuge to pellet the proteins and discard the supernatant.
-
Wash the protein pellet with an ethanol/ethyl acetate mixture to remove excess DNPH.
-
Resuspend the protein pellet in guanidine hydrochloride solution.
-
Measure the absorbance of the solution at 370 nm.
-
The protein carbonyl content can be calculated using the molar extinction coefficient of DNPH.
Visualizations
Caption: Proposed photoprotective mechanism of this compound.
Caption: General experimental workflow for in vitro photoprotection assays.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate DNA Damage and Repair with Diaminopropionoyl Tripeptide-33
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminopropionoyl tripeptide-33, a synthetic peptide, has shown significant promise in protecting skin cells from the detrimental effects of ultraviolet (UV) radiation. Marketed under the trade name Preventhelia™, this peptide is believed to mitigate DNA damage and enhance cellular repair mechanisms, thereby preventing premature photoaging.[1] Its primary mechanism of action involves the scavenging of reactive carbonyl species (RCS), which are byproducts of lipid peroxidation. By neutralizing these harmful species, the tripeptide helps prevent protein carbonylation, a process that can impair the function of DNA repair enzymes, particularly those involved in the Nucleotide Excision Repair (NER) pathway.[1]
These application notes provide detailed protocols for two standard cell-based assays, the Comet Assay and the γ-H2AX Immunofluorescence Assay, to quantitatively assess the efficacy of this compound in preventing DNA damage and promoting DNA repair.
Mechanism of Action: Protection Against UV-Induced DNA Damage
UV radiation can damage DNA either directly, by causing the formation of pyrimidine dimers, or indirectly, through the generation of reactive oxygen species (ROS) and RCS. These reactive species can lead to oxidative stress and damage to cellular components, including DNA and proteins. This compound is proposed to exert its protective effects through the following pathway:
Caption: Proposed mechanism of this compound in preventing DNA damage.
Application Note 1: Comet Assay for Assessing DNA Repair Enhancement
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. This assay can be utilized to evaluate the ability of this compound to enhance the repair of UV-induced DNA damage.
Experimental Workflow
Caption: Workflow for the Comet Assay to evaluate DNA repair enhancement.
Quantitative Data
The following table summarizes the expected results based on available literature for the treatment of human dermal fibroblasts with this compound following UVB irradiation.
| Treatment Group | Concentration (µg/mL) | Incubation Time (hours) | % DNA in Tail (Normalized to Irradiated Control) | Increase in DNA Repair Capacity |
| Untreated Control | - | 3 | ~100% | - |
| This compound | 0.25 | 3 | Significantly Reduced | 1.7-fold (69%)[1] |
| This compound | 0.5 | 3 | Significantly Reduced | 1.7-fold (69%)[1] |
Detailed Experimental Protocol: Alkaline Comet Assay
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound stock solution
-
UVB light source
-
Comet slides (or pre-coated microscope slides)
-
Low-melting point agarose (LMA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, 1% Triton X-100)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR® Green or propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Cell Culture and Treatment:
-
Seed HDFs in appropriate culture vessels and grow to ~80% confluency.
-
Wash cells with PBS and irradiate with a UVB source (e.g., 0.04 J/cm²).
-
Immediately after irradiation, add fresh culture medium containing the desired concentrations of this compound (e.g., 0.25 µg/mL and 0.5 µg/mL) or vehicle control.
-
Incubate the cells for a specific time to allow for DNA repair (e.g., 3 hours).
-
-
Slide Preparation:
-
Harvest cells by trypsinization, neutralize with medium, and centrifuge.
-
Resuspend the cell pellet in ice-cold PBS to a concentration of 1 x 10⁵ cells/mL.
-
Mix 10 µL of the cell suspension with 90 µL of molten LMA (at 37°C).
-
Pipette the cell/agarose mixture onto a Comet slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslips and immerse the slides in cold lysis solution.
-
Incubate at 4°C for at least 1 hour.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with cold alkaline electrophoresis buffer until the slides are covered.
-
Let the DNA unwind for 20-40 minutes in the buffer.
-
Apply a voltage of ~1 V/cm and run the electrophoresis for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Carefully remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 5 minutes. Repeat this step three times.
-
Stain the slides with a suitable DNA stain according to the manufacturer's instructions.
-
-
Imaging and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images of at least 50 randomly selected cells per slide.
-
Use image analysis software to quantify the percentage of DNA in the comet tail and the tail moment.
-
Application Note 2: γ-H2AX Immunofluorescence Assay for Detecting DNA Double-Strand Breaks
Experimental Workflow
Caption: Workflow for the γ-H2AX assay to assess DNA double-strand breaks.
Hypothetical Quantitative Data
The following table presents a hypothetical data structure for the results of a γ-H2AX assay.
| Treatment Group | Concentration (µg/mL) | UVA Dose (J/cm²) | Average γ-H2AX Foci per Cell |
| Untreated Control | - | 0 | <1 |
| UVA Irradiated | - | X | >20 |
| This compound + UVA | 10 | X | To be determined |
| This compound + UVA | 50 | X | To be determined |
| This compound + UVA | 100 | X | To be determined |
Detailed Experimental Protocol: γ-H2AX Immunofluorescence Assay
Materials:
-
Human Epidermal Keratinocytes (HEKa)
-
Cell culture medium
-
Coverslips
-
This compound stock solution
-
UVA light source
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor® 488 goat anti-rabbit IgG)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filters
-
Image analysis software with cell counting capabilities
Procedure:
-
Cell Culture and Treatment:
-
Seed HEKa cells on sterile coverslips in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Wash the cells with PBS and irradiate with a UVA source.
-
Add fresh medium (with or without the tripeptide) and incubate for a desired time (e.g., 1-4 hours) to allow for the formation of γ-H2AX foci.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells once with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Acquire images using a fluorescence microscope.
-
Use image analysis software to count the number of γ-H2AX foci per nucleus. Analyze at least 100 cells per condition.
-
Conclusion
The cell-based assays detailed in these application notes provide robust and quantitative methods for evaluating the efficacy of this compound in protecting against DNA damage and enhancing DNA repair. The Comet assay is particularly useful for assessing the peptide's ability to promote the repair of DNA strand breaks, while the γ-H2AX assay offers a specific measure of its potential to prevent the formation of DNA double-strand breaks. These protocols can be adapted by researchers in the fields of cosmetics, dermatology, and drug development to further elucidate the protective mechanisms of this and other novel compounds.
References
Application Note: Quantifying the Antioxidant Activity of Diaminopropionoyl Tripeptide-33
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminopropionoyl tripeptide-33, commercially known as Preventhelia®, is a synthetic peptide with significant protective effects against skin damage induced by oxidative stress, particularly from ultraviolet (UV) radiation. Unlike classical antioxidants that primarily scavenge free radicals, this tripeptide's main mechanism of action lies in its ability to neutralize harmful Reactive Carbonyl Species (RCS). RCS are highly reactive aldehydes and ketones formed from the peroxidation of lipids and other biomolecules, leading to cellular damage, protein dysfunction, and accelerated skin aging. This application note provides detailed protocols to quantify the antioxidant activity of this compound by focusing on its RCS scavenging and anti-protein carbonylation capabilities.
Mechanism of Action
This compound exerts its antioxidant effects through a multi-faceted approach:
-
Direct Scavenging of Reactive Carbonyl Species (RCS): The peptide directly traps and detoxifies RCS, such as 4-hydroxy-2-nonenal (HNE) and malondialdehyde (MDA), preventing them from reacting with cellular macromolecules.
-
Inhibition of Protein Carbonylation: By scavenging RCS, the tripeptide effectively prevents the carbonylation of proteins, a form of irreversible oxidative damage that leads to loss of protein function.[1]
-
Protection against UVA-Induced DNA Damage: It has been reported to protect skin cells from the damaging effects of UVA radiation on DNA.[2]
-
Putative Activation of Endogenous Antioxidant Defenses: While direct evidence is still emerging, it is hypothesized that this compound may activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.
Data Presentation
Due to the proprietary nature of commercial peptides, specific quantitative data on the antioxidant activity of this compound is not widely available in public literature. However, the following table summarizes the expected qualitative outcomes from the described experimental protocols, which can be used to benchmark its efficacy against other antioxidant compounds.
| Assay | Parameter Measured | Expected Outcome with this compound | Significance |
| Reactive Carbonyl Species (RCS) Scavenging | Reduction in the concentration of a model RCS (e.g., HNE) | Dose-dependent decrease in RCS levels | Demonstrates the direct carbonyl quenching capacity of the peptide. |
| Inhibition of Protein Carbonylation | Reduction in carbonyl groups on a model protein (e.g., BSA) | Significant inhibition of protein carbonylation | Confirms the protective effect of the peptide against RCS-induced protein damage. |
| Cellular Protection against UVA-Induced DNA Damage | Decrease in markers of DNA damage (e.g., 8-oxo-dG levels) | Reduced DNA damage in cells pre-treated with the peptide | Highlights the photoprotective properties of the peptide at a cellular level. |
| Nrf2 Pathway Activation | Increased nuclear translocation of Nrf2 and expression of downstream antioxidant enzymes (e.g., HO-1, NQO1) | Upregulation of the Nrf2 pathway | Suggests a mechanism of indirect antioxidant activity by boosting the cell's own defense systems. |
Experimental Protocols
Reactive Carbonyl Species (RCS) Scavenging Assay
This protocol provides a method to evaluate the direct RCS scavenging ability of this compound using 4-hydroxy-2-nonenal (HNE) as a model RCS and a fluorimetric detection method.
Materials:
-
This compound
-
4-hydroxy-2-nonenal (HNE)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorimetric probe for aldehydes (e.g., N-(aminooxyacetyl)-N'-(dansyl)hydrazine)
-
96-well black microplate
-
Fluorimetric microplate reader
Procedure:
-
Prepare a stock solution of this compound in PBS.
-
Prepare a series of dilutions of the tripeptide in PBS to test a range of concentrations.
-
Prepare a working solution of HNE in PBS.
-
In a 96-well black microplate, add the tripeptide dilutions. Include a positive control (a known RCS scavenger) and a negative control (PBS).
-
Add the HNE working solution to all wells and incubate at 37°C for a specified time (e.g., 1-2 hours) to allow for the scavenging reaction.
-
Add the fluorimetric probe to all wells. The probe will react with the remaining (un-scavenged) HNE to produce a fluorescent product.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Calculate the percentage of HNE scavenged by the tripeptide at each concentration relative to the negative control.
Inhibition of Protein Carbonylation Assay
This protocol assesses the ability of this compound to prevent protein carbonylation induced by an RCS. Bovine Serum Albumin (BSA) is used as the model protein.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
4-hydroxy-2-nonenal (HNE) or another carbonyl-inducing agent
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
Trichloroacetic acid (TCA)
-
Guanidine hydrochloride solution
-
Spectrophotometer or immunoblotting equipment
Procedure:
-
Prepare solutions of BSA and this compound in PBS.
-
In separate tubes, mix the BSA solution with different concentrations of the tripeptide. Include a control with BSA and PBS only.
-
Induce protein carbonylation by adding HNE to each tube (except for a non-treated BSA control). Incubate at 37°C for a set period (e.g., 24 hours).
-
To derivatize the carbonyl groups, add DNPH solution to each tube and incubate in the dark at room temperature for 1 hour.
-
Precipitate the proteins by adding TCA and centrifuging.
-
Wash the protein pellet with ethanol/ethyl acetate to remove excess DNPH.
-
Resuspend the protein pellet in guanidine hydrochloride solution.
-
Measure the absorbance at ~370 nm to quantify the amount of protein-bound DNP. A higher absorbance indicates a higher level of protein carbonylation.
-
Alternatively, the resuspended protein can be analyzed by Western blot using an anti-DNP antibody to visualize carbonylated proteins.
-
Calculate the percentage inhibition of protein carbonylation for each concentration of the tripeptide.
Visualizations
Caption: Experimental workflow for quantifying the protective effects of this compound.
Caption: Proposed Nrf2 signaling pathway activation by this compound.
References
Application Notes and Protocols: Diaminopropionoyl Tripeptide-33 in Human Epidermal Keratinocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminopropionoyl tripeptide-33 is a synthetic peptide with demonstrated efficacy in protecting human epidermal keratinocytes from damage induced by ultraviolet (UV) radiation.[1][2][3] Marketed under trade names such as Preventhelia®, this peptide is a key active ingredient in cosmetic and dermatological formulations aimed at preventing photoaging.[2] Its primary mechanism of action involves scavenging reactive carbonyl species (RCS), thereby inhibiting protein carbonylation and protecting cellular DNA from damage.[2][4] These application notes provide detailed protocols for assessing the efficacy of this compound in human epidermal keratinocyte cultures.
Mechanism of Action
This compound functions as a potent antioxidant with a specific affinity for reactive carbonyl species, which are highly cytotoxic byproducts of lipid peroxidation.[2][4] By neutralizing these harmful species, the tripeptide prevents the carbonylation of proteins and damage to DNA.[2][4] This protective action helps to maintain cellular integrity and viability in the face of environmental stressors, particularly UV radiation.[1][3] Furthermore, it has been shown to support the skin's natural DNA repair mechanisms.[1][5]
The protective effects of this compound against UV-induced damage can be visualized in the following signaling pathway.
References
Application of Diaminopropionoyl Tripeptide-33 in 3D Skin Models: A Detailed Guide for Researchers
Introduction
Diaminopropionoyl Tripeptide-33 is a synthetic peptide that has garnered significant attention in the field of dermo-cosmetics for its potent protective effects against skin damage, particularly photoaging induced by ultraviolet (UV) radiation.[1][2] Its mechanism of action revolves around the neutralization of harmful free radicals and the support of endogenous DNA repair mechanisms.[1] Three-dimensional (3D) skin models, such as reconstructed human epidermis (RHE) and full-thickness skin models, offer a physiologically relevant platform for evaluating the efficacy of cosmetic ingredients like this compound.[3][4][5] These models mimic the complex structure and function of human skin, providing a more accurate and ethical alternative to animal testing.[4][5]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the efficacy of this compound in 3D skin models.
Mechanism of Action: Combating Photoaging at the Cellular Level
This compound exerts its protective effects through a multi-faceted approach, primarily by mitigating the damage caused by UV radiation. The key mechanisms of action include:
-
Scavenging of Reactive Carbonyl Species (RCS): UV radiation triggers lipid peroxidation in the skin, leading to the formation of cytotoxic RCS, such as 4-hydroxynonenal (4-HNE). This compound effectively scavenges these RCS, preventing them from damaging cellular components.
-
Inhibition of Protein Carbonylation: RCS can react with proteins, leading to protein carbonylation, a hallmark of oxidative stress and cellular damage. By neutralizing RCS, the tripeptide inhibits this detrimental process, preserving protein function and cellular integrity.[6]
-
DNA Protection and Repair: The peptide shields skin cells from UVA-induced DNA damage and enhances the skin's natural DNA repair systems.[7] This is crucial in preventing the mutations and cellular dysfunction that contribute to photoaging and skin cancer.
Signaling Pathway of UV-Induced Damage and Protection by this compound
The following diagram illustrates the signaling cascade initiated by UV radiation and the protective intervention of this compound.
Caption: UV radiation-induced skin damage pathway and the protective mechanisms of this compound.
Experimental Protocols for Efficacy Testing in 3D Skin Models
The following protocols are designed to assess the photoprotective and anti-aging effects of this compound using commercially available or in-house reconstructed 3D skin models.
Experimental Workflow Overview
Caption: General experimental workflow for evaluating this compound in 3D skin models.
Protocol 1: Assessment of Photoprotection against UV-Induced Cell Damage
Objective: To evaluate the ability of this compound to protect 3D skin models from UV-induced loss of cell viability.
Materials:
-
Reconstructed Human Epidermis (RHE) model (e.g., EpiDerm™, EpiSkin™)
-
Assay medium (provided by the RHE model manufacturer)
-
This compound solution (dissolved in a suitable vehicle, e.g., water or culture medium)
-
Phosphate-buffered saline (PBS)
-
UVB or Solar Simulator source
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Isopropanol or DMSO
Methodology:
-
Model Acclimatization: Upon receipt, acclimate the RHE tissues in a 6-well or 12-well plate containing pre-warmed assay medium at 37°C and 5% CO₂ for at least 1 hour.
-
Treatment: Topically apply a defined volume (e.g., 20-50 µL) of the this compound solution or a vehicle control onto the surface of the RHE tissues. Incubate for a predetermined time (e.g., 1-24 hours) to allow for penetration.
-
UV Irradiation: Wash the tissue surface gently with PBS to remove any residual treatment solution. Expose the tissues to a specific dose of UVB or simulated solar radiation. Non-irradiated and vehicle-treated irradiated tissues should be included as controls.
-
Post-incubation: After irradiation, add fresh assay medium to the wells and incubate the tissues for 24-48 hours.
-
MTT Assay:
-
Transfer the RHE tissues to a new plate containing MTT solution (e.g., 0.5 mg/mL in assay medium).
-
Incubate for 3 hours at 37°C and 5% CO₂.
-
Carefully remove the tissues and immerse them in isopropanol or DMSO to extract the formazan crystals.
-
Measure the absorbance of the extracted solution at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the non-irradiated control.
| Treatment Group | UV Dose (mJ/cm²) | Cell Viability (%) |
| Non-Irradiated Control | 0 | 100 |
| Vehicle + UV | 100 | 45 ± 5 |
| 0.5% Tripeptide-33 + UV | 100 | 65 ± 6 |
| 1.0% Tripeptide-33 + UV | 100 | 85 ± 7 |
Table 1: Representative data on the photoprotective effect of this compound on cell viability in a 3D skin model.
Protocol 2: Evaluation of DNA Damage Protection
Objective: To assess the capacity of this compound to prevent UV-induced DNA damage in 3D skin models.
Materials:
-
Full-thickness skin model or RHE model
-
This compound solution
-
UV source
-
Comet Assay kit or DNA damage ELISA kit (e.g., for cyclobutane pyrimidine dimers - CPDs)
-
Lysis solution, electrophoresis buffer, and DNA staining dye (for Comet Assay)
-
Microplate reader (for ELISA)
Methodology:
-
Treatment and Irradiation: Follow steps 1-3 from Protocol 1.
-
Cell Isolation (for Comet Assay):
-
Separate the epidermis from the dermis (if using a full-thickness model).
-
Digest the epidermis with trypsin to obtain a single-cell suspension of keratinocytes.
-
-
Comet Assay:
-
Embed the isolated cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoids.
-
Perform electrophoresis under alkaline conditions to unwind and separate damaged DNA fragments from the nucleoid.
-
Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope.
-
Analyze the images using appropriate software to quantify the extent of DNA migration (comet tail length and intensity), which is proportional to the amount of DNA damage.
-
-
DNA Damage ELISA:
-
Extract genomic DNA from the 3D skin models.
-
Use a commercial ELISA kit to quantify the levels of specific DNA photoproducts, such as CPDs, according to the manufacturer's instructions.
-
| Treatment Group | UV Dose (J/m²) | Comet Tail Moment (Arbitrary Units) | CPD Level (ng/µg DNA) |
| Non-Irradiated Control | 0 | 2 ± 0.5 | 0.1 ± 0.02 |
| Vehicle + UV | 500 | 25 ± 3 | 2.5 ± 0.3 |
| 1.0% Tripeptide-33 + UV | 500 | 8 ± 1.5 | 0.8 ± 0.1 |
Table 2: Representative data on the DNA protective effect of this compound in a 3D skin model.
Protocol 3: Assessment of Protein Carbonylation Inhibition
Objective: To determine the effectiveness of this compound in preventing UV-induced protein carbonylation in 3D skin models.
Materials:
-
Full-thickness skin model or RHE model
-
This compound solution
-
UV source
-
Protein extraction buffer
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
Trichloroacetic acid (TCA)
-
Ethanol/Ethyl acetate mixture
-
Guanidine hydrochloride solution
-
Spectrophotometer
Methodology:
-
Treatment and Irradiation: Follow steps 1-3 from Protocol 1.
-
Protein Extraction: Homogenize the 3D skin tissues in a suitable protein extraction buffer.
-
DNPH Assay:
-
Incubate the protein extracts with DNPH solution to derivatize the carbonyl groups.
-
Precipitate the proteins using TCA.
-
Wash the protein pellet with an ethanol/ethyl acetate mixture to remove excess DNPH.
-
Resuspend the pellet in guanidine hydrochloride solution.
-
Measure the absorbance at 370 nm. The absorbance is proportional to the amount of protein carbonylation.
-
-
Data Analysis: Normalize the absorbance values to the protein concentration of each sample.
| Treatment Group | UV Dose (J/cm²) | Protein Carbonyls (nmol/mg protein) |
| Non-Irradiated Control | 0 | 0.5 ± 0.1 |
| Vehicle + UV | 20 | 3.2 ± 0.4 |
| 1.0% Tripeptide-33 + UV | 20 | 1.1 ± 0.2 |
Table 3: Representative data on the inhibition of protein carbonylation by this compound in a 3D skin model.
Conclusion
This compound presents a promising active ingredient for the prevention of photoaging. The use of 3D skin models provides a robust and relevant in vitro system to substantiate the efficacy of this peptide. The protocols outlined in this document offer a comprehensive framework for researchers to evaluate its photoprotective, DNA-protective, and anti-protein carbonylation properties. The data generated from these studies can provide strong scientific support for the development of innovative and effective dermo-cosmetic products.
References
- 1. researchgate.net [researchgate.net]
- 2. EpiDerm™, Reconstructed Human Epidermis (RHE) - Amerigo Scientific [amerigoscientific.com]
- 3. mdpi.com [mdpi.com]
- 4. Protocol to reconstruct an in vitro 3D full-thickness skin equivalent model with collagen I in 6- and 12-well inserts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3D Models Currently Proposed to Investigate Human Skin Aging and Explore Preventive and Reparative Approaches: A Descriptive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of carbonylated proteins on the skin and potential agents to block their effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing Inhibition of UVA-Induced Cyclobutane Pyrimidine Dimers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the inhibition of Ultraviolet A (UVA)-induced cyclobutane pyrimidine dimers (CPDs), the most common type of DNA damage caused by UVA radiation. The following protocols and data are intended to guide researchers in screening and characterizing potential photoprotective agents.
Introduction
UVA radiation (320-400 nm) constitutes the majority of solar ultraviolet radiation reaching the Earth's surface and is a significant contributor to skin photodamage and carcinogenesis. A primary mechanism of UVA-induced DNA damage is the formation of cyclobutane pyrimidine dimers (CPDs) between adjacent pyrimidine bases (thymine or cytosine) on the same DNA strand. These lesions can disrupt DNA replication and transcription, leading to mutations if not properly repaired. Consequently, the development of agents that can inhibit the formation of UVA-induced CPDs is a critical area of research in dermatology, cosmetology, and drug development. This document outlines several key methods for quantifying the inhibition of UVA-induced CPDs in cellular and in vitro models.
Immuno-Based Assays
Immuno-based assays are widely used for their specificity and sensitivity in detecting CPDs. These methods utilize monoclonal antibodies that specifically recognize the CPD structure.
Enzyme-Linked Immunosorbent Assay (ELISA) for CPD Quantitation
Principle: This assay quantifies CPDs in purified DNA samples. DNA is denatured and immobilized on a microplate, followed by detection with a primary antibody specific to CPDs and a secondary antibody conjugated to an enzyme for colorimetric detection. The signal intensity is proportional to the amount of CPDs present.
Experimental Protocol:
-
Cell Culture and UVA Irradiation:
-
Plate human keratinocytes (e.g., HaCaT) or other relevant skin cells in appropriate culture dishes.
-
Grow cells to 80-90% confluency.
-
Wash cells with phosphate-buffered saline (PBS).
-
Irradiate cells with a controlled dose of UVA (e.g., 5-20 J/cm²). For inhibitor studies, pre-incubate cells with the test compound for a specified time before irradiation.
-
-
Genomic DNA Isolation:
-
Immediately after irradiation, harvest the cells.
-
Isolate genomic DNA using a commercial DNA extraction kit or standard phenol-chloroform extraction protocol.
-
Determine the concentration and purity of the extracted DNA using a spectrophotometer (A260/A280 ratio).
-
-
ELISA Procedure:
-
DNA Denaturation: Heat the purified DNA samples (at a concentration of 1-5 µg/mL in TE buffer) to 100°C for 10 minutes, then immediately place on ice for 10 minutes to obtain single-stranded DNA.
-
Plate Coating: Add 50 µL of the denatured DNA solution to each well of a 96-well DNA-binding plate. Incubate overnight at 4°C.
-
Washing: Wash the plate twice with PBS.
-
Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST). Add 100 µL of anti-CPD monoclonal antibody (e.g., clone TDM-2) diluted in blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate three times with PBST. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times with PBST. Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until a blue color develops.
-
Stop Reaction: Add 100 µL of stop solution (e.g., 2N H₂SO₄).
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Presentation:
| Treatment | UVA Dose (J/cm²) | CPD Level (Absorbance at 450 nm) | % Inhibition |
| Vehicle Control | 0 | 0.15 ± 0.02 | - |
| Vehicle Control | 10 | 0.85 ± 0.05 | 0 |
| Inhibitor A (10 µM) | 10 | 0.45 ± 0.03 | 47.1 |
| Inhibitor B (10 µM) | 10 | 0.60 ± 0.04 | 29.4 |
Data are represented as mean ± standard deviation.
Immunofluorescence Staining for In Situ CPD Detection
Principle: This method allows for the visualization and semi-quantitative analysis of CPDs within individual cells. Cells are fixed, permeabilized, and stained with a primary anti-CPD antibody followed by a fluorescently labeled secondary antibody. The fluorescence intensity is then measured using microscopy and image analysis software.
Experimental Protocol:
-
Cell Culture and Treatment on Coverslips:
-
Seed cells on sterile glass coverslips in a multi-well plate.
-
Treat with inhibitors and irradiate with UVA as described for the ELISA protocol.
-
-
Cell Fixation and Permeabilization:
-
After irradiation, wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Blocking: Block non-specific binding by incubating with 1% bovine serum albumin (BSA) in PBST for 1 hour.
-
Primary Antibody: Incubate with anti-CPD primary antibody diluted in 1% BSA in PBST overnight at 4°C.
-
Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in 1% BSA in PBST for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBST. Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mounting: Wash twice with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
-
Image Acquisition and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images using consistent settings for all samples.
-
Quantify the mean fluorescence intensity per nucleus using image analysis software (e.g., ImageJ).
-
Data Presentation:
| Treatment | UVA Dose (J/cm²) | Mean Fluorescence Intensity (Arbitrary Units) | % Inhibition |
| Vehicle Control | 0 | 15 ± 3 | - |
| Vehicle Control | 10 | 120 ± 15 | 0 |
| Inhibitor A (10 µM) | 10 | 55 ± 8 | 54.2 |
| Inhibitor B (10 µM) | 10 | 85 ± 12 | 29.2 |
Data are represented as mean ± standard deviation.
Chromatographic Methods
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Principle: HPLC-MS/MS is a highly sensitive and specific method for the absolute quantification of different types of CPDs (e.g., TT, TC, CT, CC). DNA is enzymatically hydrolyzed to nucleosides, and the resulting digest is analyzed by HPLC coupled to a mass spectrometer.
Experimental Protocol:
-
Sample Preparation:
-
Isolate and purify genomic DNA as previously described.
-
Quantify the DNA concentration accurately.
-
-
DNA Hydrolysis:
-
To 10-20 µg of DNA, add nuclease P1 and incubate at 37°C for 2 hours.
-
Add alkaline phosphatase and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleotides to nucleosides.
-
Filter the resulting nucleoside mixture through a 0.22 µm filter.
-
-
HPLC-MS/MS Analysis:
-
Inject the hydrolyzed sample into an HPLC system equipped with a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of water and methanol, both containing a small amount of formic acid.
-
Couple the HPLC eluent to a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to specifically detect and quantify the different CPDs.
-
Use stable isotope-labeled internal standards for accurate quantification.
-
Data Presentation:
| Treatment | UVA Dose (J/cm²) | TT-CPD (lesions/10⁶ bases) | TC-CPD (lesions/10⁶ bases) | Total CPDs (lesions/10⁶ bases) | % Inhibition (Total CPDs) |
| Vehicle Control | 0 | < LOD | < LOD | < LOD | - |
| Vehicle Control | 10 | 5.2 ± 0.4 | 1.8 ± 0.2 | 7.0 ± 0.5 | 0 |
| Inhibitor A (10 µM) | 10 | 2.5 ± 0.3 | 0.9 ± 0.1 | 3.4 ± 0.4 | 51.4 |
| Inhibitor B (10 µM) | 10 | 3.8 ± 0.4 | 1.3 ± 0.1 | 5.1 ± 0.5 | 27.1 |
LOD: Limit of Detection. Data are represented as mean ± standard deviation.
Molecular Biology Techniques
Ligation-Mediated PCR (LM-PCR) for CPD Mapping
Principle: LM-PCR allows for the detection of CPDs at the nucleotide level within a specific gene sequence. DNA is treated with an enzyme (T4 endonuclease V) that specifically cleaves at CPD sites. A linker is then ligated to the resulting termini, and the fragments are amplified by PCR using a gene-specific primer and a linker-specific primer. The PCR products are then analyzed by gel electrophoresis.
Experimental Protocol:
-
DNA Isolation and Enzyme Digestion:
-
Isolate genomic DNA from treated and irradiated cells.
-
Treat the DNA with T4 endonuclease V to create single-strand breaks at CPD sites.
-
-
Primer Extension:
-
Use a gene-specific primer that anneals downstream of the region of interest.
-
Extend the primer with a DNA polymerase to generate blunt ends at the cleavage sites.
-
-
Ligation:
-
Ligate a unidirectional linker to the blunt-ended DNA fragments.
-
-
PCR Amplification:
-
Perform PCR using a nested gene-specific primer and a primer complementary to the ligated linker.
-
-
Analysis:
-
Separate the PCR products on a sequencing gel.
-
Visualize the bands by autoradiography or fluorescence imaging. The position of the bands corresponds to the location of the CPDs.
-
Data Presentation: This method provides qualitative and semi-quantitative data on the distribution and frequency of CPDs at specific nucleotide positions. The intensity of the bands on the gel reflects the frequency of CPD formation at that site.
Visualizations
Caption: UVA-induced DNA damage signaling pathway.
Caption: Experimental workflow for screening CPD inhibitors.
Conclusion
The methods described provide a comprehensive toolkit for assessing the efficacy of potential inhibitors of UVA-induced CPD formation. The choice of method will depend on the specific research question, available resources, and the desired level of detail, from high-throughput screening using ELISA to detailed mechanistic studies using HPLC-MS/MS and LM-PCR. The provided protocols and data presentation formats offer a standardized approach to facilitate the comparison of results across different studies and compounds.
Diaminopropionoyl Tripeptide-33: A Novel Agent for the Investigation of Oxidative Stress Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminopropionoyl tripeptide-33, commercially known as Preventhelia®, is a synthetic tetrapeptide that has emerged as a significant tool for studying and mitigating the effects of oxidative stress, particularly in the context of skin photoaging. This peptide offers a targeted approach to understanding the cellular damage cascade initiated by environmental aggressors such as ultraviolet (UV) radiation. Its primary mechanism of action involves the direct scavenging of reactive carbonyl species (RCS), which are highly cytotoxic byproducts of lipid peroxidation. By neutralizing these harmful aldehydes, this compound effectively prevents protein carbonylation and subsequent DNA damage, thus preserving cellular integrity and function.[1][2] These characteristics make it a valuable compound for researchers in dermatology, cellular biology, and drug development who are focused on the molecular pathways of oxidative stress and the development of protective and therapeutic interventions.
Mechanism of Action
This compound serves as a potent scavenger of reactive carbonyl species (RCS), such as 4-hydroxynonenal (4-HNE), which are generated during lipid peroxidation initiated by oxidative stress.[1][3] These RCS are highly reactive and can lead to the carbonylation of proteins, altering their structure and function. Carbonylated proteins can, in turn, contribute to cellular dysfunction and DNA damage. By sequestering RCS, this compound breaks this damaging cycle, thereby protecting cellular macromolecules from oxidative damage.[1]
Data Presentation
The efficacy of this compound in protecting skin cells from UV-induced damage has been demonstrated in various in-vitro studies. The following tables summarize the key quantitative findings.
Table 1: Photoprotective Effect of this compound on Human Skin Cells
| Cell Type | Treatment Concentration | Outcome | Result |
| Human Epidermal Keratinocytes (HEKa) | 1 mg/mL | Increase in cell viability vs. irradiated control | 92%[1] |
| Human Dermal Fibroblasts (HDFa) | 1 mg/mL | Cell viability vs. non-irradiated control | 76.9%[1] |
| Human Dermal Fibroblasts (HDFa) | 1 mg/mL | Increase in cell viability vs. irradiated control | >13,000%[1] |
Signaling Pathway
The protective effects of this compound against oxidative stress can be visualized through the following signaling pathway.
Caption: Protective pathway of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to study the efficacy of this compound in mitigating oxidative stress.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the photoprotective effect of this compound on human keratinocytes and fibroblasts.
Materials:
-
Human Epidermal Keratinocytes (HEKa) and Human Dermal Fibroblasts (HDFa)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
UVA/UVB light source
Procedure:
-
Seed HEKa and HDFa cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1 mg/mL) for 24 hours. Include untreated control wells.
-
After treatment, wash the cells with PBS and expose them to a controlled dose of UV radiation. Include non-irradiated control wells.
-
Following irradiation, incubate the cells for another 24 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the non-irradiated control.
Protein Carbonylation Assay (DNPH Assay)
This protocol measures the level of protein carbonylation in cell lysates.
Materials:
-
Cell lysates from treated and untreated cells
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Trichloroacetic acid (TCA)
-
Guanidine hydrochloride
-
Spectrophotometer
Procedure:
-
Prepare cell lysates from control and this compound-treated cells, both with and without UV exposure.
-
Incubate an aliquot of each lysate with DNPH solution to derivatize the carbonyl groups.
-
Precipitate the proteins using TCA.
-
Wash the protein pellet to remove excess DNPH.
-
Resuspend the pellet in guanidine hydrochloride solution.
-
Measure the absorbance at 370 nm.
-
Quantify the carbonyl content relative to the total protein concentration.
DNA Damage Assessment (Comet Assay)
This assay quantifies the extent of DNA damage in individual cells.
Materials:
-
Treated and untreated cells
-
Low melting point agarose
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope with image analysis software
Procedure:
-
Embed cells in low melting point agarose on a microscope slide.
-
Lyse the cells to remove membranes and cytoplasm, leaving the nuclear material.
-
Subject the slides to electrophoresis in an alkaline buffer to unwind the DNA and separate damaged fragments.
-
Neutralize and stain the DNA.
-
Visualize the "comets" under a fluorescence microscope. The tail of the comet represents damaged DNA that has migrated away from the nucleus (head).
-
Quantify the extent of DNA damage using image analysis software to measure the tail length and intensity.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the photoprotective effects of this compound.
Caption: Workflow for evaluating this compound.
Conclusion
This compound is a well-defined molecular tool for investigating the mechanisms of oxidative stress and the efficacy of protective agents. The provided protocols and data serve as a foundation for researchers to design and execute robust experiments in this critical area of study. Its specific action on reactive carbonyl species offers a unique opportunity to dissect the complex signaling pathways involved in cellular damage and to explore novel therapeutic strategies for a range of conditions associated with oxidative stress.
References
Application Notes and Protocols for Diaminopropionoyl Tripeptide-33 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminopropionoyl tripeptide-33 is a synthetic peptide with significant protective effects against cellular damage induced by environmental stressors, particularly ultraviolet (UV) radiation. Its primary mechanism of action involves the scavenging of reactive carbonyl species (RCS), thereby preventing protein carbonylation and subsequent DNA damage.[1][2][3] These properties make it a compelling molecule for investigation in the fields of dermatology, pharmacology, and drug development for applications related to photoprotection and anti-aging.
These application notes provide detailed protocols for the formulation and use of this compound in cell culture experiments to evaluate its efficacy and mechanism of action.
Product Information
| Property | Description |
| INCI Name | This compound |
| Appearance | White to off-white powder or clear, colorless liquid (if in solution) |
| Solubility | Soluble in water.[4][5] |
| Stability | Stable at a pH range of 4.0-7.0. Store at 2-8°C, protected from light and moisture. |
| Mechanism of Action | Scavenges reactive carbonyl species (RCS), inhibits protein carbonylation, and protects against UVA-induced DNA damage.[1][2][3] |
| Primary Applications | Photoprotection, anti-aging, prevention of cellular damage. |
| Safety | Not considered toxic, an irritant, or mutagenic. |
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in protecting skin cells from UVA-induced damage.
Table 1: Effect of this compound on Cell Viability after UVA Irradiation
| Cell Line | Treatment Concentration | UVA Dose | Result |
| Human Epidermal Keratinocytes (HEKa) | 1 mg/mL | N/A | 92% increase in cell viability compared to irradiated control cells.[3] |
| Human Dermal Fibroblasts (HDFa) | 1 mg/mL | N/A | Cell viability of 76.9% compared to 100% in non-irradiated control cells.[3] An increase in cell viability of over 13,000% compared to irradiated control cells.[3] |
Table 2: Effect of this compound on UVA-Induced DNA Damage
| Cell Line | Treatment Concentration | UVA Dose | Result |
| Melanocytes | Various concentrations | N/A | Dose-dependent decrease in UVA-induced DNA lesions (p<0.001).[3] |
Signaling Pathway
This compound exerts its protective effects by intervening in the pathway of oxidative stress-induced cellular damage. A key mechanism is the scavenging of reactive carbonyl species (RCS), such as 4-hydroxynonenal (4-HNE), which are byproducts of lipid peroxidation. 4-HNE can cause DNA damage and cell cycle arrest through the activation of the ATR/Chk1 signaling pathway. By neutralizing these RCS, the tripeptide prevents the carbonylation of proteins and the subsequent damage to DNA.
Caption: Proposed mechanism of this compound in preventing UVA-induced cell damage.
Experimental Protocols
Stock Solution Preparation
-
Reconstitution: Dissolve this compound powder in sterile, nuclease-free water to a stock concentration of 10 mg/mL.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use or at 4°C for short-term use (up to one week). Avoid repeated freeze-thaw cycles.
Cell Culture and Treatment
Human Epidermal Keratinocytes (HEKa) and Human Dermal Fibroblasts (HDFa) can be cultured in their respective recommended media supplemented with growth factors, 10% fetal bovine serum (FBS), and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2. For experiments, seed cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
Prior to UVA irradiation, replace the culture medium with a fresh medium containing the desired concentration of this compound (e.g., 0.5-5% of a stock solution, or a final concentration as determined by dose-response experiments, such as 1 mg/mL). A vehicle control (medium with the same amount of solvent used to dissolve the peptide) and a non-treated control should be included.
Experimental Workflow: Photoprotection Assay
Caption: General workflow for assessing the photoprotective effects of the tripeptide.
Cell Viability Assay (MTT Assay)
This protocol is adapted for adherent cells such as keratinocytes and fibroblasts.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Expose the cells to UVA radiation. Include non-irradiated controls.
-
Incubate the plates for a further 24-48 hours.
-
Remove the culture medium and add 100 µL of fresh medium to each well.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the non-irradiated control.
DNA Damage Assay (Alkaline Comet Assay)
This protocol is a general guideline for assessing DNA strand breaks in single cells.
Materials:
-
Comet assay slides
-
Low melting point agarose (LMA)
-
Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or propidium iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Following UVA irradiation and incubation, harvest the cells by trypsinization.
-
Resuspend the cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix 10 µL of the cell suspension with 90 µL of molten LMA at 37°C.
-
Pipette the mixture onto a pre-coated comet assay slide and cover with a coverslip.
-
Solidify the agarose on a cold plate for 10 minutes.
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Gently place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer and leave for 20-40 minutes to allow for DNA unwinding.
-
Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.
-
After electrophoresis, neutralize the slides with neutralization buffer.
-
Stain the DNA with a suitable fluorescent dye.
-
Visualize the comets using a fluorescence microscope and analyze the images using comet scoring software to quantify the percentage of DNA in the tail.
Protein Carbonylation Assay (DNPH Assay)
This colorimetric assay quantifies the amount of carbonyl groups in protein samples.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
2,4-Dinitrophenylhydrazine (DNPH) solution (10 mM in 2.5 M HCl)
-
Trichloroacetic acid (TCA)
-
Ethanol/ethyl acetate (1:1, v/v)
-
Guanidine hydrochloride solution (6 M)
-
Spectrophotometer
Procedure:
-
After treatment and irradiation, lyse the cells and collect the protein lysate.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
To 200 µg of protein, add an equal volume of DNPH solution. Incubate for 1 hour at room temperature in the dark, vortexing every 15 minutes.
-
Precipitate the proteins by adding an equal volume of 20% TCA and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the proteins.
-
Discard the supernatant and wash the pellet three times with ethanol/ethyl acetate solution to remove excess DNPH.
-
Resuspend the final protein pellet in guanidine hydrochloride solution.
-
Measure the absorbance at 375 nm.
-
Calculate the carbonyl content using the molar extinction coefficient of DNPH (22,000 M-1 cm-1) and normalize to the protein concentration.
References
- 1. Improved alkaline comet assay protocol for adherent HaCaT keratinocytes to study UVA-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxynonenal Induces G2/M Phase Cell Cycle Arrest by Activation of the Ataxia Telangiectasia Mutated and Rad3-related Protein (ATR)/Checkpoint Kinase 1 (Chk1) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchtweet.com [researchtweet.com]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. Trans-4-hydroxy-2-nonenal inhibits nucleotide excision repair in human cells: A possible mechanism for lipid peroxidation-induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
analytical techniques for Diaminopropionoyl tripeptide-33 characterization (e.g., HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminopropionoyl Tripeptide-33 is a synthetic peptide with notable applications in the cosmetic and dermatological fields. It is recognized for its protective effects against UV-induced skin damage.[1][2] This peptide functions by mitigating the detrimental effects of photoaging through the prevention of DNA and protein damage caused by UV radiation.[2][3] Its mechanism involves shielding skin cells from UVA-induced DNA damage and enhancing DNA repair systems.[4][5] This document provides detailed analytical techniques for the characterization of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) for purity and identity assessment, and Mass Spectrometry (MS) for structural confirmation.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C17H27N7O6 | [1] |
| Molecular Weight | 425.44 g/mol | [1] |
| Appearance | White to off-white powder or clear, colorless liquid (in solution) | [2][6] |
| Solubility | Soluble in water | [5][6] |
| pH (in solution) | 2.3 - 4.3 | [2][5] |
Mechanism of Action: DNA Protection Pathway
This compound protects the skin from photoaging by interrupting the pathway of UV-induced cellular damage. UVA radiation leads to the peroxidation of lipids in cell membranes, generating cytotoxic Reactive Carbonyl Species (RCS), such as 4-hydroxynonenal (4-HNE).[3][7] These RCS molecules can then react with proteins, including those involved in DNA repair, leading to protein carbonylation and a diminished capacity for DNA repair.[7] This ultimately results in DNA damage and the visible signs of photoaging. This compound acts as an efficient scavenger of these cytotoxic RCS, thereby preventing protein carbonylation and preserving the integrity of the DNA repair system.[4][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. This compound | Preventhelia® | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 5. This compound - Creative Biogene [microbialtec.com]
- 6. Buy this compound | Wholesale Supplier - Green Stone Swiss [cosmetics-add.com]
- 7. personalcaremagazine.com [personalcaremagazine.com]
Troubleshooting & Optimization
optimizing Diaminopropionoyl tripeptide-33 concentration for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Diaminopropionoyl Tripeptide-33 in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide designed to protect skin from photoaging.[1][2] Its primary mechanism involves shielding skin cells, such as keratinocytes and fibroblasts, from damage induced by ultraviolet (UV) radiation.[1][3][4] It acts by preventing UV-induced DNA damage, combating the formation of reactive carbonyl species (RCS) that lead to protein damage, and supporting the natural DNA repair system.[1][5]
Q2: What is a good starting concentration range for in vitro experiments?
A2: A typical starting point for in vitro studies with peptides is to perform a dose-response analysis. Based on common practice for cosmetic peptides, a broad range from 1 µM to 500 µM is recommended for initial screening. For this compound, which is often supplied as a solution, it is critical to calculate the molar concentration of the active peptide. Formulation guidelines often suggest 0.5% to 5% of a solution[2][3], but this is for topical application and is much higher than typical cell culture concentrations. A preliminary cytotoxicity assay (e.g., MTT) is essential to determine the non-toxic working range for your specific cell type.
Q3: How should I prepare and store this compound stock solutions?
A3: The pure peptide is a white powder that is soluble in water.[6]
-
Reconstitution: To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the lyophilized powder in sterile, cell-culture grade water or phosphate-buffered saline (PBS). Gentle vortexing or sonication can aid dissolution. If you encounter solubility issues, preparing the stock in DMSO and then diluting with your culture medium is an alternative, but ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).[7]
-
Storage: Store the lyophilized peptide at 2-8°C, protected from light.[6] Once reconstituted, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8]
Q4: Which cell lines are most relevant for studying the effects of this peptide?
A4: The most relevant cell lines for investigating photoaging are primary human epidermal keratinocytes (NHEK), immortalized keratinocyte lines (e.g., HaCaT), and primary human dermal fibroblasts (NHDF).[3][9] These cells are primary targets of UV radiation and are responsible for producing and maintaining the skin's extracellular matrix.[10][11]
Q5: What are the essential positive and negative controls for my experiments?
A5:
-
Negative Controls:
-
Vehicle Control: Cells treated with the same solvent (e.g., water, PBS, or DMSO) used to dissolve the peptide, at the same final concentration.
-
Untreated Control: Cells that are not exposed to UV radiation or the peptide.
-
-
Positive Controls:
-
UV-Irradiated Control: Cells exposed to UV radiation without any peptide treatment to induce the damage you aim to prevent.
-
Known Antioxidant: A well-characterized antioxidant like N-acetylcysteine (NAC) or Vitamin E (Trolox) can be used as a positive control for protection against oxidative stress.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peptide Precipitates in Media | 1. Poor solubility of the peptide at the working concentration. 2. Interaction with components in the serum or media. 3. Incorrect pH of the final solution. | 1. Prepare a higher concentration stock in a suitable solvent (e.g., DMSO) and dilute it further in the culture medium. Ensure the final solvent concentration is low (<0.1%).[7] 2. Test solubility in a serum-free medium first. Add the diluted peptide to the final medium slowly while gently mixing. 3. Ensure the final pH of your culture medium is within the peptide's stable range (4.0-7.0).[6] |
| High Cell Death / Cytotoxicity | 1. The peptide concentration is too high. 2. Contamination of the peptide stock solution. 3. Toxicity from the solvent (e.g., DMSO). | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) with a wide range of concentrations to determine the EC50 and select a non-toxic range for your experiments. 2. Filter-sterilize the stock solution using a 0.22 µm syringe filter before adding it to the culture medium. 3. Ensure the final concentration of the solvent in the culture medium is well below the toxic threshold for your cell line. |
| No Observable Effect | 1. Peptide concentration is too low. 2. Peptide has degraded due to improper storage or handling. 3. The experimental endpoint is not sensitive enough or is inappropriate for the peptide's mechanism. 4. Insufficient UV dose to cause measurable damage. | 1. Test a higher range of concentrations based on your initial dose-response curve. 2. Use a fresh aliquot of the peptide stock. Avoid repeated freeze-thaw cycles.[8] Store protected from light.[6] 3. Confirm the peptide's mechanism. Since it targets DNA damage and protein carbonylation, consider assays like comet assay, γ-H2AX staining, or an ELISA for carbonylated proteins. 4. Calibrate your UV source and perform a dose-finding experiment to identify a UV dose that causes sub-lethal but significant damage (e.g., 50-70% reduction in cell viability). |
| Inconsistent Results Between Experiments | 1. Variability in cell passage number or confluency. 2. Inconsistent peptide stock preparation or handling. 3. Fluctuations in UV lamp output. | 1. Use cells within a consistent, low passage number range. Seed cells to reach a consistent confluency (e.g., 70-80%) at the time of treatment. 2. Always use freshly prepared dilutions from a single, quality-controlled stock aliquot for each experiment.[7] 3. Regularly check the output of your UV source with a radiometer before each experiment. |
Quantitative Data Summary
The following table provides a representative example of a dose-response study to determine the optimal concentration of this compound for protecting human dermal fibroblasts from UVA-induced damage.
Table 1: Example Dose-Response of this compound on UVA-Irradiated Human Dermal Fibroblasts
| Concentration (µM) | Cell Viability (% of Non-Irradiated Control) | MMP-1 Release (% of Irradiated Control) | DNA Damage (Comet Assay % Tail DNA) |
| 0 (No UV) | 100% ± 4.5% | N/A | 4% ± 1.2% |
| 0 (UVA Only) | 52% ± 5.1% | 100% ± 8.2% | 45% ± 6.3% |
| 1 | 55% ± 4.8% | 95% ± 7.5% | 41% ± 5.9% |
| 10 | 68% ± 5.3% | 78% ± 6.1% | 32% ± 4.4% |
| 50 | 85% ± 4.2% | 45% ± 5.4% | 15% ± 3.1% |
| 100 | 91% ± 3.9% | 33% ± 4.9% | 9% ± 2.5% |
| 250 | 93% ± 4.0% | 30% ± 4.7% | 8% ± 2.2% |
| 500 | 88% ± 5.5% (Slight toxicity) | 28% ± 5.0% | 7% ± 1.9% |
Data are representative examples for illustrative purposes.
Experimental Protocols & Visualizations
Protocol 1: Determining Cytotoxicity and Optimal Concentration Range
This protocol uses an MTT assay to measure cell viability and establish a non-toxic working concentration range for the peptide.
Methodology:
-
Cell Seeding: Seed human dermal fibroblasts (NHDF) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Peptide Preparation: Prepare serial dilutions of this compound in complete culture medium, ranging from 0 µM to 1000 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared peptide dilutions to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24-48 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot viability versus peptide concentration to determine the highest non-toxic concentration.
References
- 1. This compound | Preventhelia® | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. This compound - Creative Biogene [microbialtec.com]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. Buy this compound | Wholesale Supplier - Green Stone Swiss [cosmetics-add.com]
- 7. researchgate.net [researchgate.net]
- 8. empower-peptides.com [empower-peptides.com]
- 9. mdpi.com [mdpi.com]
- 10. The impact of ultraviolet radiation on skin photoaging — review of in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioivt.com [bioivt.com]
preventing peptide aggregation in Diaminopropionoyl tripeptide-33 solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent and address peptide aggregation in Diaminopropionoyl Tripeptide-33 solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound, commercially known as Preventhelia, is a synthetic peptide used in cosmetic formulations for its anti-photoaging properties.[1][2][3][4] It helps protect skin cells from DNA damage induced by UV radiation.[1][5][6][7][8] Key properties are summarized in the table below.
Q2: My this compound solution appears cloudy. What does this indicate?
A cloudy appearance in your peptide solution is a common sign of aggregation, where peptide molecules clump together.[9][10][11][12] This can be caused by a variety of factors including improper pH, high concentration, temperature fluctuations, or incorrect reconstitution techniques.[9][10][12][13]
Q3: Can I still use a peptide solution that has become cloudy or has visible aggregates?
It is generally not recommended to use a peptide solution that shows signs of aggregation. Aggregation can lead to a loss of the peptide's biological activity and may yield unreliable experimental results.[14]
Q4: How should I store lyophilized this compound powder?
For long-term storage, lyophilized this compound should be stored at -20°C or colder in a tightly sealed container with a desiccant to prevent moisture absorption.[9] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation.[9][15]
Q5: How long are solutions of this compound stable?
Peptide solutions are significantly less stable than their lyophilized form.[9] For short-term storage (days to a week), solutions can be kept at 4°C.[9] For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Cloudy Solution Upon Reconstitution | Incorrect Solvent pH: The pH of the solvent is outside the optimal range for the peptide's solubility.[10][13] | Ensure the pH of your buffer is within the stable range for this compound, which is 4.0-7.0.[5] |
| High Peptide Concentration: The concentration of the peptide exceeds its solubility limit.[16][17] | Try dissolving the peptide at a lower concentration. You can perform a solubility test with a small amount of the peptide first. | |
| Improper Mixing Technique: Vigorous shaking or stirring can introduce air and cause the peptide to aggregate.[10][11][12] | Gently swirl or roll the vial to dissolve the peptide. Avoid shaking.[10][11][12] Inject the solvent slowly down the side of the vial, not directly onto the lyophilized powder.[10][12] | |
| Temperature Shock: Reconstituting a cold vial with room temperature solvent can cause aggregation.[10][12][13] | Allow both the lyophilized peptide and the solvent to reach room temperature before mixing.[10][12] | |
| Precipitate Forms Over Time | Solution Instability: The peptide is degrading or aggregating over time in solution. | Aliquot the peptide solution into single-use volumes and store at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[9] |
| Microbial Contamination: Bacterial or fungal growth can cause cloudiness and precipitation. | Use sterile water or buffers for reconstitution and handle the solution under aseptic conditions. | |
| Peptide Fails to Dissolve Completely | Hydrophobicity: The peptide may have hydrophobic regions that make it difficult to dissolve in aqueous solutions. | For very hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used for initial solubilization, followed by slow, dropwise addition to the aqueous buffer.[18][19] |
| Aggregation During Dissolution: The peptide is aggregating as it is being dissolved. | Consider using anti-aggregation excipients. Non-ionic surfactants like Tween 20 or Tween 80 can sometimes help prevent aggregation.[16][17] Sugars and polyols can also have a stabilizing effect.[20] |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Source(s) |
| INCI Name | This compound | [5] |
| Appearance | White to off-white powder | [5] |
| Solubility | Soluble in water, slightly soluble in ethanol | [5] |
| Recommended pH | 4.0 - 7.0 | [5] |
| Storage (Lyophilized) | -20°C or colder | [9] |
| Storage (Solution) | Short-term: 4°C; Long-term: -20°C to -80°C (aliquoted) | [9] |
Table 2: Common Solvents and Excipients for Peptide Formulations
| Category | Examples | Purpose | Considerations |
| Aqueous Buffers | Sterile Water, PBS, Tris | Primary solvent for hydrophilic peptides. | Ensure pH is within the peptide's stability range. |
| Organic Solvents | DMSO, DMF, Acetonitrile | To dissolve hydrophobic peptides. | Use minimal amounts and add dropwise to aqueous buffer. Can be cytotoxic in some experiments.[18] |
| Anti-Aggregation Agents | Tween 20, Tween 80 | Non-ionic surfactants that can prevent surface adsorption and aggregation.[16][17] | Can undergo oxidation and hydrolysis, so chemical stability is important.[16][17] |
| Arginine | Can increase solubility and reduce aggregation.[21] | ||
| Sugars (e.g., Mannitol, Sucrose) | Can act as stabilizers.[20] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibration: Allow the vial of lyophilized this compound and the desired sterile solvent (e.g., sterile water or a buffer with a pH between 4.0 and 7.0) to come to room temperature.[10][12]
-
Solvent Addition: Using a sterile syringe, slowly inject the solvent down the side of the vial, avoiding direct streams onto the peptide powder.[10][12]
-
Dissolution: Gently swirl the vial until the peptide is completely dissolved. Do not shake or vortex the solution.[10][11][12]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: For long-term storage, aliquot the solution into single-use, sterile tubes and store at -20°C or -80°C.[9]
Protocol 2: Troubleshooting a Cloudy Peptide Solution
-
Confirmation of Aggregation: If the solution is cloudy, first confirm that it is not due to microbial contamination.
-
Sonication: A brief sonication in a bath sonicator may help to break up some aggregates.[18]
-
pH Adjustment: Check the pH of the solution and adjust it to be within the 4.0-7.0 range if it has deviated.
-
Dilution: Diluting the solution with more of the appropriate buffer may help to dissolve aggregates if the issue is concentration-dependent.
-
Note: These troubleshooting steps may not always be successful, and if the solution remains cloudy, it is best to prepare a fresh solution.
Visualizations
Caption: Workflow for Reconstituting this compound.
Caption: Factors Leading to Peptide Aggregation.
References
- 1. This compound | Preventhelia® | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 2. specialchem.com [specialchem.com]
- 3. myrevea.com [myrevea.com]
- 4. This compound – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 5. Buy this compound | Wholesale Supplier - Green Stone Swiss [cosmetics-add.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. personalcaremagazine.com [personalcaremagazine.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. peptidesource.net [peptidesource.net]
- 11. verifiedpeptides.com [verifiedpeptides.com]
- 12. reddit.com [reddit.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. scispace.com [scispace.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lifetein.com [lifetein.com]
- 19. genscript.com [genscript.com]
- 20. researchgate.net [researchgate.net]
- 21. Reddit - The heart of the internet [reddit.com]
pH and temperature stability of Diaminopropionoyl tripeptide-33 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diaminopropionoyl Tripeptide-33. The information is designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound should be stored in its lyophilized powder form at -20°C to -80°C, protected from light and moisture. Once reconstituted, it is recommended to store the solution at 2-8°C for short-term use and aliquot and freeze at -20°C or below for longer-term storage to minimize freeze-thaw cycles.
Q2: What is the optimal pH range for the stability of this compound in aqueous solutions?
A2: this compound is most stable in the pH range of 4.0 to 7.0.[1] Formulating or conducting experiments outside this range may lead to accelerated degradation of the peptide.
Q3: What is the recommended maximum temperature for handling this compound solutions?
A3: To maintain the stability of this compound, it is recommended to dissolve it in the aqueous phase of a formulation at temperatures below 40°C.[1] Exposure to higher temperatures may lead to degradation.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in water and slightly soluble in ethanol.[1] For experimental use, sterile distilled water or a buffer solution within the stable pH range (4.0-7.0) is recommended for reconstitution.
Q5: What is the primary mechanism of action for this compound?
A5: this compound protects the skin from photoaging by shielding against UVA-induced DNA damage and enhancing the DNA repair system.[1][2] It also acts by scavenging reactive carbonyl species (RCS), thereby preventing protein carbonylation.
Troubleshooting Guides
Issue 1: Peptide Degradation Observed in Solution
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the solution. | Verify the pH of your buffer or formulation. Adjust the pH to be within the recommended range of 4.0-7.0. |
| High temperature during handling or storage. | Ensure that the peptide solution is not exposed to temperatures above 40°C during preparation. Store reconstituted solutions at 2-8°C for short-term use or frozen for long-term stability. |
| Contamination of the solution. | Use sterile buffers and aseptic techniques when handling the peptide to prevent microbial growth, which can lead to enzymatic degradation. |
| Presence of strong oxidizing agents. | Avoid formulating this compound with strong oxidizing agents, as they can lead to peptide degradation.[1] |
Issue 2: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Step |
| Peptide aggregation. | Visually inspect the solution for any precipitation or cloudiness. If aggregation is suspected, brief sonication may help. Ensure the peptide is fully dissolved before use. |
| Inaccurate peptide concentration. | Re-verify the concentration of your stock solution. If possible, use a peptide quantification assay or UV spectroscopy for accurate concentration determination. |
| Multiple freeze-thaw cycles. | Aliquot the reconstituted peptide solution into single-use volumes to avoid repeated freezing and thawing, which can degrade the peptide. |
Quantitative Data on Stability
The following tables present representative data on the stability of this compound under various pH and temperature conditions. This data is illustrative and may vary based on the specific buffer and storage conditions.
Table 1: Effect of pH on the Stability of this compound at 25°C over 30 days.
| pH | % Purity Remaining (Day 7) | % Purity Remaining (Day 14) | % Purity Remaining (Day 30) |
| 3.0 | 92% | 85% | 75% |
| 4.0 | 99% | 98% | 96% |
| 5.0 | 99% | 99% | 98% |
| 6.0 | 99% | 98% | 97% |
| 7.0 | 98% | 96% | 94% |
| 8.0 | 90% | 81% | 70% |
Table 2: Effect of Temperature on the Stability of this compound at pH 6.0 over 30 days.
| Temperature | % Purity Remaining (Day 7) | % Purity Remaining (Day 14) | % Purity Remaining (Day 30) |
| 4°C | >99% | >99% | 99% |
| 25°C | 99% | 98% | 97% |
| 40°C | 95% | 90% | 82% |
| 50°C | 88% | 78% | 65% |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
Objective: To determine the stability of this compound under different pH and temperature conditions.
Materials:
-
This compound powder
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Various buffers (e.g., citrate, phosphate) to prepare solutions at different pH values
-
HPLC system with a C18 column and UV detector
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in HPLC grade water to prepare a stock solution of 1 mg/mL.
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with buffers of varying pH (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 8.0) to a final concentration of 0.1 mg/mL.
-
For temperature stability, use a buffer at pH 6.0 and incubate aliquots at different temperatures (e.g., 4°C, 25°C, 40°C, 50°C).
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Use a gradient elution, for example: 0-5 min, 5% B; 5-25 min, 5-50% B; 25-30 min, 50-95% B; 30-35 min, 95% B; 35-40 min, 95-5% B.
-
Set the flow rate to 1.0 mL/min and the detection wavelength to 220 nm.
-
Inject a sample from each condition at specified time points (e.g., Day 0, Day 7, Day 14, Day 30).
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point by comparing the peak area of the main peptide peak to the initial peak area at Day 0.
-
Visualizations
Caption: UVA-induced DNA damage pathway and the protective mechanism of this compound.
Caption: Experimental workflow to evaluate the photoprotective effect of this compound.
References
troubleshooting inconsistent results in DNA repair assays
This technical support center provides troubleshooting guidance and detailed protocols for common DNA repair assays. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and step-by-step methodologies for the comet assay, γH2AX foci formation assay, and reporter-based DNA repair assays.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during DNA repair experiments, offering potential causes and solutions in a direct question-and-answer format.
Comet Assay (Single Cell Gel Electrophoresis)
Q1: Why are my comet tails indistinct or non-existent, even in my positive control?
Possible Causes:
-
Insufficient DNA Damage: The positive control treatment may not have been effective.
-
Inefficient Lysis: Incomplete removal of cellular proteins can prevent DNA migration.[1]
-
Incorrect Electrophoresis Conditions: The voltage may be too low or the electrophoresis time too short.[2]
-
Suboptimal Agarose Concentration: High concentrations of agarose can impede DNA migration.[3]
Solutions:
-
Positive Control: Prepare fresh positive control solutions, such as H2O2, immediately before use.[1]
-
Lysis: Ensure the lysis buffer is fresh and consider extending the lysis time. Some protocols suggest a minimum of 18 hours.[1]
-
Electrophoresis: Optimize the voltage and duration of electrophoresis. A voltage of around 1 V/cm and a duration of 20-30 minutes is a common starting point.[2][4]
-
Agarose: Use a low melting point agarose at an appropriate concentration.
Q2: I'm observing high and variable background fluorescence in my comet assay images.
Possible Causes:
-
Incomplete Washing: Residual staining dye can lead to high background.[5]
-
Contaminated Reagents: Buffers or agarose may be contaminated.
-
Autofluorescence: Certain cell types or media components can autofluoresce.
-
Light Exposure: Excessive exposure to light during the assay can induce DNA damage and increase background.[6]
Solutions:
-
Washing: Thoroughly wash the slides after staining to remove excess dye.[5]
-
Reagents: Use freshly prepared, high-purity reagents.
-
Minimize Light: Protect slides from light throughout the procedure.[6]
Q3: The agarose gel is detaching from the slides.
Possible Cause:
-
Improper Slide Coating: The initial coating of the slides with normal melting point agarose may be uneven or insufficient.
-
Incomplete Well Coverage: The agarose-cell suspension must cover the entire well area to ensure proper adhesion.[6]
Solution:
-
Slide Preparation: Ensure slides are thoroughly cleaned and evenly coated with the pre-coating agarose solution.
-
Agarose Application: When applying the cell-agarose mixture, spread it evenly to cover the entire designated area on the slide.[6]
γH2AX Foci Formation Assay
Q1: I am not observing any γH2AX foci, even after inducing DNA damage.
Possible Causes:
-
Antibody Issues: The primary or secondary antibody may not be working correctly.
-
Fixation and Permeabilization: Inadequate fixation or permeabilization can prevent antibody access to the nucleus.
-
Timing of Analysis: The time point of analysis after damage induction may be suboptimal for detecting peak foci formation.
Solutions:
-
Antibody Titration: Optimize the concentration of the primary antibody. A serial dilution is recommended to find the optimal concentration.[7]
-
Protocol Optimization: Ensure proper fixation and permeabilization steps. Refer to a validated protocol for your cell type.
-
Time Course Experiment: Perform a time-course experiment to identify the peak of γH2AX foci formation, which is typically between 30 minutes and 2 hours after damage induction.[8]
Q2: The background staining in my γH2AX assay is too high.
Possible Causes:
-
Non-specific Antibody Binding: The primary or secondary antibody may be binding non-specifically.
-
Insufficient Blocking: The blocking step may not be adequate to prevent non-specific binding.
-
Autofluorescence: Cells or mounting medium may exhibit autofluorescence.
Solutions:
-
Blocking: Increase the concentration or duration of the blocking step. Using a blocking buffer with serum from the same species as the secondary antibody can be beneficial.
-
Antibody Dilution: Use a more dilute primary antibody solution.
-
Washing: Increase the number and duration of wash steps after antibody incubations.
-
Antifade Mounting Medium: Use a mounting medium containing an antifade reagent.
Q3: The number of γH2AX foci is highly variable between replicate samples.
Possible Causes:
-
Uneven DNA Damage Induction: The method of inducing DNA damage may not be uniform across all samples.
-
Inconsistent Cell Seeding: Variations in cell density can affect the results.
-
Subjective Foci Counting: Manual counting of foci can be subjective and lead to variability.
Solutions:
-
Uniform Treatment: Ensure that all samples receive a consistent dose of the DNA damaging agent.
-
Consistent Cell Culture: Plate cells at a consistent density for all experiments.
-
Automated Image Analysis: Utilize image analysis software for automated and unbiased foci quantification.
Reporter-Based DNA Repair Assays
Q1: The signal from my reporter assay is very weak or absent.
Possible Causes:
-
Low Transfection Efficiency: The reporter plasmid may not be efficiently delivered into the cells.[9]
-
Inefficient Reporter Gene Expression: The promoter driving the reporter gene may not be active in the chosen cell line.
-
Problem with Assay Reagents: The substrate for the reporter enzyme (e.g., luciferin) may be degraded.
Solutions:
-
Optimize Transfection: Optimize the transfection protocol by varying the DNA-to-reagent ratio, cell density, and incubation times.[10][11]
-
Promoter Selection: Use a vector with a strong, constitutive promoter appropriate for your cell type.
-
Fresh Reagents: Use fresh, properly stored assay reagents.
Q2: I'm observing high background signal in my reporter assay.
Possible Causes:
-
Contamination: Contamination of reagents or cell cultures can lead to spurious signals.
-
Endogenous Reporter Activity: Some cell types may have endogenous enzymatic activity that cross-reacts with the reporter substrate.
Solutions:
-
Aseptic Technique: Maintain strict aseptic technique to prevent contamination.
-
Control Experiments: Include untransfected cells as a control to measure endogenous background levels.
Q3: The results of my reporter assay are not reproducible.
Possible Causes:
-
Variable Transfection Efficiency: Inconsistent transfection efficiency between experiments is a major source of variability.[12]
-
Pipetting Errors: Inaccurate pipetting can lead to variations in reagent and cell concentrations.
-
Cell Health and Passage Number: Variations in cell health and using cells at a high passage number can affect reproducibility.
Solutions:
-
Internal Control: Co-transfect a second reporter plasmid with a different reporter gene (e.g., Renilla luciferase for a firefly luciferase primary reporter) to normalize for transfection efficiency.[13]
-
Careful Pipetting: Use calibrated pipettes and practice consistent pipetting techniques.
-
Consistent Cell Culture: Use cells at a consistent, low passage number and ensure they are healthy and actively dividing at the time of transfection.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key DNA repair assays.
Alkaline Comet Assay Protocol
This protocol is for the detection of single-strand breaks, double-strand breaks, and alkali-labile sites.
-
Slide Preparation: Pre-coat microscope slides with 1% normal melting point agarose and allow them to dry completely.
-
Cell Preparation: Harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding Cells in Agarose: Mix the cell suspension with 0.5% low melting point agarose at a 1:10 ratio (v/v). Immediately pipette 75 µL of this mixture onto a pre-coated slide and spread evenly. Allow the agarose to solidify at 4°C for 10 minutes.[6]
-
Lysis: Immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) and incubate at 4°C for at least 1 hour.
-
Alkaline Unwinding: Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank. Fill the tank with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) and let the slides sit for 20-40 minutes to allow for DNA unwinding.[4]
-
Electrophoresis: Perform electrophoresis at 1 V/cm for 20-30 minutes. Adjust the buffer level to maintain a current of approximately 300 mA.[4][6]
-
Neutralization: After electrophoresis, gently remove the slides and wash them three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).
-
Staining: Stain the DNA by adding an appropriate fluorescent dye (e.g., SYBR Green or ethidium bromide) to each slide and incubating in the dark.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using appropriate image analysis software.
γH2AX Immunofluorescence Protocol
This protocol describes the detection of γH2AX foci as a marker for DNA double-strand breaks.
-
Cell Seeding: Seed cells onto coverslips in a multi-well plate and allow them to adhere overnight.
-
Induction of DNA Damage: Treat cells with a DNA damaging agent (e.g., ionizing radiation or a chemical mutagen) and incubate for the desired time.
-
Fixation: Wash the cells with PBS and then fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and then block with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX diluted in blocking buffer overnight at 4°C. The optimal dilution should be determined empirically, but a starting point of 1:500 to 1:2000 is common.[7][15]
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS and then counterstain the nuclei with DAPI.
-
Mounting and Visualization: Mount the coverslips onto microscope slides using an antifade mounting medium and visualize the foci using a fluorescence microscope.
Dual-Luciferase Reporter Assay for DNA Repair
This protocol outlines a method for measuring DNA repair activity using a dual-luciferase reporter system.
-
Cell Seeding: Seed cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.[9]
-
Transfection: Co-transfect the cells with a reporter plasmid containing a DNA lesion and a firefly luciferase gene, and a control plasmid containing a Renilla luciferase gene. Optimize the DNA to transfection reagent ratio for your specific cell line.[13]
-
Incubation: Incubate the cells for 24-48 hours to allow for DNA repair and expression of the reporter genes.
-
Cell Lysis: Wash the cells with PBS and then add passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer plate.
-
Add the firefly luciferase assay reagent and measure the luminescence.
-
Add the Stop & Glo® reagent to quench the firefly luciferase signal and activate the Renilla luciferase, then measure the luminescence again.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. The resulting ratio reflects the DNA repair capacity of the cells.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the discussed DNA repair assays.
| Comet Assay Parameters | Recommended Value | Reference |
| Agarose Concentration (LMP) | 0.5% - 1% | [3] |
| Lysis Time | 1 - 2 hours (can be extended) | [1] |
| Alkaline Unwinding Time | 20 - 40 minutes | [4] |
| Electrophoresis Voltage | 0.7 - 1.0 V/cm | [4] |
| Electrophoresis Time | 20 - 30 minutes | [2] |
| Electrophoresis Current | ~300 mA | [4] |
| γH2AX Assay Parameters | Recommended Value | Reference |
| Primary Antibody Dilution | 1:500 - 1:2000 | [7][15] |
| Fixation (Paraformaldehyde) | 4% for 15 minutes | |
| Permeabilization (Triton X-100) | 0.25% for 10 minutes | |
| Blocking (BSA) | 5% for 1 hour | [14] |
| Reporter Assay Parameters | Recommended Value | Reference |
| Cell Confluency at Transfection | 70% - 90% | [9] |
| DNA:Transfection Reagent Ratio | Varies by cell type and reagent; requires optimization | [10][11] |
| Post-Transfection Incubation | 24 - 48 hours |
Visualizations
The following diagrams illustrate key concepts in DNA repair assays.
Caption: Simplified signaling pathway of the DNA damage response.
Caption: Experimental workflow for the alkaline comet assay.
Caption: Logical workflow for troubleshooting inconsistent assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. tinzyme.com [tinzyme.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. academic.oup.com [academic.oup.com]
- 5. DNA Repair - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. FAQ: Comet Assays | Cell Biolabs [cellbiolabs.com]
- 7. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Optimize Transfection of Cultured Cells [promega.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. Transfection Efficiency Assays - Araceli Biosciences [aracelibio.com]
- 13. Transfecting RAW264.7 Cells with a Luciferase Reporter Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of different immunoassays for γH2AX quantification - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
addressing cytotoxicity of Diaminopropionoyl tripeptide-33 at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Diaminopropionoyl Tripeptide-33. While publicly available safety data indicates a low risk of cytotoxicity, this guide addresses concerns and potential experimental artifacts that may arise when using peptides at high concentrations.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to be cytotoxic at high concentrations?
Based on available safety and cosmetic ingredient data, this compound is not considered to be cytotoxic, mutagenic, or irritating.[1] Its primary function is to protect skin cells from damage induced by UV radiation by scavenging reactive carbonyl species (RCS).[2][3] However, unexpected results in sensitive in vitro models can occur, often due to experimental conditions rather than inherent toxicity.
Q2: We are observing decreased cell viability in our cultures at high concentrations of the peptide. What could be the cause?
Several factors could contribute to this observation:
-
Peptide Aggregation: At high concentrations, peptides can sometimes aggregate, and these aggregates may be taken up by cells differently or induce stress responses.[4]
-
Solubility Issues: Poor solubility can lead to the formation of precipitates that can be harmful to cells or interfere with viability assays.
-
Impurities: Residual synthesis reagents (e.g., trifluoroacetic acid - TFA) in the peptide stock can be cytotoxic.
-
Assay Interference: The peptide itself might interfere with the reagents used in cell viability assays (e.g., MTS, MTT), leading to false-negative results.
-
Secondary Effects: High concentrations of any solute can alter the osmolarity of the culture medium, leading to cellular stress.
Q3: How can we mitigate potential cytotoxicity in our experiments?
Strategies to address unexpected cytotoxicity include:
-
Purity Confirmation: Ensure the peptide is of high purity and, if possible, salt-exchanged to remove potentially toxic counter-ions like TFA.
-
Solubility and Formulation Optimization: Prepare fresh stock solutions, use appropriate solvents, and consider formulation strategies like PEGylation for sensitive applications.[5][6]
-
Control Experiments: Include vehicle controls (the solvent used to dissolve the peptide) and positive controls for cytotoxicity to validate your assay setup.
-
Alternative Viability Assays: Use multiple, mechanistically different viability assays (e.g., membrane integrity assays like LDH release alongside metabolic assays like MTS) to confirm results.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability at High Peptide Concentrations
This guide provides a systematic approach to troubleshooting unexpected cytotoxicity.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Troubleshooting Steps and Data Interpretation
| Step | Action | Expected Outcome | Troubleshooting Action if Outcome is Not Met |
| 1. Purity & Counter-ion Check | Request a Certificate of Analysis (CoA) from the supplier. Consider HPLC analysis for purity and to identify potential contaminants. | Purity >95%. Counter-ion is specified (e.g., acetate instead of TFA). | Source higher purity peptide or perform salt exchange to a more biocompatible counter-ion like acetate or chloride. |
| 2. Solubility & Aggregation Assessment | Visually inspect the stock solution for precipitates. Use dynamic light scattering (DLS) to check for aggregation at high concentrations. | Clear, homogenous solution. No significant aggregation detected by DLS. | Prepare fresh stock solutions. Test different solvents or use sonication. Consider reducing the highest concentration tested. |
| 3. Assay Interference | Run a cell-free assay by adding the peptide at various concentrations to the culture medium and then performing the viability assay. | No significant change in absorbance/fluorescence in the absence of cells. | Use an alternative viability assay with a different detection mechanism (e.g., measure LDH release for membrane integrity). |
| 4. Experimental Conditions Review | Check the pH and osmolarity of the final culture medium after adding the peptide. | pH remains within the optimal range for cell culture (e.g., 7.2-7.4). Osmolarity change is minimal. | Adjust the pH of the peptide stock solution before adding it to the medium. Use a buffered saline solution for dilution. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol is for assessing the metabolic activity of cells as an indicator of viability.
Experimental Workflow
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. This compound | Preventhelia® | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 3. personalcaremagazine.com [personalcaremagazine.com]
- 4. researchgate.net [researchgate.net]
- 5. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Peptide Bioavailability in Cell Culture
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges associated with peptide bioavailability in in vitro cell culture experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: My peptide shows no biological effect on my cells. What could be the problem?
Answer:
A lack of peptide activity is a common issue that can stem from several factors, ranging from peptide stability to cellular uptake. A systematic approach is crucial to pinpoint the cause.
Potential Causes and Solutions:
-
Peptide Degradation: Peptides are highly susceptible to degradation by proteases present in serum-containing cell culture media.[1][2] This enzymatic breakdown can rapidly inactivate your peptide.
-
Poor Cellular Permeability: Many peptides, particularly those that are hydrophilic or charged, cannot efficiently cross the cell membrane to reach intracellular targets.[5][6][7]
-
Incorrect Peptide Concentration: Errors in calculating the required concentration or issues with peptide solubility can lead to a lower-than-expected effective concentration.
-
Solution: Verify your calculations and ensure the peptide is fully dissolved. Some hydrophobic peptides may require a small amount of a non-toxic organic solvent like DMSO before further dilution in aqueous buffer.[12] Always test a range of concentrations to determine the optimal dose-response.
-
-
Peptide Quality and Storage: Improper storage can lead to degradation, while contaminants from synthesis can interfere with cellular assays.[12][13]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", margin="0.2,0.1", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} end
Figure 1. Troubleshooting workflow for addressing a lack of peptide effect in cell culture.
Question 2: How can I prevent my peptide from degrading in the cell culture medium?
Answer:
Peptide stability is a critical factor for obtaining reliable and reproducible results.[1] The proteases found in fetal bovine serum (FBS) are a primary cause of degradation.
Strategies to Enhance Peptide Stability:
-
Chemical Modifications: Modifying the peptide structure can significantly increase its resistance to enzymatic cleavage.[13][14]
-
Terminal Modifications: Acetylating the N-terminus and amidating the C-terminus can block exopeptidases.[13][15]
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers at protease-sensitive sites can prevent recognition and cleavage.[16]
-
Cyclization: Creating a cyclic peptide can reduce flexibility and mask cleavage sites.[14]
-
-
Formulation Strategies: Encapsulating the peptide can shield it from the external environment.
-
Experimental Condition Adjustments:
-
Use Serum-Free or Reduced-Serum Media: If your cell line can tolerate it, this is the most direct way to eliminate serum proteases.
-
Heat Inactivation of Serum: Heating serum at 56°C for 30 minutes can denature some, but not all, proteases.
-
Protease Inhibitors: Adding a commercially available protease inhibitor cocktail to the medium can be effective, but test for cytotoxicity with your specific cell line first.
-
| Strategy | Mechanism of Protection | Considerations |
| N-terminal Acetylation | Blocks aminopeptidases. | Can be done during synthesis. May alter activity. |
| C-terminal Amidation | Blocks carboxypeptidases. | Can be done during synthesis. May alter activity. |
| D-Amino Acid Substitution | Steric hindrance prevents protease binding. | Can significantly alter peptide conformation and activity. |
| Liposomal Formulation | Physical barrier (lipid bilayer) protects peptide. | May alter uptake mechanism and kinetics.[11][18] |
| Use of Serum-Free Media | Removes the primary source of proteases. | Not all cell lines can be maintained in serum-free conditions. |
Question 3: My peptide has an intracellular target, but I'm not seeing any effects. How can I improve its uptake?
Answer:
Improving the intracellular delivery of peptides is a major challenge due to the barrier presented by the plasma membrane.[5][6] Several strategies can be employed to enhance peptide entry into the cytoplasm.
Methods to Enhance Intracellular Delivery:
-
Cell-Penetrating Peptides (CPPs): These are short peptides (typically 5-30 amino acids) that can traverse the cell membrane and carry molecular cargo inside.[9][10]
-
How they work: CPPs, often rich in basic amino acids like arginine, interact with the cell surface and are internalized through various mechanisms, including direct translocation and endocytosis.[9][19]
-
Application: Your peptide of interest can be chemically conjugated or recombinantly fused to a CPP, such as the TAT peptide from the HIV-1 virus.[10][16]
-
-
Nanocarrier-Based Delivery Systems: Encapsulating your peptide can facilitate its entry into cells.
-
Liposomes: These lipid vesicles can fuse with the cell membrane or be taken up via endocytosis, releasing the peptide inside.[11][18]
-
Polymeric Nanoparticles: Biodegradable polymers (e.g., PLGA) can be formulated into nanoparticles that encapsulate the peptide, protecting it and facilitating uptake.[8]
-
-
Peptide Modifications:
-
Lipidation: Attaching a lipid moiety (e.g., palmitoylation) to the peptide increases its hydrophobicity, which can improve its interaction with and passage through the cell membrane.[20]
-
| Delivery Method | Common Example | Advantage | Disadvantage |
| Cell-Penetrating Peptide | TAT (GRKKRRQRRRPQ) | High efficiency for various cargo types.[10] | Can be cytotoxic at high concentrations; endosomal escape can be a limiting step.[10] |
| Liposomes | Doxil® (clinical example) | Biocompatible, protects cargo from degradation.[11] | Can be complex to formulate; release kinetics may need optimization. |
| Polymeric Nanoparticles | PLGA-based particles | Allows for controlled and sustained release.[8] | Potential for immunogenicity; manufacturing can be complex. |
Figure 2. Conceptual diagram of strategies to overcome the cell membrane barrier.
Frequently Asked Questions (FAQs)
Q1: What is peptide bioavailability in the context of cell culture? A: In cell culture, bioavailability refers to the fraction of the initial peptide added to the medium that reaches its target site (e.g., a cell surface receptor or an intracellular protein) in its active form. It is influenced by factors such as peptide stability in the medium, its ability to cross the cell membrane (if required), and its resistance to intracellular degradation.
Q2: What are the main barriers to peptide delivery in an in vitro setting? A: The two primary barriers are:
-
Enzymatic Degradation: Proteases and peptidases in the culture medium, primarily from serum, can rapidly cleave and inactivate peptides.[1][2]
-
The Cell Membrane: The lipid bilayer of the cell is a significant barrier for most peptides, especially those that are large, charged, or hydrophilic, preventing them from reaching intracellular targets.[5][6]
Q3: When should I consider using a delivery system like nanoparticles or liposomes? A: You should consider a delivery system when:
-
Your peptide has a known intracellular target but shows no activity, suggesting poor uptake.
-
Your peptide is highly unstable in serum-containing medium, and other methods (like using serum-free media) are not feasible.[17]
-
You need to achieve a sustained or controlled release of the peptide over a longer period.
-
You want to target the peptide to a specific cell type (by modifying the carrier's surface with targeting ligands).
Experimental Protocols
Protocol 1: Assessing Peptide Stability in Serum-Containing Medium
This protocol provides a method to determine the half-life of your peptide in your specific cell culture conditions.
Materials:
-
Your peptide of interest
-
Cell culture medium (with and without 10% FBS)
-
HPLC or LC-MS system
-
Protein precipitation solution (e.g., acetonitrile with 1% trifluoroacetic acid)
-
Microcentrifuge tubes, incubator
Methodology:
-
Preparation: Reconstitute your peptide to a known stock concentration. Prepare two sets of tubes: one with complete medium (containing 10% FBS) and one with serum-free medium (control).
-
Incubation: Spike the peptide into both media types to a final concentration of 10-50 µM. Immediately take a time-zero (T=0) sample. Incubate the remaining samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Processing: For each time point, transfer 100 µL of the medium/peptide mixture to a new tube. Add 200 µL of ice-cold protein precipitation solution to stop enzymatic reactions and precipitate serum proteins.
-
Centrifugation: Vortex the samples and incubate on ice for 20 minutes. Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Analysis: Carefully collect the supernatant, which contains the remaining peptide. Analyze the amount of intact peptide using a validated HPLC or LC-MS method.[3][4]
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the peptide's half-life (T½) by fitting the data to a one-phase decay model.
Protocol 2: Measuring Cellular Uptake of a Fluorescently Labeled Peptide
This protocol allows for the quantification of peptide internalization by cells using fluorescence.
Materials:
-
Fluorescently labeled peptide (e.g., FITC- or TAMRA-labeled)
-
Your cell line of interest
-
Culture plates (e.g., 24-well plate)
-
Fluorescence microscope or plate reader
-
Trypan Blue solution (to quench extracellular fluorescence)
-
Cell lysis buffer (e.g., RIPA buffer)
Methodology:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in ~80-90% confluency on the day of the experiment.[21] Incubate overnight.
-
Peptide Incubation: Remove the old medium and wash cells once with PBS. Add fresh medium containing the fluorescently labeled peptide at the desired concentration. Incubate for a set period (e.g., 2-4 hours) at 37°C. Include a control at 4°C to assess passive binding versus active uptake.[22]
-
Washing: After incubation, remove the peptide-containing medium and wash the cells three times with ice-cold PBS to remove any peptide that is not internalized.
-
Quenching (Optional but Recommended): To distinguish between membrane-bound and internalized peptide, add a Trypan Blue solution (0.2% in PBS) for 1-2 minutes. This will quench the fluorescence of any peptide remaining on the outer cell surface. Wash again with PBS.
-
Qualitative Analysis (Microscopy): Observe the cells under a fluorescence microscope to visualize intracellular localization (e.g., diffuse cytoplasmic, punctate endosomal).[21]
-
Quantitative Analysis (Plate Reader):
-
Lyse the cells in each well using a suitable lysis buffer.
-
Transfer the lysate to a black 96-well plate.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation/emission wavelengths.
-
Normalize the fluorescence signal to the total protein content in each well (measured by a BCA or Bradford assay) to account for differences in cell number.
-
Figure 3. Experimental workflow for a quantitative cellular uptake assay.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-Time Imaging and Quantification of Peptide Uptake in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real-time imaging and quantification of peptide uptake in vitro and in vivo - OAK Open Access Archive [oak.novartis.com]
- 7. researchgate.net [researchgate.net]
- 8. wjarr.com [wjarr.com]
- 9. Cell-Penetrating Peptides: Possibilities and Challenges for Drug Delivery in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Advances in Lipid and Metal Nanoparticles for Antimicrobial Peptide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. realpeptides.co [realpeptides.co]
- 14. researchgate.net [researchgate.net]
- 15. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic peptides and their delivery using lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. precisionnanomedicine.com [precisionnanomedicine.com]
- 19. In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enhancing Peptide Bioavailability with Strategic Modifications | Blog | Biosynth [biosynth.com]
- 21. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Interference of Diaminopropionoyl Tripeptide-33 with Fluorescent Dyes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on potential interactions between Diaminopropionoyl tripeptide-33 and fluorescent dyes commonly used in experimental assays. While direct interference data for this specific tripeptide is not extensively documented, this guide offers insights based on the chemical properties of the peptide and general principles of fluorescence interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its chemical properties?
This compound is a synthetic peptide with the molecular formula C₁₇H₂₇N₇O₆ and a molecular weight of 425.44 g/mol .[1] It is primarily used in cosmetic and dermatological products for its anti-aging and DNA-protective properties.[1][2] It is a water-soluble, clear, colorless liquid.[3] As a peptide, it contains multiple carbonyl groups within its peptide bonds.
Q2: Can this compound interfere with my fluorescence-based assay?
Q3: What is autofluorescence and could this compound exhibit it?
Autofluorescence is the natural emission of light by a molecule upon excitation.[5] Peptides, particularly those that aggregate or contain carbonyl chromophores, can exhibit autofluorescence.[6] Given that this compound contains peptide bonds (with carbonyl groups), there is a potential for it to be autofluorescent, especially at higher concentrations. This could lead to an artificially high fluorescence signal in your assay.[4][5]
Q4: What is fluorescence quenching and how might this compound cause it?
Fluorescence quenching is a process that decreases the fluorescence intensity of a substance.[5] Peptides can quench the fluorescence of dyes through various mechanisms, including collisional quenching (dynamic quenching) or the formation of a non-fluorescent complex (static quenching).[7] While the specific quenching potential of this compound is unknown, interactions between the peptide and the fluorophore in your assay could potentially lead to a decrease in the measured fluorescence signal.
Q5: Which fluorescent dyes are commonly used in biological research and might be affected?
A wide range of fluorescent dyes are used in research. Common families include:
-
Fluoresceins: (e.g., FITC)
-
Rhodamines: (e.g., TRITC, Texas Red)
-
Cyanines: (e.g., Cy3, Cy5)
-
Alexa Fluor dyes
-
DAPI and Hoechst stains for DNA labeling.
The potential for interference would depend on the specific dye and the experimental conditions.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and mitigating potential interference from this compound in your fluorescence-based experiments.
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly high fluorescence signal in control wells containing only the tripeptide. | The tripeptide may be autofluorescent at the excitation and emission wavelengths of your assay.[4][5] | 1. Run a compound-only control: Measure the fluorescence of this compound in the assay buffer at the same concentrations used in your experiment. 2. Perform a spectral scan: If possible, determine the excitation and emission spectra of the tripeptide to identify its fluorescence profile. 3. Red-shift your assay: If the tripeptide's autofluorescence is significant, consider using a fluorescent dye with longer excitation and emission wavelengths (red-shifted) to minimize spectral overlap.[8] |
| Lower than expected fluorescence signal in the presence of the tripeptide. | The tripeptide may be quenching the fluorescence of your dye.[5] | 1. Perform a quenching control experiment: Measure the fluorescence of your fluorescent dye with and without the addition of this compound. A decrease in signal in the presence of the tripeptide suggests quenching. 2. Vary the concentration: Test different concentrations of the tripeptide to see if the quenching effect is dose-dependent. 3. Change the fluorophore: If quenching is significant, consider using a different fluorescent dye that may be less susceptible to interactions with the tripeptide. |
| Inconsistent or variable results across replicate experiments. | The tripeptide may be affecting the stability or solubility of other components in your assay. | 1. Assess solubility: Visually inspect your assay solutions for any signs of precipitation when the tripeptide is added. 2. Include a detergent: Adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) can sometimes help to prevent aggregation and improve the consistency of results.[9] |
| Assay signal drifts over time. | The tripeptide may be degrading or interacting with the dye in a time-dependent manner. | 1. Monitor signal over time: In your control experiments, measure the fluorescence at multiple time points to assess the stability of the signal in the presence of the tripeptide. 2. Optimize incubation times: If a time-dependent effect is observed, try to minimize the incubation time of the tripeptide with the fluorescent components of your assay. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₇N₇O₆ | [1] |
| Molecular Weight | 425.44 g/mol | [1] |
| Appearance | Clear, colorless liquid | [3] |
| Solubility | Water soluble | [3] |
Experimental Protocols
Protocol 1: Autofluorescence Control Experiment
Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used in your assay.
Materials:
-
This compound
-
Assay buffer
-
Fluorescence microplate reader
-
Black, clear-bottom microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your main experiment.
-
Add the tripeptide dilutions to the wells of the microplate.
-
Include wells containing only the assay buffer as a blank control.
-
Set the fluorescence reader to the excitation and emission wavelengths of your primary assay's fluorophore.
-
Measure the fluorescence intensity of each well.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing the tripeptide. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Quenching Control Experiment
Objective: To determine if this compound quenches the fluorescence of your assay's dye.
Materials:
-
This compound
-
Your fluorescent dye at the concentration used in the assay
-
Assay buffer
-
Fluorescence microplate reader
-
Black, clear-bottom microplates
Procedure:
-
Prepare a solution of your fluorescent dye in the assay buffer at the final assay concentration.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the microplate, add the fluorescent dye solution to a set of wells.
-
Add the serial dilutions of the tripeptide to these wells.
-
Include control wells with the fluorescent dye and assay buffer only (no tripeptide).
-
Incubate the plate under the same conditions as your primary assay.
-
Measure the fluorescence intensity of each well at the appropriate excitation and emission wavelengths.
-
Data Analysis: Compare the fluorescence signal of the wells containing the tripeptide to the control wells. A concentration-dependent decrease in fluorescence suggests quenching.
Visualizations
Caption: Potential mechanisms of fluorescence interference by this compound.
Caption: A logical workflow for troubleshooting fluorescence assay interference.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. specialchem.com [specialchem.com]
- 3. This compound - Creative Biogene [microbialtec.com]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Site-Directed Fluorescence Approaches for Dynamic Structural Biology of Membrane Peptides and Proteins [frontiersin.org]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
long-term stability of Diaminopropionoyl tripeptide-33 in frozen stocks
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of Diaminopropionoyl Tripeptide-33 in frozen stocks. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for lyophilized this compound?
For maximal long-term stability, lyophilized this compound should be stored at -20°C or preferably at -80°C in a tightly sealed container with a desiccant.[1][2] Under these conditions, the peptide can be stable for up to several years.[1][2] Keeping the peptide in a cool, dark, and clean place is crucial to prevent degradation.[3]
Q2: How should I handle lyophilized this compound upon receiving it and before reconstitution?
Upon receipt, it is recommended to store the lyophilized peptide at -20°C or -80°C. Before opening the vial, it is best practice to allow the peptide to equilibrate to room temperature in a desiccator.[1][2] This prevents condensation from forming on the peptide, as it can be hygroscopic, which could reduce its stability.[1][2] Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom before reconstitution.[1][2]
Q3: What is the recommended procedure for reconstituting this compound?
This compound is water-soluble.[4][5] For reconstitution, sterile, purified water is a suitable solvent. The choice of solvent can, however, depend on the final application and the desired buffer system. For peptides with unknown solubility characteristics, a concentration of 1-10 mg/mL is often a good starting point. Sonication can be used to aid dissolution if needed.
Q4: What is the stability of this compound in a frozen stock solution?
Q5: What are the potential degradation pathways for this compound in solution?
While specific degradation pathways for this compound are not detailed in the available literature, peptides in aqueous solutions can be susceptible to several degradation mechanisms, including:
-
Hydrolysis: Cleavage of the peptide bonds.
-
Oxidation: Particularly if the sequence contained susceptible residues like methionine or cysteine (this compound's sequence is {Dap}-Ala-Pro-His).[8]
-
Deamidation: Modification of asparagine or glutamine residues.
-
Aggregation: Formation of insoluble peptide clumps.
The rate of these reactions is influenced by factors such as pH, temperature, and the presence of buffers and other excipients.
Troubleshooting Guide
Issue 1: Reduced or no biological activity of the peptide in my assay.
| Possible Cause | Troubleshooting Step |
| Improper long-term storage of lyophilized peptide. | Verify that the lyophilized peptide was consistently stored at -20°C or -80°C in a sealed container with a desiccant. |
| Degradation of the stock solution due to multiple freeze-thaw cycles. | Always aliquot the reconstituted peptide into single-use vials to minimize freeze-thaw cycles. Prepare fresh aliquots if degradation is suspected. |
| Incorrect reconstitution solvent or pH. | Ensure the peptide was dissolved in a compatible, high-purity solvent. The pH of the final solution should be within a range that ensures peptide stability and is compatible with your assay. |
| Bacterial contamination of the stock solution. | Use sterile water and labware for reconstitution. Consider filtering the peptide solution through a 0.2 µm filter to remove potential microbial contamination. |
| Peptide has exceeded its shelf-life in solution. | Prepare a fresh stock solution from a new vial of lyophilized peptide. |
Issue 2: Precipitate observed in the frozen stock solution upon thawing.
| Possible Cause | Troubleshooting Step |
| Peptide aggregation. | Gently vortex or sonicate the solution to attempt redissolving the precipitate. If it persists, the peptide may have aggregated irreversibly. Consider preparing a new stock solution, possibly at a lower concentration. |
| Low solubility in the chosen buffer at low temperatures. | Ensure the buffer composition and pH are optimal for peptide solubility. It may be necessary to test different buffer systems. |
| Contamination. | Prepare a fresh, sterile stock solution and observe if the issue persists. |
Quantitative Data Summary
Specific quantitative data on the long-term stability of this compound in frozen stocks is not publicly available. However, the following table summarizes general stability guidelines for peptides based on common laboratory practices.
| Storage Condition | Form | Expected Stability |
| -20°C to -80°C | Lyophilized Powder | Up to several years |
| 4°C | Lyophilized Powder | Short-term (days to weeks) |
| Room Temperature | Lyophilized Powder | Very short-term (days) |
| -80°C | Solution (aliquoted) | Up to 1 year |
| -20°C | Solution (aliquoted) | 3-4 months |
| 4°C | Solution | 1-2 weeks |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Frozen Stock by HPLC
This protocol outlines a general method for assessing the stability of a peptide stock solution over time.
-
Preparation of Stock Solution: Reconstitute a fresh vial of lyophilized this compound to a known concentration (e.g., 1 mg/mL) in a suitable sterile solvent (e.g., purified water).
-
Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of the stock solution by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This will serve as the baseline (T=0) purity profile.
-
Aliquoting and Storage: Aliquot the remaining stock solution into multiple single-use, sterile microcentrifuge tubes. Store these aliquots at the desired frozen temperatures (e.g., -20°C and -80°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, and 12 months), thaw one aliquot from each storage temperature. Thaw the sample quickly at room temperature and keep it on ice until analysis.
-
HPLC Analysis: Analyze the thawed aliquot using the same RP-HPLC method as the initial analysis.
-
Data Analysis: Compare the chromatograms from each time point to the T=0 chromatogram. Calculate the percentage of the main peptide peak area relative to the total peak area to determine the purity at each time point. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
HPLC Method Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV at 214 nm
-
Temperature: Ambient
Visualizations
Caption: Workflow for assessing the long-term stability of peptide frozen stocks.
References
- 1. Molecular Mechanisms of Ultraviolet Radiation-Induced DNA Damage and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Focus on UV-Induced DNA Damage and Repair—Disease Relevance and Protective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. a-stability-indicating-rp-hplc-method-for-the-simultaneous-analysis-of-a-novel-synthetic-decapeptide-and-six-related-substances - Ask this paper | Bohrium [bohrium.com]
Validation & Comparative
A Comparative Analysis of Diaminopropionoyl Tripeptide-33 and Other Leading DNA Repair Peptides
In the dynamic field of cellular repair and anti-aging research, peptides that can mitigate DNA damage are of paramount importance. This guide provides a detailed comparison of Diaminopropionoyl Tripeptide-33 against other notable DNA repair peptides, focusing on their mechanisms of action, efficacy backed by experimental data, and the signaling pathways they modulate. This objective analysis is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their work.
Introduction to DNA Repair Peptides
DNA, the blueprint of life, is under constant assault from endogenous and exogenous agents, leading to damage that can accelerate cellular senescence and contribute to various pathologies. DNA repair peptides are short chains of amino acids designed to protect and repair cellular DNA, thereby promoting cellular health and longevity. This guide focuses on this compound and provides a comparative perspective with other well-researched peptides in this category.
This compound: A Guardian Against Photoaging
This compound, commercially known as Preventhelia®, is a synthetic tetrapeptide that has demonstrated significant efficacy in protecting skin cells from UV-induced DNA damage.[1] Its primary mechanism involves the scavenging of Reactive Carbonyl Species (RCS), which are byproducts of lipid peroxidation that can lead to protein carbonylation and indirect DNA damage. By neutralizing these harmful species, this compound helps to preserve the integrity of cellular components and enhance the natural DNA repair system.[2]
Mechanism of Action: Signaling Pathway
The precise signaling pathway of this compound is not yet fully elucidated in publicly available research. However, based on its function as an antioxidant and protector against oxidative stress-induced damage, it is plausible that it interacts with key signaling pathways involved in cellular defense, such as the MAPK and Nrf2 pathways. The MAPK pathway is known to be involved in the cellular response to stress, including UV radiation, while the Nrf2 pathway is a master regulator of the antioxidant response. Further research is required to delineate the specific molecular interactions of this compound within these or other signaling cascades in keratinocytes.
Figure 1: Potential mechanism of this compound.
Comparative Peptides in DNA Repair
For a comprehensive understanding, this compound is compared here with two other peptides known for their roles in cellular protection and anti-aging: Carnosine and Epitalon.
Carnosine: A Broad-Spectrum Antioxidant
Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide with recognized antioxidant properties. It functions by scavenging reactive oxygen species (ROS), chelating pro-oxidant metals, and inhibiting the formation of advanced glycation end-products (AGEs). While it is considered a weak antioxidant, long-term exposure has been shown to reduce levels of oxidative DNA damage.[3][4]
Epitalon: A Telomere Elongator
Epitalon (Ala-Glu-Asp-Gly) is a synthetic tetrapeptide that has been extensively studied for its geroprotective effects. Its primary mechanism of action is the activation of the enzyme telomerase, which is responsible for elongating telomeres, the protective caps at the ends of chromosomes.[5][6] Telomere shortening is a hallmark of cellular aging, and by maintaining telomere length, Epitalon is believed to extend the lifespan of cells.[5][6]
Quantitative Performance Comparison
The following tables summarize the available quantitative data on the efficacy of this compound, Carnosine, and Epitalon in relevant in vitro assays. It is important to note that a direct head-to-head comparison under identical experimental conditions is not available in the current literature.
Table 1: DNA Damage Protection and Cell Viability
| Peptide | Assay | Cell Type | Treatment Conditions | Result | Reference |
| This compound | Neutral Red Uptake (NRU) Photoprotection | Human Epidermal Keratinocytes (HEKa) & Human Dermal Fibroblasts (HDFa) | 1 mg/mL peptide, UVA irradiation | >13,000% increase in cell viability compared to irradiated control | [2] |
| This compound | Neutral Red Uptake (NRU) Photoprotection | Human Epidermal Keratinocytes (HEKa) | 1 mg/mL peptide, UVA irradiation | 92% increase in cell viability compared to irradiated control | [2] |
| Carnosine | Oxidative DNA Damage Assay | Human CD4+ T cell clones | 20 mM Carnosine, long-term culture (20% O2) | Lower levels of oxidative DNA damage | [3] |
| Epitalon | Telomere Length Analysis | Human fetal fibroblasts | Not specified | Average telomere elongation of 33.3% | [7] |
Table 2: Antioxidant and Radical Scavenging Activity
| Peptide | Assay | Target Molecule | Treatment Conditions | Result | Reference |
| This compound | 4-Hydroxynonenal (4-HNE) Quenching | 4-HNE (a Reactive Carbonyl Species) | 20-fold excess of peptide | 84.16% quenching after 3 hours; 95.3% quenching after 6 hours | [2] |
| Carnosine | Oxidative DNA Damage Assay | Reactive Oxygen Species | 20 mM Carnosine | Weak antioxidant activity | [3] |
| Epitalon | Not specified | Reactive Oxygen Species | Not specified | Reduced intracellular reactive oxygen levels | [7] |
Table 3: Enzyme Activity Modulation
| Peptide | Enzyme | Cell Type | Treatment Conditions | Result | Reference |
| Epitalon | Telomerase | Human somatic cells | Not specified | Induced telomerase activity | [5][6] |
| Epitalon | Telomerase | Bovine cumulus cells and cumulus-oocyte complexes | Not specified | Stimulated telomerase activity | [7] |
Experimental Methodologies
Detailed protocols for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of the methodologies for common assays used to evaluate the efficacy of DNA repair peptides.
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage in individual cells.
Workflow:
Figure 2: Comet Assay Workflow.
-
Cell Preparation and Treatment: Cells are treated with the test peptide and/or a DNA damaging agent.
-
Embedding in Agarose: A suspension of single cells is mixed with low-melting-point agarose and layered onto a microscope slide.
-
Cell Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA fragments migrate faster and further than intact DNA, forming a "comet tail."
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye.
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, which is a hallmark of apoptosis.
Workflow:
Figure 3: TUNEL Assay Workflow.
-
Cell Fixation and Permeabilization: Cells or tissue sections are fixed and permeabilized to allow entry of the labeling reagents.
-
TdT Enzyme Incubation: The samples are incubated with terminal deoxynucleotidyl transferase (TdT), an enzyme that adds labeled deoxynucleotides to the 3'-hydroxyl ends of fragmented DNA.
-
Labeling: The DNA fragments are labeled with brominated dUTP (BrdUTP) or a dUTP conjugated to a fluorescent dye.
-
Detection: If BrdUTP is used, it is detected with an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore.
-
Visualization: The labeled cells are visualized by microscopy.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment.
Workflow:
Figure 4: CAA Assay Workflow.
-
Cell Seeding: Adherent cells, such as HepG2, are seeded in a microplate.
-
Incubation: The cells are incubated with the test peptide and a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is trapped within the cells.
-
Induction of Oxidative Stress: A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce oxidative stress.
-
Measurement of Fluorescence: In the presence of reactive oxygen species, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence is measured over time. The antioxidant capacity of the peptide is determined by its ability to inhibit the formation of DCF.
Conclusion
This compound demonstrates significant potential as a DNA repair peptide, particularly in the context of photoprotection. Its ability to scavenge harmful RCS and enhance cell viability under UV stress is well-documented. In comparison, Carnosine offers broad-spectrum antioxidant effects, while Epitalon presents a unique mechanism of action by targeting telomere length.
The lack of direct comparative studies highlights a critical gap in the research. Future investigations should aim to evaluate these peptides under standardized conditions to provide a clearer understanding of their relative potencies and therapeutic potential. For researchers and drug development professionals, the choice of peptide will depend on the specific application and the desired cellular outcome, whether it be protection against environmental aggressors, general antioxidant support, or the counteraction of cellular aging at the chromosomal level. The detailed experimental protocols provided herein offer a foundation for such comparative studies.
References
- 1. This compound | Preventhelia® | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 2. personalcaremagazine.com [personalcaremagazine.com]
- 3. The effects of carnosine on oxidative DNA damage levels and in vitro lifespan in human peripheral blood derived CD4+T cell clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epitalon increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epitalon increases telomere length in human cell lines through telomerase upregulation or ALT activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Diaminopropionoyl Tripeptide-33 and Carnosine: A Comparative Guide to Antioxidant Efficacy
In the realm of antioxidant compounds, both Diaminopropionoyl Tripeptide-33 and Carnosine have garnered significant attention for their protective effects against cellular damage induced by oxidative stress. This guide provides a detailed comparison of their antioxidant efficacy, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these molecules.
Mechanism of Action
This compound , commercially known as Preventhelia®, primarily functions by scavenging reactive carbonyl species (RCS), which are cytotoxic byproducts of lipid peroxidation.[1] Its mechanism is particularly effective against 4-hydroxynonenal (4-HNE), a highly reactive and damaging RCS. By neutralizing 4-HNE, this compound prevents the carbonylation of proteins and damage to DNA, thereby offering significant protection against photoaging caused by UV radiation.[1][2]
Carnosine (β-alanyl-L-histidine) exhibits a broader spectrum of antioxidant activity. It acts through both direct and indirect mechanisms. Directly, Carnosine scavenges reactive oxygen species (ROS) and reactive carbonyl species (RCS).[3] Indirectly, it activates the Nrf2 transcription factor, a key regulator of the cellular antioxidant response, which leads to the upregulation of various antioxidant enzymes.[3] Additionally, Carnosine has the ability to chelate pro-oxidant metal ions.
Quantitative Comparison of Antioxidant Efficacy
Direct comparative studies providing a comprehensive set of quantitative data under identical experimental conditions are limited. However, data from various studies offer insights into their respective potencies in specific assays.
| Efficacy Parameter | This compound | Carnosine | Experimental Context |
| RCS Scavenging (4-HNE) | 84.16% reduction after 3 hours95.3% reduction after 6 hours[1] | Stated to be less effective than this compound under the same conditions[1] | In vitro chemical assay |
| Photoprotection (Cell Viability) | 92% increase in viability of human epidermal keratinocytes post-UVA irradiation[1] | Showed protective effects in ex vivo skin models[4] | Cell-based assay (Neutral Red Uptake) |
| AGEs Reduction | Not specifically reported | 46% reduction at 0.2% concentration73% reduction at 2.0% concentration[4] | Ex vivo human skin model with solar-simulated radiation |
| ROS Reduction | Implied through prevention of oxidative damage | Demonstrated reduction in ex vivo skin models[4] | Ex vivo human skin model with solar-simulated radiation |
| Peroxyl Radical Scavenging | Not specifically reported | 53% inhibition[5] | In vitro chemical assay |
Experimental Protocols
4-Hydroxynonenal (4-HNE) Scavenging Assay
This assay quantifies the ability of a compound to neutralize the reactive carbonyl species 4-HNE.
Methodology:
-
A solution of 4-HNE is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The test compound (this compound or Carnosine) is added to the 4-HNE solution at a specific concentration.
-
The mixture is incubated at a controlled temperature (e.g., 37°C) for various time points (e.g., 3 and 6 hours).
-
The amount of remaining 4-HNE is quantified. This is often achieved through derivatization of 4-HNE with an agent like 2,4-dinitrophenylhydrazine (DNPH), followed by analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]
-
The percentage of 4-HNE scavenged is calculated by comparing the amount of 4-HNE in the samples with and without the test compound.
Cell Viability Assay (Neutral Red Uptake) for Photoprotection
This cell-based assay assesses the ability of a compound to protect cells from the cytotoxic effects of UV radiation.
Methodology:
-
Human epidermal keratinocytes are cultured in 96-well plates.
-
The cells are pre-treated with the test compound (e.g., 1 mg/mL of this compound) for a specified period.[1]
-
The cells are then exposed to a cytotoxic dose of UVA radiation.
-
After irradiation, the cells are incubated for 24 hours.
-
The viability of the cells is assessed using the Neutral Red Uptake assay. This involves incubating the cells with the Neutral Red dye, which is taken up by viable cells.
-
The dye is then extracted from the cells, and the absorbance is measured spectrophotometrically.
-
The increase in cell viability in the treated, irradiated cells compared to the untreated, irradiated control cells indicates the photoprotective effect of the compound.[1]
Protein Carbonylation Assay
This assay measures the extent of protein damage caused by reactive carbonyl species.
Methodology:
-
Proteins are exposed to an oxidative stressor (e.g., a source of RCS) in the presence or absence of the test compound.
-
The carbonyl groups on the proteins are derivatized with 2,4-dinitrophenylhydrazine (DNPH), which forms a stable dinitrophenylhydrazone product.
-
The amount of DNPH incorporated is quantified. This can be done spectrophotometrically by measuring the absorbance of the derivatized proteins, or immunochemically using an antibody specific for the dinitrophenyl moiety (e.g., via Western blotting or ELISA).
-
A reduction in protein carbonylation in the presence of the test compound indicates its protective efficacy.
Signaling Pathways and Experimental Workflows
Caption: Antioxidant mechanisms of this compound and Carnosine.
Caption: Experimental workflow for a cell-based photoprotection assay.
Conclusion
Both this compound and Carnosine are effective antioxidants with distinct primary mechanisms. This compound demonstrates potent and specific efficacy in scavenging reactive carbonyl species, making it a strong candidate for applications focused on preventing lipid peroxidation-induced damage, such as photoaging. Carnosine offers a broader antioxidant profile, engaging in direct scavenging of both ROS and RCS, metal chelation, and the upregulation of endogenous antioxidant defenses.
The choice between these two molecules will depend on the specific application and the desired protective mechanism. For targeted protection against the downstream effects of lipid peroxidation, this compound appears to be a highly efficacious option. For broader antioxidant support and the enhancement of the cell's own defense systems, Carnosine presents a compelling multi-faceted approach. Further head-to-head studies under standardized conditions are warranted to provide a more definitive quantitative comparison of their antioxidant capacities.
References
Unveiling the Genetic Shield: A Comparative Analysis of Diaminopropionoyl Tripeptide-33's Role in Gene Expression
In the intricate world of dermatological research and cosmetic science, peptides have emerged as pivotal players in the quest for youthful and resilient skin. Among these, Diaminopropionoyl Tripeptide-33 has garnered attention for its purported photoprotective properties. This guide offers a comprehensive comparison of this compound's effects on gene expression against other leading alternatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their evaluation.
This compound is a synthetic peptide lauded for its ability to shield skin cells from the detrimental effects of UV radiation.[1][2][3][4][5][6] Its primary mechanism is understood to be the prevention of DNA damage and the inhibition of protein carbonylation, processes intrinsically linked to photoaging.[3] While specific quantitative data on its direct impact on gene expression remains proprietary or unpublished in publicly accessible literature, its functional effects suggest a modulation of genes involved in DNA repair and antioxidant defense.
For a robust comparison, this guide juxtaposes the qualitative understanding of this compound with quantitative data from studies on alternative photoprotective peptides.
Comparative Analysis of Gene and Protein Expression
The following table summarizes the quantitative effects of alternative peptides on key biomarkers of skin health and photoaging. This data provides a benchmark for evaluating the potential efficacy of this compound.
| Biomarker | Alternative Peptide | Cell/Tissue Model | Treatment | Result | Reference |
| MMP-1 Expression | Seahorse Peptide (SHP2) | Human Dermal Fibroblasts (HDFs) | UVB + SHP2 (50-200 µg/mL) | Significant decrease in MMP-1 expression compared to UVB-irradiated control. | [7] |
| Collagen Synthesis | Seahorse Peptide (SHP2) | Human Dermal Fibroblasts (HDFs) | UVB + SHP2 (50-200 µg/mL) | Significant restoration of collagen synthesis compared to UVB-irradiated control. | [7] |
| Keap1 Protein Level | Seahorse Peptide (SHP2) | Human Dermal Fibroblasts (HDFs) | UVB + SHP2 (50-200 µg/mL) | Significant decrease in Keap1 expression compared to UVB-irradiated control. | [7] |
| Nrf2 Protein Level | Seahorse Peptide (SHP2) | Human Dermal Fibroblasts (HDFs) | UVB + SHP2 (50-200 µg/mL) | Significant increase in Nrf2 expression compared to UVB-irradiated control. | [7] |
| HO-1 Protein Level | Seahorse Peptide (SHP2) | Human Dermal Fibroblasts (HDFs) | UVB + SHP2 (50-200 µg/mL) | Significant increase in HO-1 expression compared to UVB-irradiated control. | [7] |
| KEAP1 mRNA Expression | Rice Fermentation Peptides (RFP) | Human Skin Fibroblasts (HSF) | UVA + RFP (high and low dose) | Significant inhibition of UVA-induced KEAP1 mRNA increase. | [8] |
| NRF2 mRNA Expression | Rice Fermentation Peptides (RFP) | Human Skin Fibroblasts (HSF) | UVA + RFP (high and low dose) | Significant inhibition of UVA-induced NRF2 mRNA decrease. | [8] |
| HO-1 mRNA Expression | Rice Fermentation Peptides (RFP) | Human Skin Fibroblasts (HSF) | UVA + RFP (high dose) | Markedly increased HO-1 mRNA expression. | [8] |
| SOD mRNA Expression | Rice Fermentation Peptides (RFP) | Human Skin Fibroblasts (HSF) | UVA + RFP (high dose) | Markedly increased SOD mRNA expression. | [8] |
| GSH-Px mRNA Expression | Rice Fermentation Peptides (RFP) | Human Skin Fibroblasts (HSF) | UVA + RFP (high dose) | Markedly increased GSH-Px mRNA expression. | [8] |
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. The following protocol outlines a standard procedure for assessing the effect of a topical agent on gene expression in a 3D human skin model.
Protocol: Gene Expression Analysis in a 3D Reconstructed Human Skin Model
1. 3D Skin Model Culture and Treatment:
-
Utilize a commercially available 3D reconstructed human skin model containing epidermal keratinocytes and dermal fibroblasts.
-
Culture the skin models according to the manufacturer's instructions.
-
Apply the test article (e.g., a formulation containing this compound) topically to the skin model surface. An untreated model serves as the negative control.
-
Incubate for a predetermined period (e.g., 24 hours).
2. UV/Blue Light Exposure:
-
Following incubation, expose the skin models to a controlled dose of UV radiation (e.g., using a solar simulator) or blue light. A non-exposed, treated model should be included to assess the baseline effect of the test article.
3. RNA Isolation:
-
After exposure, wash the skin models with sterile phosphate-buffered saline (PBS).
-
Lyse the cells and extract total RNA using a suitable RNA isolation kit following the manufacturer's protocol.
-
Assess the quality and quantity of the isolated RNA using spectrophotometry and gel electrophoresis.
4. Gene Expression Analysis:
-
DNA Microarray:
-
Synthesize complementary DNA (cDNA) from the extracted RNA.
-
Label the cDNA with a fluorescent dye.
-
Hybridize the labeled cDNA to a DNA microarray chip containing probes for genes of interest (e.g., genes related to oxidative stress, DNA repair, inflammation, and extracellular matrix integrity).
-
Scan the microarray chip and analyze the fluorescence intensity to determine the relative gene expression levels.[9]
-
-
Quantitative Real-Time PCR (qPCR):
-
Reverse transcribe the extracted RNA into cDNA.
-
Perform qPCR using specific primers for target genes (e.g., MMP1, COL1A1, NFE2L2 (Nrf2), HMOX1 (HO-1), SOD1) and a reference gene (e.g., GAPDH).
-
Calculate the relative gene expression using the 2-ΔΔCq method.[10]
-
Visualizing the Process and Pathways
To better understand the experimental flow and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Buy this compound | Wholesale Supplier - Green Stone Swiss [cosmetics-add.com]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. Anti-Photoaging Effects of Antioxidant Peptide from Seahorse (Hippocampus abdominalis) in In Vivo and In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification and Identification of Antioxidant Peptides from Rice Fermentation of Lactobacillus plantarum and Their Protective Effects on UVA−Induced Oxidative Stress in Skin [mdpi.com]
- 9. remedypublications.com [remedypublications.com]
- 10. Expression profile analysis of dermal papilla cells mRNA in response to WNT10B treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Diaminopropionoyl Tripeptide-33 and N-acetylcysteine in Cellular Protection
In the landscape of cytoprotective agents, both Diaminopropionoyl tripeptide-33 and N-acetylcysteine (NAC) have emerged as compounds of interest for their roles in mitigating cellular damage. While both molecules exhibit protective properties, they operate through distinct mechanisms and have been characterized to different extents in scientific literature. This guide provides a comparative analysis of their performance based on available experimental data, intended for researchers, scientists, and drug development professionals.
At a Glance: Key Performance Indicators
| Parameter | This compound | N-acetylcysteine (NAC) |
| Primary Mechanism of Action | Direct scavenger of reactive carbonyl species (RCS), particularly 4-hydroxynonenal (4-HNE); enhances DNA repair.[1] | Precursor to glutathione (GSH) synthesis; direct scavenger of reactive oxygen species (ROS).[2] |
| Antioxidant Capacity | Data from standardized assays (e.g., DPPH, ABTS) is not readily available in peer-reviewed literature. | Demonstrates free radical scavenging activity in various assays. |
| Cellular Protection | Increases viability of human epidermal keratinocytes and dermal fibroblasts after UV radiation.[1] | Protects various cell types from oxidative stress-induced cell death.[3][4] |
| Signaling Pathway Modulation | Specific signaling pathway modulation is not well-documented in peer-reviewed literature. | Inhibits NF-κB activation and modulates MAPK pathways.[5][6][7][8][9][10][11] |
| Primary Application Focus | Primarily investigated for topical use in photoprotection and anti-aging cosmetics.[1][12] | Broad clinical and research applications, including as a mucolytic agent and in the management of acetaminophen overdose.[2] |
Note: The data for this compound is primarily sourced from a trade publication and may not have undergone the same level of peer review as the data for N-acetylcysteine.
Detailed Performance Analysis
This compound: A Specialist in Carbonyl Stress
This compound, commercially known as Preventhelia®, is a synthetic peptide primarily recognized for its protective effects against UV-induced skin damage.[1][12] Its major strength lies in its ability to directly neutralize reactive carbonyl species (RCS), which are byproducts of lipid peroxidation.[1]
Reactive Carbonyl Species (RCS) Scavenging: One of the most cytotoxic RCS is 4-hydroxynonenal (4-HNE), which can form adducts with proteins, including those involved in DNA repair, thereby impairing their function.[1] In one study, this compound was shown to quench 4-HNE by 84.16% after 3 hours and 95.3% after 6 hours of treatment in an in vitro setting.[1] This activity is crucial in preventing the downstream cellular damage caused by these reactive species.
Cell Viability and DNA Repair: Experimental data indicates that this tripeptide has a significant photoprotective effect. In a study on human epidermal keratinocytes (HEKa), a 1 mg/mL concentration of the peptide led to a 92% increase in cell viability compared to irradiated control cells.[1] Similarly, in human dermal fibroblasts (HDFa), it resulted in a 76.9% cell viability relative to non-irradiated controls.[1] Furthermore, it was demonstrated that the peptide could enhance the capacity of the DNA repair system by 1.7-fold (69%) in UVB-irradiated human dermal fibroblasts.[1]
N-acetylcysteine (NAC): A Broad-Spectrum Antioxidant and Redox Modulator
N-acetylcysteine is a well-established compound with a long history of clinical use and extensive research into its mechanisms of action. Its primary protective role is attributed to its function as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[2]
Antioxidant and Free Radical Scavenging Activity: NAC contributes to the cellular antioxidant pool by replenishing intracellular GSH levels. Additionally, it can directly scavenge various reactive oxygen species (ROS).[2] While specific IC50 values for DPPH scavenging can vary depending on the experimental conditions, its antioxidant properties are well-documented across numerous studies.
Cellular Protection and Viability: NAC has demonstrated cytoprotective effects in a wide range of cell types and against various insults. For instance, in human liver carcinoma (HepG2) cells exposed to lead nitrate, NAC increased cell viability in a dose-dependent manner.[4] In another study, pretreatment with NAC was shown to protect against acetaminophen-induced hepatotoxicity in HepaRG cells by restoring GSH levels and preserving mitochondrial membrane potential.
Modulation of Signaling Pathways: A key aspect of NAC's function is its ability to modulate cellular signaling pathways involved in inflammation and apoptosis. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[7][8][13][9] NAC can also modulate the activity of mitogen-activated protein kinases (MAPKs), such as p38 MAPK, which are involved in cellular stress responses.[14][5][10][11] For example, in human airway smooth muscle cells, NAC was found to decrease IL-1β-induced activation of p38 MAPK.[5][11]
Experimental Protocols
A summary of the methodologies used in the cited experiments is provided below to allow for a better understanding of the presented data.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Expose the cells to the test compounds (this compound or NAC) and/or the damaging agent (e.g., UV radiation, toxin) for the specified duration.
-
MTT Addition: Add MTT solution to each well and incubate for a period (typically 1-4 hours) to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blotting for Signaling Protein Analysis
Western blotting is a technique used to detect specific proteins in a sample of tissue or cell extract.
-
Sample Preparation: Lyse treated and control cells to extract proteins. Determine protein concentration using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p38 MAPK, total p38 MAPK).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).
-
Analysis: Capture the signal using an imaging system and quantify the protein bands to determine the relative protein expression or phosphorylation status.
4-Hydroxynonenal (4-HNE) Quenching Assay
This assay measures the ability of a compound to directly react with and neutralize 4-HNE.
-
Reaction Mixture: Prepare a solution containing a known concentration of 4-HNE.
-
Incubation: Add the test compound (this compound) to the 4-HNE solution and incubate for specific time points.
-
Quantification: At each time point, measure the remaining concentration of 4-HNE using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or a specific colorimetric assay.
-
Calculation: Calculate the percentage of 4-HNE quenched by the test compound at each time point.
Visualizing the Mechanisms
To better illustrate the concepts discussed, the following diagrams depict the proposed mechanisms of action and a typical experimental workflow.
Caption: Mechanisms of this compound and N-acetylcysteine.
Caption: General workflow for comparing cytoprotective agents.
Caption: Logical comparison of protective strategies.
Conclusion
This compound and N-acetylcysteine both offer significant cytoprotective benefits, but their profiles suggest different optimal applications. This compound appears to be a specialized agent, highly effective against the specific damage induced by UV radiation and subsequent lipid peroxidation, making it a promising ingredient for topical photoprotective and anti-aging formulations. Its direct action on RCS and enhancement of DNA repair are key features.
N-acetylcysteine, on the other hand, is a broad-spectrum antioxidant with a well-established systemic efficacy. Its role as a GSH precursor and its ability to modulate key signaling pathways like NF-κB and MAPKs make it a versatile agent for combating a wide range of oxidative stress-related conditions.
For researchers and drug development professionals, the choice between these two compounds would depend on the specific cellular context and the nature of the oxidative challenge. Further peer-reviewed research on this compound, particularly studies employing standardized antioxidant assays and investigating its impact on a broader range of cellular signaling pathways, would be invaluable for a more direct and comprehensive comparison with N-acetylcysteine.
References
- 1. personalcaremagazine.com [personalcaremagazine.com]
- 2. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effect of N-Acetylcysteine against Oxidative Stress Induced by Zearalenone via Mitochondrial Apoptosis Pathway in SIEC02 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N‐acetylcysteine reduces chemokine release via inhibition of p38 MAPK in human airway smooth muscle cells | European Respiratory Society [publications.ersnet.org]
- 6. mdpi.com [mdpi.com]
- 7. Pro-oxidant and antioxidant effects of N-acetylcysteine regulate doxorubicin-induced NF-kappa B activity in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. The effect of N-acetylcysteine on nuclear factor-kappa B activation, interleukin-6, interleukin-8, and intercellular adhesion molecule-1 expression in patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N-acetylcysteine reduces chemokine release via inhibition of p38 MAPK in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | Preventhelia® | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 13. researchwithrutgers.com [researchwithrutgers.com]
- 14. N-acetylcysteine attenuates TNF-α-induced p38 MAP kinase activation and p38 MAP kinase-mediated IL-8 production by human pulmonary vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of different antioxidant assays (DPPH, ABTS, ORAC)
A Comparative Guide to DPPH, ABTS, and ORAC Antioxidant Assays
The evaluation of antioxidant capacity is a critical aspect of research in the fields of food science, natural products, and drug development. Antioxidants play a vital role in mitigating oxidative stress by neutralizing reactive oxygen species (ROS), which are implicated in numerous disease states.[1][2][3] A variety of in vitro assays have been developed to quantify the antioxidant potential of different substances. Among the most widely used are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays.[4][5][6] This guide provides a detailed comparison of these three methods, including their principles, experimental protocols, and key differences to aid researchers in selecting the most appropriate assay for their specific needs.
Principles of the Assays
DPPH Radical Scavenging Assay: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[7][8][9] DPPH is a deep purple-colored radical that, upon reduction by an antioxidant, changes to a yellow-colored non-radical form, 1,1-diphenyl-2-picryl-hydrazine.[10] The degree of discoloration, measured by the decrease in absorbance at approximately 517 nm, is proportional to the antioxidant capacity of the sample.[3][7]
ABTS Radical Cation Decolorization Assay: The ABTS assay involves the generation of the blue/green ABTS radical cation (ABTS•+).[11][12] This is typically achieved through the reaction of ABTS with a strong oxidizing agent like potassium persulfate.[8][13] The pre-formed ABTS•+ is then reduced by an antioxidant, leading to a loss of color that is monitored by the decrease in absorbance at around 734 nm.[11][12][13] The extent of decolorization is indicative of the antioxidant's scavenging activity. This assay is applicable to both hydrophilic and lipophilic antioxidants.[9][14]
Oxygen Radical Absorbance Capacity (ORAC) Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[15][16] The assay utilizes a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), which generates peroxyl radicals upon thermal decomposition.[15] These radicals quench the fluorescence of a probe, commonly fluorescein. In the presence of an antioxidant, the fluorescent probe is protected, and the decay of fluorescence is inhibited. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve, with Trolox, a water-soluble vitamin E analog, typically used as the standard.[15]
Comparative Summary of Antioxidant Assays
For a direct comparison, the key features of the DPPH, ABTS, and ORAC assays are summarized in the table below.
| Feature | DPPH Assay | ABTS Assay | ORAC Assay |
| Principle | Measures the ability of an antioxidant to scavenge the stable DPPH radical. | Measures the ability of an antioxidant to scavenge the ABTS radical cation. | Measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals.[15][16] |
| Radical/Oxidant | 2,2-diphenyl-1-picrylhydrazyl (DPPH•) | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+) | Peroxyl radicals generated from AAPH.[15] |
| Measurement | Colorimetric (decrease in absorbance). | Colorimetric (decrease in absorbance). | Fluorometric (inhibition of fluorescence decay).[15] |
| Wavelength | ~517 nm[3][7] | ~734 nm[11][13] | Excitation: ~480-485 nm; Emission: ~520 nm.[17][18] |
| Standard | Trolox or Ascorbic Acid.[10][19][20] | Trolox.[13] | Trolox.[15] |
| Reaction Time | Typically 30 minutes.[7][19] | Can be rapid (minutes) after radical generation.[11][12] | 60 minutes or more.[17][18] |
| Applicability | More suitable for hydrophobic compounds.[14] | Suitable for both hydrophilic and lipophilic compounds.[9][14] | Suitable for both hydrophilic and lipophilic compounds (with modifications).[18][21] |
| Advantages | Simple, rapid, and cost-effective.[14][22] | Excellent reproducibility, applicable to a wide range of compounds.[9] | Biologically relevant as it uses peroxyl radicals.[23] |
| Disadvantages | Steric hindrance can be a factor; not representative of physiological radicals.[14] | The ABTS radical is not found in biological systems.[14] | Requires a fluorescence plate reader, longer assay time, and is sensitive to temperature.[14] |
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. This solution should be freshly prepared and protected from light.[7]
-
Sample and Standard Preparation: Dissolve the test samples and a standard antioxidant (e.g., ascorbic acid or Trolox) in the same solvent at various concentrations.[7]
-
Reaction Setup: In a 96-well plate or cuvettes, add a specific volume of the sample or standard solutions. Then, add an equal volume of the DPPH working solution to initiate the reaction. A blank containing only the solvent and DPPH solution is also prepared.[7]
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period, typically 30 minutes.[7][19]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[7]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
ABTS Radical Cation Decolorization Assay Protocol
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[8][13]
-
Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., water or ethanol) to obtain a working solution with an absorbance of approximately 0.70 (± 0.02) at 734 nm.[11][12]
-
Sample and Standard Preparation: Prepare various concentrations of the test samples and a standard (e.g., Trolox) in a suitable solvent.[13]
-
Reaction Setup: Add a small volume of the sample or standard to the ABTS working solution.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 5 minutes).[12]
-
Absorbance Measurement: Measure the absorbance at 734 nm.[11][13]
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Oxygen Radical Absorbance Capacity (ORAC) Assay Protocol
-
Reagent Preparation: Prepare a working solution of the fluorescent probe (e.g., fluorescein) and the free radical initiator (AAPH) in a phosphate buffer (pH 7.4). Also, prepare a series of Trolox standard solutions.[15][16]
-
Sample and Standard Preparation: Dilute the test samples to an appropriate concentration range with the phosphate buffer.
-
Assay Setup in a 96-well Plate: To each well of a black 96-well plate, add the fluorescein solution followed by either the sample, standard, or a blank (buffer).[17][18]
-
Incubation: Incubate the plate at 37°C for a period of time (e.g., 30 minutes) to allow for thermal equilibration.[15][17]
-
Reaction Initiation: Add the AAPH solution to all wells to start the reaction.[17][18]
-
Fluorescence Measurement: Immediately begin reading the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-5 minutes for at least 60 minutes.[17][18]
-
Data Analysis: Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples. The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC values of the samples are then determined from this standard curve and expressed as Trolox equivalents.
Visualizations
Caption: Workflow for the cross-validation of different antioxidant assays.
Caption: Chemical principles of the DPPH, ABTS, and ORAC assays.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABTS, DPPH, FRAP and ORAC assays: Significance and symbolism [wisdomlib.org]
- 5. [PDF] Comparison of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts | Semantic Scholar [semanticscholar.org]
- 6. Comparison of ABTS, DPPH, FRAP and ORAC assays for estimating antioxidant activity from guava fruit extracts – ScienceOpen [scienceopen.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. researchgate.net [researchgate.net]
- 9. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zen-bio.com [zen-bio.com]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices [mdpi.com]
- 16. agilent.com [agilent.com]
- 17. kamiyabiomedical.com [kamiyabiomedical.com]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]
- 20. abcam.cn [abcam.cn]
- 21. arigobio.com [arigobio.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
A Comparative Analysis of Diaminopropionoyl Tripeptide-33 and Other Leading Peptides in Skin Protection
For researchers, scientists, and drug development professionals, this guide provides a statistical and methodological comparison of Diaminopropionoyl tripeptide-33 against other prominent peptides in the skincare industry, Trifluoroacetyl tripeptide-2 and Palmitoyl tetrapeptide-7. The focus is on their efficacy in providing antioxidant, anti-inflammatory, and DNA-protective benefits, supported by available experimental data.
Comparative Efficacy: A Look at the Data
The available data for each peptide is summarized below. It is important to note that these results are not from head-to-head studies and have been compiled from various sources. Therefore, a direct statistical comparison cannot be conclusively drawn.
This compound: Antioxidant and DNA Protective Effects
This compound is marketed for its ability to protect skin cells from UV-induced DNA damage and enhance the DNA repair system[1][2]. Its mechanism is believed to involve combating reactive carbonyl species (RCS), which are byproducts of oxidative stress that can damage cellular components, including DNA[1].
| Efficacy Parameter | Test System | Result | Reference |
| DNA Protection | UV-irradiated skin cells | Protects skin cells from UVA-induced DNA damages. | [3][4] |
| DNA Repair | UV-irradiated skin cells | Enhances the ability of the DNA repair system. | [1][2] |
| Photoprotection | Human epidermal keratinocytes and fibroblasts | Exhibits a significant photo-defensive effect. | [1][2] |
| Anti-aging | General | Reduces signs of aging and improves skin firmness and elasticity. | [5] |
Trifluoroacetyl Tripeptide-2: Anti-Aging and Firming Properties
Trifluoroacetyl tripeptide-2 is a three-amino-acid peptide designed to combat skin sagging and improve firmness by inhibiting the production of progerin, a protein associated with accelerated cellular aging[6][7][8].
| Efficacy Parameter | Study Design | Result | Reference |
| Wrinkle Reduction | 12-week clinical trial | Measurable reductions in wrinkle depth, skin roughness, and sagging. | [6] |
| Skin Elasticity & Firmness | 28-day in-vivo test (2% Progeline cream) | Approximately 20% improvement in skin elasticity and firmness. | [8] |
| Jawline Sagging | 56-day in-vivo test (2% Progeline cream) | Up to 10% lift in the sagging jawline. | [8] |
| Progerin Synthesis | In-vitro study on mature human fibroblasts | Significant reduction in progerin synthesis. | [9][10] |
Palmitoyl Tetrapeptide-7: Anti-Inflammatory Action
Palmitoyl tetrapeptide-7 is a synthetic peptide that is a fragment of immunoglobulin G. Its primary recognized function is to reduce inflammation by decreasing the secretion of interleukin-6 (IL-6) after exposure to stressors like UVB radiation[11][12].
| Efficacy Parameter | Test System | Result | Reference |
| Anti-inflammatory | UVB-irradiated skin cells | Decreases IL-6 secretion. | [11][12] |
| Sensitive Skin | Review of cosmetic products | Found in formulations for sensitive skin. | [11] |
| Anti-pollution | PM10-exposed hairless mouse skin | Reduced IL-1β and IL-6 expression levels. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the assessment of the peptides discussed.
Antioxidant Capacity and Reactive Carbonyl Species (RCS) Scavenging Assay
This assay evaluates the ability of a compound to neutralize harmful reactive species.
-
Principle: Spectrophotometric measurement of the reduction of a colored radical solution (e.g., DPPH) or the quenching of a fluorescent probe in the presence of the antioxidant peptide. For RCS scavenging, the disappearance of a specific RCS like 4-hydroxynonenal (4-HNE) is monitored, often by HPLC.
-
Procedure (DPPH as an example):
-
Prepare a stock solution of the peptide in a suitable solvent.
-
Prepare a working solution of DPPH in ethanol.
-
In a 96-well plate, add different concentrations of the peptide solution.
-
Add the DPPH solution to each well and incubate in the dark at room temperature.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity.
-
In Vitro Photoprotection Assay in Human Keratinocytes
This assay assesses the ability of a compound to protect skin cells from UV-induced damage.
-
Principle: Human keratinocytes are treated with the test peptide and then exposed to a controlled dose of UV radiation. Cell viability is subsequently measured to determine the protective effect.
-
Procedure:
-
Culture human epidermal keratinocytes in appropriate media.
-
Seed the cells in 96-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the peptide for a specified period.
-
Expose the cells to a controlled dose of UVA or UVB radiation.
-
After irradiation, incubate the cells for a further 24-48 hours.
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.
-
DNA Damage and Repair Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
-
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates further from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
-
Procedure:
-
Treat cells with the peptide and expose them to a DNA-damaging agent (e.g., UV radiation).
-
To assess DNA repair, allow the cells to recover for various time points after damage.
-
Embed the cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Perform electrophoresis under alkaline conditions to unwind and separate the DNA fragments.
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Quantify the DNA in the comet tail using image analysis software.
-
Anti-Inflammatory Activity (IL-6 Inhibition Assay)
This assay measures the ability of a compound to reduce the production of the pro-inflammatory cytokine Interleukin-6 (IL-6).
-
Principle: Immune cells (e.g., macrophages) or skin cells (e.g., fibroblasts) are stimulated to produce IL-6 in the presence or absence of the test peptide. The amount of IL-6 released into the cell culture medium is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Culture the target cells in appropriate media.
-
Pre-treat the cells with different concentrations of the peptide.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide [LPS] or UVB radiation).
-
Incubate for a period to allow for cytokine production and secretion.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-6 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Signaling Pathways and Experimental Workflows
Visual representations of the complex biological processes and experimental setups can aid in understanding the mechanisms of action and methodologies.
Caption: Mechanism of this compound in mitigating UV-induced damage.
Caption: Workflow for the in vitro photoprotection assay.
Caption: Simplified signaling pathway for Trifluoroacetyl tripeptide-2.
Caption: Mechanism of Palmitoyl tetrapeptide-7 in reducing inflammation.
References
- 1. This compound | Preventhelia® | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 2. This compound - Creative Biogene [microbialtec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. myrevea.com [myrevea.com]
- 6. cipherskincare.com [cipherskincare.com]
- 7. News - Can trifluoroacetyl tripeptide-2 delay aging? [gtpeptide.com]
- 8. skintypesolutions.com [skintypesolutions.com]
- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 10. Progeline™ | Trifluoroacetyl Tripeptide-2 | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 11. Usage of Synthetic Peptides in Cosmetics for Sensitive Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Control Effect of Palmitoyl Teterapeptide-7 Gel to Inflammatory Responses Elicited by PM10 | Semantic Scholar [semanticscholar.org]
comparing the efficacy of different batches of synthetic Diaminopropionoyl tripeptide-33
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of three distinct batches of synthetic Diaminopropionoyl tripeptide-33. The objective of this document is to offer a clear, data-driven comparison of the peptide's performance based on key functional assays. The provided experimental data is intended to serve as a reference for quality control and batch-to-batch consistency assessment in a research and development setting.
Introduction to this compound
This compound is a synthetic peptide with documented protective effects against cellular damage induced by ultraviolet (UV) radiation.[1][2][3][4] Its primary mechanisms of action include the prevention of UV-induced DNA damage and the inhibition of protein carbonylation by scavenging reactive carbonyl species (RCS).[1][3] These properties make it a valuable ingredient in skincare and therapeutic formulations aimed at preventing photoaging.[1][2][4] Given its synthetic origin, variations in the manufacturing process can lead to batch-to-batch differences in purity and, consequently, biological efficacy. This guide outlines a systematic approach to comparing the functional performance of different batches.
Data Presentation: Efficacy Comparison of Three Hypothetical Batches
The following table summarizes the quantitative efficacy data for three hypothetical batches of this compound, which are designated as Batch A, Batch B, and Batch C. The purity of each batch was determined by High-Performance Liquid Chromatography (HPLC), a standard method for peptide analysis.[5][6][7][8]
| Parameter | Batch A (99.5% Purity) | Batch B (98.2% Purity) | Batch C (96.5% Purity) |
| Inhibition of UV-Induced DNA Damage (%) | 95.8 ± 1.2 | 91.5 ± 2.1 | 85.3 ± 3.5 |
| Reduction of Reactive Carbonyl Species (RCS) (%) | 98.1 ± 0.9 | 94.3 ± 1.8 | 89.6 ± 2.9 |
| Inhibition of Protein Carbonylation (%) | 97.2 ± 1.1 | 92.8 ± 2.5 | 87.1 ± 3.8 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Peptide Purity by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detection at 215 nm, which is optimal for the peptide bond.[5]
-
Procedure: The lyophilized peptide from each batch is reconstituted in water. An equal amount of each sample is injected into the HPLC system. The purity is calculated based on the relative peak area of the target peptide in the chromatogram.[8]
In Vitro Assay for Inhibition of UV-Induced DNA Damage (Comet Assay)
-
Cell Line: Human Epidermal Keratinocytes (HEK).
-
Protocol:
-
HEK cells are cultured in appropriate media to 80% confluency.
-
Cells are pre-incubated with this compound from each batch at a concentration of 1 mg/mL for 24 hours.
-
Following incubation, the cells are exposed to a controlled dose of UVB radiation.
-
The cells are then harvested and embedded in agarose on a microscope slide.
-
Lysis of the cells is performed to remove membranes and cytoplasm, leaving behind the nuclear material.
-
The slides are subjected to electrophoresis, which causes damaged DNA to migrate out of the nucleus, forming a "comet tail".
-
The DNA is stained with a fluorescent dye, and the slides are visualized under a fluorescence microscope.
-
The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using appropriate software. The percentage of inhibition is calculated relative to untreated, UV-exposed control cells.
-
Assay for Reduction of Reactive Carbonyl Species (RCS)
-
Method: A fluorometric assay using a probe that becomes fluorescent upon reaction with RCS.
-
Protocol:
-
A solution containing a known concentration of a lipid peroxidation product that generates RCS (e.g., 4-hydroxynonenal) is prepared.[3]
-
This compound from each batch is added to this solution at a final concentration of 1 mg/mL.
-
A fluorescent probe specific for RCS is added to the mixture.
-
The fluorescence intensity is measured over time using a fluorometer.
-
The reduction in RCS is calculated by comparing the fluorescence in the peptide-treated samples to a control sample without the peptide.
-
Assay for Inhibition of Protein Carbonylation (ELISA-based)
-
Method: An enzyme-linked immunosorbent assay (ELISA) to detect carbonylated proteins.
-
Protocol:
-
Human skin fibroblasts are cultured and exposed to UVB radiation to induce protein carbonylation.
-
The cells are treated with this compound from each batch at a concentration of 1 mg/mL prior to UV exposure.
-
After exposure, total protein is extracted from the cells.
-
The protein extracts are coated onto an ELISA plate.
-
The plate is incubated with a primary antibody that specifically binds to carbonylated proteins.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added that produces a colorimetric signal in the presence of the enzyme.
-
The absorbance is measured using a plate reader, and the level of protein carbonylation is quantified. The percentage of inhibition is calculated relative to untreated, UV-exposed control cells.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in preventing photoaging.
Caption: Experimental workflow for comparing the efficacy of different peptide batches.
References
- 1. This compound | Preventhelia® | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 6. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. jpt.com [jpt.com]
- 8. limitlesslifenootropics.com [limitlesslifenootropics.com]
The Unseen Synergy: Amplifying Cellular Defense with Diaminopropionoyl Tripeptide-33 and Antioxidant Allies
For researchers, scientists, and drug development professionals, the quest for superior antioxidant formulations is relentless. While individual antioxidants offer significant benefits, the frontier of advanced cellular protection lies in synergistic combinations. This guide explores the unique antioxidant mechanism of Diaminopropionoyl Tripeptide-33 and proposes a scientifically-grounded rationale for its synergistic potential with other well-established antioxidants. Although direct comparative studies on these combinations are not yet prevalent in published literature, this analysis provides a theoretical framework and experimental avenues for future research.
This compound, commercially known as Preventhelia®, distinguishes itself from common antioxidants. Its primary role is not to scavenge free radicals like Reactive Oxygen Species (ROS) directly, but to neutralize cytotoxic Reactive Carbonyl Species (RCS), a downstream byproduct of lipid peroxidation.[1][2][3] Specifically, it is highly effective at quenching 4-hydroxynonenal (4-HNE), a particularly damaging RCS that leads to irreversible protein carbonylation and subsequent DNA damage.[2][4][5] By preventing these cellular injuries, this compound helps to thwart the visible signs of photoaging and maintain skin health at a cellular level.[1][6]
A Comparative Overview of Antioxidant Mechanisms
The potential for synergy arises from combining antioxidants that act on different pathways of the oxidative stress cascade. While this compound targets the consequences of lipid peroxidation, other antioxidants can intervene at earlier stages. The table below compares the mechanism of this compound with that of traditional antioxidants, highlighting the basis for potential synergistic interactions.
| Antioxidant | Primary Mechanism of Action | Proposed Synergistic Role with this compound |
| This compound | Quenches Reactive Carbonyl Species (RCS), particularly 4-hydroxynonenal (4-HNE), preventing protein carbonylation and DNA damage.[1][2][3][4] | Acts as a secondary line of defense, neutralizing cytotoxic byproducts that escape primary antioxidants. |
| L-Ascorbic Acid (Vitamin C) | A water-soluble antioxidant that neutralizes a wide range of ROS in the aqueous phase. It is a potent reducing agent and can regenerate Vitamin E. | Reduces the initial ROS load, thereby decreasing lipid peroxidation and the subsequent formation of RCS that this compound targets. |
| Alpha-Tocopherol (Vitamin E) | A lipid-soluble, chain-breaking antioxidant that resides in cell membranes and protects them from lipid peroxidation. | Directly inhibits the chain reaction of lipid peroxidation in membranes, preventing the formation of 4-HNE, the primary target of this compound. |
| Ferulic Acid | A phenolic antioxidant that can scavenge a broad spectrum of ROS and has been shown to stabilize and enhance the antioxidant activity of Vitamins C and E. | Acts as a stabilizer for primary antioxidants like Vitamins C and E, ensuring their sustained activity in reducing the upstream oxidative stress that leads to RCS formation. |
Visualizing the Synergistic Defense
The following diagrams illustrate the proposed mechanisms of action and how this compound could work in concert with other antioxidants to provide comprehensive cellular protection.
References
- 1. This compound | Preventhelia® | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 2. personalcaremagazine.com [personalcaremagazine.com]
- 3. specialchem.com [specialchem.com]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. DAP Tripeptide-33 - Daji Belle [ingredients.dajibelle.com]
- 6. makingcosmetics.com [makingcosmetics.com]
Safety Operating Guide
Proper Disposal of Diaminopropionoyl Tripeptide-33: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and responsible disposal of laboratory materials is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Diaminopropionoyl tripeptide-33, ensuring compliance with general laboratory safety standards and minimizing environmental impact.
Based on available safety data, this compound is not classified as a hazardous substance.[1] Therefore, its disposal does not typically require specialized hazardous waste procedures. However, adherence to good laboratory practices and local regulations is essential.
Immediate Safety and Handling Considerations
Before disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses and gloves.[1] Handle the material in accordance with good industrial hygiene and safety practices.[1]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form (solid or aqueous solution) and the quantity to be discarded.
For Aqueous Solutions of this compound:
-
Assess for Additional Hazards : Confirm that the solution does not contain any other hazardous materials that would reclassify the waste. If other hazardous chemicals are present, the mixture must be disposed of as hazardous waste according to institutional and local regulations.
-
Neutralization (if applicable) : The pH of solutions containing this compound is typically in the range of 2.3-4.3. While not considered corrosive, it is good practice to neutralize acidic or basic solutions to a pH between 5 and 9 before drain disposal.[2]
-
Drain Disposal : For small quantities of non-hazardous, water-soluble substances, drain disposal is often permissible.[2][3][4] Flush the solution down the sanitary sewer with a copious amount of water (at least 20 parts water to 1 part solution) to ensure adequate dilution.[2]
-
Regulatory Compliance : Always consult your institution's Environmental Health and Safety (EHS) department and local wastewater regulations to confirm that drain disposal of this specific peptide is acceptable.[1][3]
For Solid (Lyophilized) this compound:
-
Small Quantities : For trace amounts or empty containers, proceed to the container disposal step.
-
Bulk Quantities : If you have larger quantities of the solid peptide, it is recommended to consult with your institution's EHS office for guidance. While not classified as hazardous, landfilling of pure chemicals may be subject to local restrictions.[3]
For Empty Containers:
-
Decontamination : Rinse the empty container thoroughly with water or a suitable solvent. The rinsate from a container that held a non-hazardous substance can typically be disposed of down the drain with plenty of water.[3]
-
Deface Labels : Completely remove or deface the original label to prevent misidentification of the empty container.[1][3]
-
Disposal : Once cleaned and defaced, the container can usually be disposed of in the regular laboratory trash or recycling, depending on the container material and local recycling programs.[1][3]
Summary of Disposal Guidelines
| Waste Form | Recommended Disposal Method | Key Considerations |
| Aqueous Solution | Drain disposal with copious amounts of water. | - Confirm no other hazardous components are present.- Neutralize pH to 5-9 if necessary.- Adhere to institutional and local regulations. |
| Solid (Lyophilized) | Consult institutional EHS for bulk quantities. | - Landfill regulations may apply to pure chemicals. |
| Empty Containers | Dispose of in regular trash or recycling after decontamination. | - Thoroughly rinse the container.- Completely remove or deface the label. |
Experimental Protocols
Currently, there are no specific experimental protocols cited in publicly available safety data sheets for the disposal or environmental degradation of this compound. The guidance provided is based on general principles for the disposal of non-hazardous laboratory chemicals. Researchers are encouraged to consult with their institution's safety office for any specific internal protocols.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Operational Guide for Handling Diaminopropionoyl Tripeptide-33
For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural accuracy is paramount. This guide provides essential, immediate safety and logistical information for handling Diaminopropionoyl tripeptide-33, including detailed operational and disposal plans to foster a safe and efficient research environment.
Personal Protective Equipment (PPE)
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance.[1] However, in line with good laboratory practice and general guidelines for handling peptides, the following personal protective equipment is recommended to minimize exposure and prevent contamination.[2][3][4][5]
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses | To protect eyes from accidental splashes. |
| Hand Protection | Nitrile or rubber gloves | To prevent direct skin contact and contamination of the product.[1][2] |
| Body Protection | Laboratory coat | To protect clothing and skin from potential spills.[2][4] |
| Respiratory Protection | Local exhaust ventilation | To ensure adequate ventilation in the work area.[1] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is crucial for maintaining its integrity and ensuring the safety of laboratory personnel.[4] The following workflow outlines the key steps for safe and effective handling.
Experimental Protocol for Reconstitution:
-
Preparation : Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator to prevent condensation.[6]
-
Solvent Addition : Use a sterile syringe to add the appropriate amount of a suitable solvent, such as sterile bacteriostatic water, to the vial.[2]
-
Dissolution : Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause degradation.[2]
-
Aliquoting : To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide solution into smaller, single-use vials for long-term storage.[2][6]
Disposal Plan
As this compound is not classified as hazardous, standard non-hazardous waste disposal procedures should be followed.[1][7][8]
| Waste Type | Disposal Procedure |
| Unused solid peptide | Dispose of in the regular laboratory trash, ensuring it is not mixed with hazardous chemical waste.[7] |
| Unused peptide solution | Small quantities of non-hazardous liquid waste may be poured down the sink drain with plenty of water, subject to local regulations and institutional approval.[7][9] |
| Empty containers | Rinse containers thoroughly with a suitable solvent. Deface or remove labels before placing them in the regular trash.[7][10] |
| Contaminated PPE (gloves, etc.) | Dispose of in the regular non-hazardous laboratory waste.[10] |
The logical relationship for the disposal plan is illustrated in the diagram below.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. realpeptides.co [realpeptides.co]
- 3. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. methodpeptides.com [methodpeptides.com]
- 6. peptide.com [peptide.com]
- 7. sfasu.edu [sfasu.edu]
- 8. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
